molecular formula C9H18N2O3 B160847 DL-Alanyl-DL-leucine CAS No. 1638-60-4

DL-Alanyl-DL-leucine

Katalognummer: B160847
CAS-Nummer: 1638-60-4
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: RDIKFPRVLJLMER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-Alanyl-DL-leucine is a dipeptide of interest in biochemical research, particularly for its utility in the study of buffer systems in biological applications. Research indicates that alanyl-peptides, including this compound, demonstrate properties suitable for use as buffers in the physiological pH range (7-9) . The thermodynamic properties of these alanylpeptide buffer systems have been characterized, establishing their potential as standards in biological research . As a dipeptide, it also serves as a model compound for studying solute-solvent interactions and the physicochemical behavior of peptides in aqueous solutions, providing valuable insights for broader biochemical and biophysical studies. This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-aminopropanoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936873
Record name N-(2-Amino-1-hydroxypropylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1999-42-4, 1638-60-4, 3303-34-2
Record name DL-Alanyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC89666
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1999-42-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89609
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of DL-Alanyl-DL-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Alanyl-DL-leucine, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding of this dipeptide.

Chemical and Physical Properties

This compound is a dipeptide composed of one molecule of DL-alanine and one molecule of DL-leucine linked by a peptide bond. Its racemic nature, containing both D and L stereoisomers of each amino acid, distinguishes it from its chiral counterparts and may confer unique biological properties.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(2-aminopropanoylamino)-4-methylpentanoic acid--INVALID-LINK--
Synonyms DL-Ala-DL-Leu, H-DL-Ala-DL-Leu-OH--INVALID-LINK--
CAS Number 1999-42-4--INVALID-LINK--
Molecular Formula C₉H₁₈N₂O₃--INVALID-LINK--
Molecular Weight 202.25 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--

Table 2: Physical Properties of this compound and its Constituents

PropertyThis compoundL-AlanineL-LeucineSource
Melting Point Not explicitly reported. Decomposes upon heating.~297 °C (decomposes)~293 °C (decomposes)--INVALID-LINK--
Boiling Point Not applicable (decomposes)Sublimes at 200 °CSublimes at 145-148 °C--INVALID-LINK--
Solubility in Water Soluble16.65 g/100 mL (25 °C)≥ 100 mg/mL (for L-Alanyl-L-leucine)--INVALID-LINK--, --INVALID-LINK--
Solubility in Ethanol Sparingly soluble0.22 g/100 g (25 °C)Sparingly soluble[Various sources]
Solubility in DMSO SolubleNot readily available1 mg/mL (for L-Alanyl-L-leucine, with sonication and warming)--INVALID-LINK--

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides. The following is a general protocol adapted for the synthesis of this compound.

Materials:

  • Fmoc-DL-Leucine

  • Fmoc-DL-Alanine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc-DL-Leucine Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • Dissolve Fmoc-DL-Leucine (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc-DL-Alanine Coupling:

    • Repeat the deprotection step with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Dissolve Fmoc-DL-Alanine (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the final Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide with cold diethyl ether.

    • Dry the crude this compound.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Leu Couple Fmoc-DL-Leucine Deprotect1->Couple_Leu Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple_Leu->Deprotect2 Couple_Ala Couple Fmoc-DL-Alanine Deprotect2->Couple_Ala Final_Deprotect Final Fmoc Deprotection Couple_Ala->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).

  • Monitor the elution at 214 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

  • Confirm the purity of the collected fractions by analytical HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (Electrospray Ionization - ESI-MS):

  • Expected [M+H]⁺: m/z 203.1390

  • Fragmentation: Collision-induced dissociation (CID) will typically lead to cleavage of the peptide bond, resulting in b- and y-ions. The major fragments would be the immonium ions of alanine (m/z 44.05) and leucine (m/z 86.10).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum will show characteristic signals for the protons of the alanine and leucine residues. The α-protons will appear as multiplets, the methyl protons of alanine as a doublet, and the protons of the isobutyl side chain of leucine as multiplets and doublets.

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons, α-carbons, and the side-chain carbons of both amino acid residues.

Biological Context and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the bioactivity of its constituent amino acids, particularly L-leucine, is well-established. Dipeptides are often hydrolyzed in vivo into their constituent amino acids. Therefore, the biological effects of this compound are likely mediated by the released alanine and leucine.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by L-leucine is a key mechanism for stimulating muscle protein synthesis.

Mechanism of Action:

  • Sensing: Intracellular L-leucine is sensed by Sestrin2, which releases it from its inhibition of GATOR2.

  • Activation: GATOR2 then inhibits the GATOR1 complex, a GTPase-activating protein (GAP) for RagA/B. This leads to the GTP-loading of RagA/B.

  • Translocation: The active RagA/B-RagC/D heterodimer recruits mTORC1 to the lysosomal surface.

  • Full Activation: At the lysosome, mTORC1 is fully activated by the small GTPase Rheb.

  • Downstream Effects: Activated mTORC1 phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.

mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leucine_ext L-Leucine Leucine_int L-Leucine Leucine_ext->Leucine_int Transport Sestrin2 Sestrin2 Leucine_int->Sestrin2 Inhibits inhibition GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag Rag GTPases GATOR1->Rag mTORC1 mTORC1 Rag->mTORC1 Recruits to lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Rheb Rheb Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Potential Bioactivity of D-Amino Acid Containing Dipeptides

The presence of D-amino acids can confer unique properties to peptides, including increased resistance to enzymatic degradation, which can prolong their biological activity. While the specific effects of the D-isomers in this compound are not well-characterized, research on other D-amino acid-containing peptides suggests potential for novel pharmacological activities that may differ from their L-L counterparts. These could include antimicrobial, neuromodulatory, or other therapeutic effects. Further research is warranted to explore the specific biological functions of this compound.

Physicochemical Characteristics of DL-Alanyl-DL-leucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the dipeptide DL-Alanyl-DL-leucine. It includes a summary of its known properties, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Core Physicochemical Properties

This compound is a dipeptide composed of the amino acids DL-alanine and DL-leucine.[1] It typically appears as a white to off-white crystalline powder and is soluble in water.[1] While extensive experimental data for this specific stereoisomer is limited, the following tables summarize the available computed and experimental data for this compound and its constituent amino acids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource (Type)
Molecular Formula C₉H₁₈N₂O₃[2][3] (Computed)
Molecular Weight 202.25 g/mol [2][3][4] (Computed)
Physical State Solid, White to Almost white powder to crystal[1][4] (Experimental)
pKa (Carboxylic Acid) 3.16 ± 0.10[5] (Predicted)
XLogP3 -2.8[3][6] (Computed)
Hydrogen Bond Donor Count 3[6] (Computed)
Hydrogen Bond Acceptor Count 4[6] (Computed)
Rotatable Bond Count 5[6] (Computed)
Topological Polar Surface Area 92.4 Ų[3][6] (Computed)

Table 2: Physicochemical Properties of Constituent Amino Acids

PropertyDL-AlanineDL-LeucineSource (Type)
Molecular Formula C₃H₇NO₂C₆H₁₃NO₂(Known)
Molecular Weight 89.09 g/mol 131.17 g/mol (Known)
Melting Point ~314.5 °C (decomposes)293-296 °C (sublimes)(Experimental)
Solubility in Water 166.5 g/L at 25 °C21.5 g/L at 25 °C[7] (Experimental)
pKa (Carboxylic Acid) 2.342.36[7] (Experimental)
pKa (Ammonium) 9.699.60[7] (Experimental)

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of dipeptides like this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the synthesis of a dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[8][9]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-DL-leucine

  • Fmoc-DL-alanine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HBTU)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in anhydrous DCM in a reaction vessel.

    • Dissolve Fmoc-DL-leucine and DIPEA in anhydrous DCM.

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin to remove the Fmoc protecting group from the loaded amino acid.

    • Agitate for 10-20 minutes.

    • Wash the resin with DMF and DCM.

  • Peptide Coupling:

    • Dissolve Fmoc-DL-alanine, a coupling reagent (e.g., HBTU), and DIPEA in DMF.

    • Add the coupling solution to the resin.

    • Agitate for 1-2 hours to form the peptide bond.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

  • Cleavage and Purification:

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the solid support.[8]

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides.[10][11]

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample and Mobile Phase Preparation:

    • Dissolve the crude peptide in a suitable solvent, typically a mixture of mobile phases A and B.

    • Prepare Mobile Phase A: 0.1% TFA in water.

    • Prepare Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[8]

    • Monitor the elution profile using a UV detector at 210-220 nm.[10]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry.

    • Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

Characterization

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[12][13]

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • MS Analysis:

    • Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of this compound (202.25 g/mol ).

NMR spectroscopy is used to confirm the chemical structure and connectivity of the dipeptide.[14][15]

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O).

  • NMR Analysis:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For more detailed structural information, 2D NMR experiments such as COSY and TOCSY can be performed.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra.

    • Confirm the presence of all expected protons and carbons and their connectivity, consistent with the structure of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized dipeptide.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Results Crude_Peptide Crude Synthesized Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Purified Peptide HPLC->Pure_Peptide Mass_Spec Mass Spectrometry Pure_Peptide->Mass_Spec NMR_Spec NMR Spectroscopy Pure_Peptide->NMR_Spec Purity_Check Analytical HPLC Pure_Peptide->Purity_Check Identity Identity Confirmation Mass_Spec->Identity Structure Structural Elucidation NMR_Spec->Structure Purity Purity Assessment Purity_Check->Purity

General workflow for dipeptide characterization.
L-Leucine Mediated mTOR Signaling Pathway

The biological activity of alanyl-leucine dipeptides is often attributed to their constituent amino acids. L-leucine, in particular, is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[16][17]

G cluster_input Input cluster_core mTORC1 Activation cluster_downstream Downstream Effects Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes EBP1->Protein_Synthesis inhibits

Simplified L-leucine mediated mTORC1 signaling pathway.

References

DL-Alanyl-DL-leucine structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on DL-Alanyl-DL-leucine: Structure, Properties, and Biological Context

This technical guide provides a comprehensive overview of the dipeptide this compound, detailing its chemical structure, molecular weight, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule. The guide also includes representative experimental protocols and discusses relevant biological pathways, primarily focusing on the activities of its constituent amino acids due to the limited specific research on the this compound stereoisomer.

Core Molecular Data

This compound is a dipeptide composed of one molecule of alanine and one molecule of leucine, with both amino acids being a racemic mixture of their D and L enantiomers.[1] This composition influences its structural and biological properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₃--INVALID-LINK--[2][3]
Molecular Weight 202.25 g/mol --INVALID-LINK--[2][3][4][5]
CAS Number 1999-42-4--INVALID-LINK--[1][3][6]
IUPAC Name 2-(2-aminopropanoylamino)-4-methylpentanoic acid--INVALID-LINK--[2]
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(C)N--INVALID-LINK--
InChI Key RDIKFPRVLJLMER-UHFFFAOYSA-N--INVALID-LINK--[1]
Appearance White to off-white crystalline powder--INVALID-LINK--[1]
Solubility Soluble in water--INVALID-LINK--[1]
XLogP3 (Computed) -2.8--INVALID-LINK--[2][4][5]
Chemical Structure

The chemical structure of this compound consists of an alanine residue linked to a leucine residue via a peptide bond. The "DL" designation indicates that the compound is a mixture of stereoisomers.

Chemical structure of Alanyl-Leucine.

Experimental Protocols

While specific experimental data for this compound is scarce, the following sections describe standard methodologies for the synthesis and analysis of similar dipeptides, such as L-Alanyl-L-leucine. These protocols can be adapted for research involving the this compound isomer.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides like alanyl-leucine. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

G start Resin Support step1 Attach first protected amino acid (Leucine) start->step1 step2 Remove N-terminal protecting group step1->step2 step3 Couple second protected amino acid (Alanine) step2->step3 step4 Remove N-terminal protecting group step3->step4 step5 Cleave dipeptide from resin step4->step5 end Purify Alanyl-Leucine step5->end

Workflow for solid-phase peptide synthesis.

Detailed Protocol (Fmoc-Based SPPS):

  • Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Loading: The first C-terminal amino acid (Fmoc-L-leucine) is covalently attached to the swollen resin.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine in DMF, to expose the free amino group.

  • Coupling of Second Amino Acid: The next amino acid (Fmoc-L-alanine) is activated and coupled to the N-terminus of the resin-bound leucine.

  • Final Deprotection: The Fmoc group from the newly added alanine is removed.

  • Cleavage and Purification: The synthesized dipeptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vivo Administration in Animal Models

For in vivo studies, dipeptides can be administered through various routes. The following is a general workflow for a study in mice.

G start Acclimatize animals step1 Prepare Alanyl-Leucine solution start->step1 step2 Administer via desired route (e.g., oral gavage, IV) step1->step2 step3 Monitor animals and collect samples (blood, tissue) step2->step3 step4 Analyze samples (e.g., LC-MS, Western blot) step3->step4 end Data analysis and interpretation step4->end

General workflow for an in vivo study.

Preparation for Administration:

  • For Injection (IV, IP, Subcutaneous): The dipeptide is dissolved in a sterile vehicle like phosphate-buffered saline (PBS) and sterile-filtered.

  • For Oral Gavage: The dipeptide is dissolved in a suitable vehicle, which may not require sterile filtration depending on the study's design.

Biological Signaling and Metabolism

The biological effects of alanyl-leucine dipeptides are largely attributed to their constituent amino acids, particularly leucine. Upon ingestion, dipeptides can be absorbed intact by intestinal transporters or hydrolyzed into free amino acids.

Dipeptide Metabolism and Transport

Dipeptides are transported across the intestinal epithelium primarily by the PepT1 transporter. Once inside the enterocytes, they can be hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the bloodstream.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream lumen_peptide Alanyl-Leucine pept1 PepT1 Transporter lumen_peptide->pept1 Uptake hydrolysis Cytosolic Peptidases pept1->hydrolysis ala Alanine hydrolysis->ala leu Leucine hydrolysis->leu blood_ala Plasma Alanine ala->blood_ala Transport blood_leu Plasma Leucine leu->blood_leu Transport

Metabolic fate of an alanyl-leucine dipeptide.
L-Leucine and mTORC1 Signaling

L-leucine, a branched-chain amino acid, is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a key mechanism by which this amino acid stimulates muscle protein synthesis.[8][10]

G leucine L-Leucine mTORC1 mTORC1 leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) autophagy Autophagy mTORC1->autophagy inhibits protein_synthesis Protein Synthesis S6K1->protein_synthesis eIF4E_BP1->protein_synthesis inhibits (when active)

L-Leucine activation of the mTORC1 signaling pathway.

The activation of mTORC1 by leucine leads to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.[10]

Conclusion

This compound is a simple dipeptide with defined chemical and physical properties. While there is a lack of specific research on this particular stereoisomer, the well-documented biological roles of its constituent amino acid, L-leucine, suggest its potential involvement in metabolic regulation, particularly in the context of protein synthesis through the mTORC1 pathway. The experimental protocols and workflows provided in this guide offer a foundation for researchers to design and conduct further investigations into the properties and applications of this compound and related dipeptides. Future studies are warranted to elucidate the specific biological activities and metabolic fate of the D-amino acid components of this dipeptide.

References

The Biological Significance of DL-Alanyl Dipeptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-alanyl dipeptides, encompassing a racemic mixture of alanine stereoisomers, represent a unique class of molecules with significant implications in microbiology and pharmacology. While the biological roles of D-alanyl-D-alanine in bacterial cell wall biosynthesis are well-established as a critical target for major antibiotic classes, the specific functions and activities of racemic DL-alanyl dipeptides remain a comparatively underexplored area of research. This technical guide provides a comprehensive overview of the known biological significance of alanyl dipeptides, with a focus on the well-characterized D-alanyl-D-alanine, and extrapolates the potential implications for their racemic counterparts. We delve into the critical role of these dipeptides in bacterial physiology, their interaction with key enzymes, and their relevance in the context of antimicrobial drug development. This document summarizes available quantitative data, provides detailed experimental protocols for the investigation of their biological effects, and presents visual representations of key pathways to facilitate a deeper understanding of their molecular mechanisms.

Introduction: The Chirality Factor in Alanyl Dipeptides

Alanine, a fundamental amino acid, exists in two stereoisomeric forms: L-alanine and D-alanine. While L-alanine is a primary component of proteins in most living organisms, D-alanine plays a crucial role in the structure of bacterial cell walls.[1] Dipeptides formed from these isomers, particularly those containing D-alanine, are of significant interest in the field of microbiology and medicine.

The term "DL-alanyl dipeptide" refers to a dipeptide containing at least one alanine residue that is a racemic mixture of its D and L forms. This can result in several diastereomeric and enantiomeric combinations, such as DL-alanyl-DL-alanine, DL-alanyl-L-alanine, and L-alanyl-DL-alanine. While research has extensively focused on the biological functions of the pure D-enantiomer, specifically D-alanyl-D-alanine, the biological implications of the racemic mixtures are less understood. This guide aims to synthesize the existing knowledge and provide a framework for future research into the biological significance of DL-alanyl dipeptides.

The Central Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Biosynthesis

The primary and most well-documented biological significance of alanyl dipeptides lies in the crucial role of D-alanyl-D-alanine (D-Ala-D-Ala) in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][3] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.

The biosynthesis of peptidoglycan is a complex process involving several enzymatic steps. A key step is the formation of the D-Ala-D-Ala dipeptide, which is catalyzed by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl) .[4][5][6] This dipeptide is then incorporated into the pentapeptide side chain of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide. The terminal D-Ala-D-Ala moiety of this precursor is essential for the final cross-linking of peptidoglycan strands, a reaction catalyzed by DD-transpeptidases , also known as penicillin-binding proteins (PBPs).[7][8] This cross-linking step is vital for the formation of a rigid and stable cell wall.

Signaling Pathway: Peptidoglycan Biosynthesis

The following diagram illustrates the key steps in the cytoplasmic phase of peptidoglycan biosynthesis, highlighting the role of D-alanyl-D-alanine.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm L_Ala L-Alanine Alanine_racemase Alanine_racemase L_Ala->Alanine_racemase Alanine Racemase (Alr) D_Ala D-Alanine Ddl Ddl D_Ala->Ddl D-Ala:D-Ala Ligase (Ddl) + ATP D_Ala_D_Ala D-Alanyl-D-Alanine MurF MurF D_Ala_D_Ala->MurF UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF MurF Ligase UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide To Membrane Steps To Membrane Steps UDP_MurNAc_pentapeptide->To Membrane Steps Further processing Alanine_racemase->D_Ala Ddl->D_Ala_D_Ala MurF->UDP_MurNAc_pentapeptide

Figure 1: Cytoplasmic steps of peptidoglycan precursor synthesis.

DL-Alanyl Dipeptides as Antimicrobial Targets

The essentiality of the D-Ala-D-Ala moiety in bacterial cell wall synthesis makes it a prime target for several classes of antibiotics.

  • Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin functions by binding with high affinity to the terminal D-Ala-D-Ala of the peptidoglycan precursor.[9] This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, thereby inhibiting cell wall synthesis and leading to bacterial cell death.

  • β-Lactam Antibiotics (e.g., Penicillin): β-lactam antibiotics are structural analogs of the D-Ala-D-Ala dipeptide. They act as suicide inhibitors of DD-transpeptidases (PBPs).[8] The enzyme mistakenly recognizes the β-lactam as its natural substrate and forms a stable, covalent penicilloyl-enzyme intermediate, rendering the enzyme inactive and halting peptidoglycan cross-linking.

Mechanism of Action: Vancomycin

The following diagram illustrates the mechanism of action of vancomycin.

Vancomycin_MoA cluster_interaction Molecular Interaction Vancomycin Vancomycin Complex Vancomycin-Precursor Complex Vancomycin->Complex PG_precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) PG_precursor->Complex DD_Transpeptidase DD-Transpeptidase (PBP) Complex->Inhibition Steric Hindrance Crosslinking Peptidoglycan Cross-linking DD_Transpeptidase->Crosslinking Blocked

Figure 2: Vancomycin's inhibition of peptidoglycan synthesis.

Biological Significance of Racemic DL-Alanyl Dipeptides: An Area of Emerging Research

While the biological significance of D-Ala-D-Ala is clear, the specific roles and activities of racemic DL-alanyl dipeptides are not as well defined. The presence of both D- and L-isomers introduces a level of complexity that could lead to unique biological effects.

  • Substrate for Bacterial Enzymes: It is plausible that D-alanine:D-alanine ligase (Ddl) may exhibit different affinities and catalytic efficiencies for racemic mixtures of alanine compared to pure D-alanine.[4] The presence of L-alanine could potentially act as a competitive inhibitor or alter the enzyme's kinetics.

  • Antimicrobial Activity: The antimicrobial efficacy of dipeptides containing a mix of stereoisomers could differ from their pure enantiomeric counterparts. While some studies have explored the antimicrobial properties of peptides containing L-alanine analogs, there is a lack of specific data on simple DL-alanyl dipeptides.[10]

  • Pharmacokinetics and Drug Development: The use of racemic mixtures in drug development can have both advantages and disadvantages.[11] While potentially easier and more cost-effective to synthesize, the different enantiomers can have distinct pharmacokinetic and pharmacodynamic properties. One enantiomer may be active (eutomer), while the other may be inactive or even contribute to side effects (distomer).

Quantitative Data

A significant gap in the current literature is the lack of specific quantitative data on the biological activity of racemic DL-alanyl dipeptides. The following tables summarize the known quantitative data for the well-characterized D-alanyl-D-alanine and related enzymes. Further research is required to generate comparable data for the racemic mixtures.

Table 1: Kinetic Parameters of D-alanine:D-alanine Ligase (Ddl)

SubstrateEnzyme SourceKm (mM)kcat (min-1)Reference
D-AlanineHelicobacter pylori1.89 (Km1), 627 (Km2)115[6]
D-AlanineEnterococcus faecalis--[4]

Table 2: Antimicrobial Activity Data

CompoundOrganismMIC (µg/mL)Reference
D-cycloserineEscherichia coli-
VancomycinStaphylococcus aureus-
PenicillinEscherichia coli-[8]

Note: Specific MIC values for DL-alanyl dipeptides are not widely reported in the literature.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the biological significance of DL-alanyl dipeptides.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a DL-alanyl dipeptide that inhibits the visible growth of a specific bacterium.

Materials:

  • Test bacterium (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • DL-alanyl dipeptide stock solution (sterile)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Further dilute the suspension to a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Prepare Dipeptide Dilutions:

    • Perform serial two-fold dilutions of the DL-alanyl dipeptide stock solution in MHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the dipeptide dilution.

    • Include a positive control (bacteria in MHB without dipeptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the dipeptide at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol for Bacterial Cell Wall Synthesis Assay (Analysis of Peptidoglycan Precursors)

Objective: To determine if a DL-alanyl dipeptide inhibits bacterial cell wall synthesis by causing the accumulation of peptidoglycan precursors.

Materials:

  • Log-phase bacterial culture

  • DL-alanyl dipeptide

  • Method for cell lysis (e.g., boiling)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Standards for peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide)

Procedure:

  • Bacterial Culture and Treatment:

    • Grow the target bacterium to mid-log phase.

    • Expose the culture to the DL-alanyl dipeptide at a concentration expected to inhibit cell wall synthesis.

  • Extraction of Precursors:

    • Harvest the bacterial cells by centrifugation.

    • Lyse the cells to release the cytoplasmic contents, including peptidoglycan precursors.

  • HPLC-MS Analysis:

    • Separate the extracted precursors using reverse-phase HPLC.

    • Identify and quantify the accumulated precursors by comparing their retention times and mass-to-charge ratios with known standards using mass spectrometry.

  • Data Analysis:

    • An accumulation of specific precursors in the treated sample compared to an untreated control indicates inhibition of a particular step in the cell wall synthesis pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_mic MIC Determination cluster_cws Cell Wall Synthesis Assay A1 Prepare Bacterial Inoculum A3 Inoculation and Incubation A1->A3 A2 Serial Dilution of Dipeptide A2->A3 A4 Read MIC A3->A4 B1 Treat Bacteria with Dipeptide B2 Extract Cytoplasmic Precursors B1->B2 B3 HPLC-MS Analysis B2->B3 B4 Quantify Precursor Accumulation B3->B4

Figure 3: General workflow for investigating the biological activity of DL-alanyl dipeptides.

Conclusion and Future Directions

The biological significance of alanyl dipeptides is intrinsically linked to the crucial role of D-alanyl-D-alanine in bacterial cell wall biosynthesis. This makes the enzymes involved in its synthesis and utilization attractive targets for the development of novel antimicrobial agents. While our understanding of the D-D isomer is extensive, the biological activities of racemic DL-alanyl dipeptides remain a largely unexplored frontier.

Future research should focus on:

  • Systematic evaluation of the antimicrobial activity of various DL-alanyl dipeptides against a broad spectrum of bacteria to determine their MIC values.

  • Kinetic studies of key bacterial enzymes , such as D-alanine:D-alanine ligase and DD-transpeptidases, with racemic dipeptide substrates to understand their substrate specificity and potential for inhibition.

  • Comparative studies of the biological effects of pure enantiomers versus racemic mixtures to elucidate the specific contribution of each stereoisomer to the overall activity.

  • Exploration of the potential of DL-alanyl dipeptides in drug delivery and as components of novel therapeutic agents.

A deeper understanding of the biological significance of DL-alanyl dipeptides will not only expand our fundamental knowledge of bacterial physiology but also open new avenues for the design and development of innovative strategies to combat bacterial infections.

References

An In-Depth Technical Guide to DL-Alanyl-DL-leucine (CAS 1999-42-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanyl-DL-leucine (CAS: 1999-42-4) is a dipeptide composed of the amino acids DL-alanine and DL-leucine. As a stereoisomer of the more commonly studied L-Alanyl-L-leucine, this compound presents unique characteristics and potential applications in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, with a focus on experimental protocols and data presentation to support researchers in the fields of biochemistry, drug discovery, and nutritional science.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in water, a common characteristic of small peptides.[1] While extensive experimental data for this specific stereoisomer is not widely published, a summary of its known and computed physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1999-42-4[2]
Molecular Formula C₉H₁₈N₂O₃[2]
Molecular Weight 202.25 g/mol [2]
Appearance White to off-white crystalline powder[1][3]
Solubility Soluble in water[1][3]
Computed XLogP3 -2.8[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 5[2]
Exact Mass 202.13174244 Da[2]
Monoisotopic Mass 202.13174244 Da[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • Mass Spectrometry: Mass spectral data for this compound is available, providing confirmation of its molecular weight.[2]

  • Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic functional groups present in the molecule, such as the amide and carboxylic acid moieties.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, most commonly via solid-phase peptide synthesis (SPPS).

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol provides a general framework for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-DL-leucine

  • Fmoc-DL-alanine

  • Wang resin (or other suitable resin for C-terminal carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

  • Hydroxybenzotriazole (HOBt) or other coupling additive

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling and Fmoc-DL-leucine Loading:

    • Swell the Wang resin in DMF in a reaction vessel.

    • Activate Fmoc-DL-leucine with a coupling agent (e.g., DIC) and additive (e.g., HOBt) in DMF.

    • Add the activated amino acid solution to the resin and agitate to facilitate the coupling of the first amino acid.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the loaded DL-leucine.

    • Wash the resin extensively with DMF.

  • Coupling of Fmoc-DL-alanine:

    • Activate Fmoc-DL-alanine with the coupling agent and additive in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Wash the resin with DMF.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the N-terminal DL-alanine using 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

  • Cleavage and Purification:

    • Treat the dried peptidyl-resin with the TFA cleavage cocktail to cleave the dipeptide from the resin and remove side-chain protecting groups (if any).

    • Precipitate the crude peptide in cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold ether.

    • Purify the crude this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Figure 1: General Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin Swell Resin Load_Leu Load Fmoc-DL-leucine Resin->Load_Leu Deprotect1 Fmoc Deprotection (Piperidine) Load_Leu->Deprotect1 Couple_Ala Couple Fmoc-DL-alanine Deprotect1->Couple_Ala Deprotect2 Final Fmoc Deprotection Couple_Ala->Deprotect2 Cleave Cleave from Resin (TFA) Deprotect2->Cleave Purify Purify (RP-HPLC) Cleave->Purify Product This compound Purify->Product

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Biological Activity and Potential Applications

While the biological activity of L-Alanyl-L-leucine is well-documented, particularly its role in stimulating muscle protein synthesis via the mTOR signaling pathway and its use in drug delivery, the specific biological functions of this compound are less understood.[4]

Peptide Transport

Dipeptides and tripeptides are absorbed in the intestine and reabsorbed in the kidney by proton-coupled peptide transporters, PEPT1 and PEPT2.[5] These transporters exhibit broad substrate specificity.[5] While peptides composed of L-amino acids are generally preferred substrates, the affinity for dipeptides containing D-amino acids is typically lower.[6] Further research is needed to quantify the specific affinity of this compound for PEPT1 and PEPT2, which would be crucial for evaluating its potential in oral drug delivery applications.

Figure 2: General Mechanism of Dipeptide Transport via PEPT1

Peptide_Transport cluster_membrane Cell Membrane PEPT1 PEPT1 Transporter Dipeptide_int This compound (Intracellular) PEPT1->Dipeptide_int Proton_int H⁺ (Intracellular) PEPT1->Proton_int Dipeptide_ext This compound (Extracellular) Dipeptide_ext->PEPT1 Proton_ext H⁺ (Extracellular) Proton_ext->PEPT1 Hydrolysis Hydrolysis Dipeptide_int->Hydrolysis Amino_Acids DL-Alanine + DL-Leucine Hydrolysis->Amino_Acids

Caption: Simplified diagram of proton-coupled dipeptide transport across the cell membrane.

Potential Anticancer Activity

Recent studies have shown that a diastereomeric peptide composed of D- and L-amino acids exhibited selective toxicity towards cancer cells.[7] This suggests that the unique stereochemistry of DL-dipeptides could be exploited for developing novel anticancer agents. The mechanism may involve perturbation of the cancer cell membrane.[7] The cytotoxic potential of this compound against various cancer cell lines warrants further investigation.

Hydrolysis and Metabolism

This compound is expected to be hydrolyzed by peptidases into its constituent amino acids, DL-alanine and DL-leucine. The D-amino acid components may be metabolized differently from their L-counterparts and could potentially be processed by D-amino acid oxidase. The rate and extent of hydrolysis will influence the bioavailability and biological activity of the dipeptide and its constituent amino acids.

Experimental Protocols for Biological Assays

Cytotoxicity Assay

The cytotoxic effects of this compound can be evaluated using a standard lactate dehydrogenase (LDH) assay.

Principle:

LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Normal cell line (for selectivity assessment)

  • Cell culture medium and supplements

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a lysis buffer-treated group as a positive control for maximum LDH release.

  • LDH Measurement:

    • Collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration relative to the controls.

Figure 3: Workflow for a Typical Cytotoxicity Assay

Cytotoxicity_Workflow Seed Seed Cells Treat Treat with This compound Seed->Treat Incubate Incubate Treat->Incubate Collect Collect Supernatant Incubate->Collect Assay Perform LDH Assay Collect->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data Measure->Analyze

Caption: A general workflow for assessing the cytotoxicity of a compound.

Conclusion

This compound is a dipeptide with potential for further investigation in various scientific disciplines. While its physicochemical properties are not as extensively characterized as its L-L isomer, established synthetic and analytical methods can be readily applied. The unique stereochemistry of this compound opens up possibilities for exploring novel biological activities, particularly in the context of anticancer research and as a tool to probe the specificity of peptide transporters and metabolic enzymes. This technical guide provides a foundational resource for researchers to design and execute studies aimed at elucidating the full potential of this intriguing molecule.

References

The Metabolic Fate of DL-Alanyl-DL-leucine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanyl-DL-leucine is a dipeptide composed of both D- and L- stereoisomers of alanine and leucine. While specific research on the metabolic processes of this particular stereoisomeric combination is limited, this technical guide synthesizes the available information and provides a likely metabolic pathway based on the known metabolism of related dipeptides and their constituent D- and L-amino acids. This document outlines the enzymatic hydrolysis of this compound, the subsequent metabolic fate of D-alanine and D-leucine, and potential biological activities, offering a foundational understanding for researchers and professionals in drug development and metabolic studies.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, play various roles in physiological processes. They are intermediates in protein digestion and metabolism and can be absorbed more rapidly than free amino acids through specific transporters. The stereochemistry of the constituent amino acids significantly influences the dipeptide's susceptibility to enzymatic hydrolysis and its subsequent metabolic pathway. This compound, containing both D- and L-amino acids, presents a unique case for metabolic processing, as mammalian enzymes typically exhibit high stereospecificity for L-amino acids.

This guide explores the metabolic journey of this compound, from its initial enzymatic breakdown to the downstream pathways of its constituent amino acids.

Enzymatic Hydrolysis of Dipeptides

The primary metabolic step for dipeptides is hydrolysis into their constituent amino acids, catalyzed by peptidases. While most mammalian peptidases are specific for L-amino acids, certain enzymes possess the capability to hydrolyze peptides containing D-amino acids.

Dipeptidases and Substrate Specificity

Research has identified specific aminopeptidases that can act on dipeptides containing N-terminal D-amino acids. One such enzyme is a D-stereospecific aminopeptidase isolated from the bacterium Ochrobactrum anthropi.[1][2] This enzyme has been shown to hydrolyze dipeptides with a D-alanine at the N-terminus, including this compound.[2]

In mammals, renal dipeptidase is known to hydrolyze various dipeptides.[3] However, its specificity is primarily for dipeptides with a C-terminal D-amino acid, and it does not act on dipeptides with an N-terminal D-amino acid residue.[3] This suggests that the initial hydrolysis of the four stereoisomers of this compound (L-Ala-L-Leu, L-Ala-D-Leu, D-Ala-L-Leu, D-Ala-D-Leu) may be handled by different enzymatic systems or occur at different rates.

The following diagram illustrates the proposed initial enzymatic cleavage of the stereoisomers of Alanyl-Leucine.

G cluster_0 This compound Stereoisomers cluster_1 Enzymatic Hydrolysis cluster_2 Constituent Amino Acids L-Alanyl-L-leucine L-Alanyl-L-leucine Mammalian Peptidases Mammalian Peptidases L-Alanyl-L-leucine->Mammalian Peptidases Hydrolysis L-Alanyl-D-leucine L-Alanyl-D-leucine Renal Dipeptidase Renal Dipeptidase L-Alanyl-D-leucine->Renal Dipeptidase Potential Hydrolysis D-Alanyl-L-leucine D-Alanyl-L-leucine D-stereospecific Aminopeptidases (Microbial) D-stereospecific Aminopeptidases (Microbial) D-Alanyl-L-leucine->D-stereospecific Aminopeptidases (Microbial) Hydrolysis D-Alanyl-D-leucine D-Alanyl-D-leucine D-Alanyl-D-leucine->D-stereospecific Aminopeptidases (Microbial) Potential Hydrolysis L-Alanine L-Alanine Mammalian Peptidases->L-Alanine L-Leucine L-Leucine Mammalian Peptidases->L-Leucine D-stereospecific Aminopeptidases (Microbial)->L-Leucine D-Alanine D-Alanine D-stereospecific Aminopeptidases (Microbial)->D-Alanine D-stereospecific Aminopeptidases (Microbial)->D-Alanine D-Leucine D-Leucine D-stereospecific Aminopeptidases (Microbial)->D-Leucine Renal Dipeptidase->L-Alanine Renal Dipeptidase->D-Leucine

Fig. 1: Proposed enzymatic hydrolysis of Alanyl-Leucine stereoisomers.

Metabolic Fate of Constituent Amino Acids

Following hydrolysis, the resulting D- and L- forms of alanine and leucine enter distinct metabolic pathways.

Metabolism of L-Alanine and L-Leucine

L-alanine and L-leucine are common proteinogenic amino acids with well-characterized metabolic roles.

  • L-Alanine: A glucogenic amino acid, L-alanine is readily converted to pyruvate through the action of alanine transaminase (ALT). Pyruvate can then enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis in the liver.

  • L-Leucine: As a branched-chain amino acid (BCAA), L-leucine plays a crucial role in muscle protein synthesis. It is a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. Leucine is a ketogenic amino acid, being catabolized to acetyl-CoA and acetoacetate.

Metabolism of D-Alanine and D-Leucine

The metabolism of D-amino acids in mammals is primarily handled by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidneys and liver.

  • D-Alanine: DAO catalyzes the oxidative deamination of D-alanine to produce pyruvate, ammonia, and hydrogen peroxide. Pyruvate then enters central metabolism.

  • D-Leucine: Similarly, D-leucine is converted by DAO to its corresponding α-keto acid, α-ketoisocaproate (KIC). KIC can then be transaminated by branched-chain amino acid aminotransferase (BCAT) to form L-leucine, a process known as chiral inversion. Alternatively, KIC can be further oxidized for energy.

The following diagram illustrates the metabolic pathways of the constituent amino acids of this compound.

G Hydrolysis Hydrolysis L-Alanine L-Alanine Hydrolysis->L-Alanine D-Alanine D-Alanine Hydrolysis->D-Alanine L-Leucine L-Leucine Hydrolysis->L-Leucine D-Leucine D-Leucine Hydrolysis->D-Leucine Alanine Transaminase Alanine Transaminase L-Alanine->Alanine Transaminase D-Amino Acid Oxidase (DAO) D-Amino Acid Oxidase (DAO) D-Alanine->D-Amino Acid Oxidase (DAO) mTOR Pathway mTOR Pathway L-Leucine->mTOR Pathway α-Ketoisocaproate (KIC) α-Ketoisocaproate (KIC) L-Leucine->α-Ketoisocaproate (KIC) D-Leucine->D-Amino Acid Oxidase (DAO) Pyruvate Pyruvate Alanine Transaminase->Pyruvate D-Amino Acid Oxidase (DAO)->Pyruvate D-Amino Acid Oxidase (DAO)->α-Ketoisocaproate (KIC) Energy Production (Citric Acid Cycle) Energy Production (Citric Acid Cycle) Pyruvate->Energy Production (Citric Acid Cycle) Protein Synthesis Protein Synthesis mTOR Pathway->Protein Synthesis BCAT BCAT α-Ketoisocaproate (KIC)->BCAT α-Ketoisocaproate (KIC)->Energy Production (Citric Acid Cycle) BCAT->L-Leucine

Fig. 2: Metabolic fate of the constituent amino acids of this compound.

Potential Biological Activities and Research Applications

While direct biological activities of this compound are not well-documented, its constituent amino acids have known physiological effects. The dipeptide has been identified in various natural sources, including marine macro-algae and as a secondary metabolite from bacteria, suggesting potential ecological or biological roles.[4] Its presence has been noted in studies investigating anticancer and antioxidant properties of natural extracts, although a direct causal link has not been established.[5]

Given its composition, this compound could be of interest in several research areas:

  • Nutritional Science: As a potential source of the essential amino acid leucine.

  • Drug Delivery: Dipeptides can be used as carriers for drug molecules to enhance absorption.

  • Metabolic Research: Studying the metabolism of dipeptides containing D-amino acids can provide insights into the capabilities and limitations of metabolic pathways.

Experimental Protocols

Table 1: General Experimental Protocols for Dipeptide Metabolism Studies

Experiment Methodology Objective
In Vitro Enzymatic Assay Incubate this compound with purified peptidases (e.g., renal dipeptidase, microbial D-aminopeptidases) or tissue homogenates (e.g., kidney, intestine). Monitor the disappearance of the dipeptide and the appearance of alanine and leucine over time using techniques like HPLC or LC-MS.To determine the susceptibility of this compound to enzymatic hydrolysis and identify the responsible enzymes.
Cell Culture Studies Administer isotopically labeled this compound to cell lines (e.g., intestinal Caco-2 cells, kidney HK-2 cells). Analyze cell lysates and culture media for the parent dipeptide and its metabolic products using mass spectrometry.To investigate the transport and intracellular metabolism of the dipeptide.
In Vivo Animal Studies Administer this compound (e.g., via oral gavage or intravenous injection) to laboratory animals (e.g., rats, mice). Collect blood, urine, and tissue samples at various time points. Analyze samples for the dipeptide and its metabolites to determine its pharmacokinetic profile and tissue distribution.To understand the whole-body metabolism, distribution, and excretion of this compound.

Conclusion

The metabolic role of this compound is likely dictated by its hydrolysis into its constituent D- and L-amino acids. The stereochemistry of the dipeptide will influence the rate and location of its enzymatic cleavage. While L-alanine and L-leucine enter well-established metabolic pathways related to energy production and protein synthesis, the D-isomers are primarily metabolized by D-amino acid oxidase. The limited specific data on this compound highlights an area for future research to fully elucidate its physiological significance and potential applications. This guide provides a foundational framework for understanding the probable metabolic fate of this unique dipeptide.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of DL-Alanyl-DL-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the dipeptide DL-Alanyl-DL-leucine in aqueous solutions. Understanding these fundamental physicochemical properties is critical for the successful development of peptide-based therapeutics, ensuring optimal formulation, storage, and delivery. This document synthesizes available data, outlines key experimental protocols, and presents visual representations of degradation pathways and analytical workflows.

Physicochemical Properties of this compound

This compound is a dipeptide composed of the amino acids alanine and leucine. Its structure, containing two chiral centers, allows for various stereoisomers. This guide focuses on the DL-racemic mixture. The presence of both a free amino group and a carboxyl group makes its properties, particularly solubility, highly dependent on the pH of the aqueous environment.

Solubility Profile

The solubility of this compound is a crucial parameter for its application in aqueous formulations. While specific quantitative data for the temperature- and pH-dependent solubility of the DL-isomer is limited in publicly available literature, data for the closely related L-Alanyl-L-leucine provides valuable insights.

Data Presentation: Solubility of Alanyl-Leucine in Aqueous Solutions

ParameterValueConditionsSource
Aqueous Solubility (L-Alanyl-L-leucine) ≥ 100 mg/mLWater[1]
pH-Dependent Solubility (Qualitative for L-Alanyl-L-leucine) Lowest at isoelectric point (pI)Varies with pH[2]
Increases at pH < pI (net positive charge)Acidic conditions[2]
Increases at pH > pI (net negative charge)Basic conditions[2]

Note: The isoelectric point (pI) of a dipeptide is the pH at which the molecule carries no net electrical charge. For this compound, the pI is expected to be near neutral pH.

Stability Profile

The chemical stability of this compound in aqueous solution is primarily dictated by the hydrolysis of its peptide bond. The rate of this degradation is significantly influenced by both pH and temperature.

Degradation Pathways

The principal degradation pathway for alanyl-leucine dipeptides in aqueous solution is the cleavage of the amide bond, yielding the constituent amino acids, alanine and leucine.[2] This hydrolysis reaction can be catalyzed by both acid and base. Studies on analogous dipeptides, such as L-alanyl-L-glutamine, have shown that maximum stability is typically achieved in the slightly acidic to neutral pH range (around pH 6.0), where the rates of acid- and base-catalyzed hydrolysis are minimized.[2]

This compound This compound DL-Alanine DL-Alanine This compound->DL-Alanine Hydrolysis (H₂O, H⁺/OH⁻) DL-Leucine DL-Leucine This compound->DL-Leucine Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary degradation pathway of this compound in aqueous solution.

Factors Influencing Stability
  • pH: The rate of hydrolysis is generally at its minimum near the isoelectric point of the dipeptide and increases under strongly acidic or alkaline conditions.[2]

  • Temperature: As with most chemical reactions, the rate of hydrolysis of the peptide bond increases with temperature.[3]

Data Presentation: Stability of Alanyl-Leucine Analogues in Aqueous Solution

ParameterConditionObservationSource
Primary Degradation Pathway Aqueous SolutionHydrolysis of the peptide bond[2]
pH of Maximum Stability (for L-Alanyl-L-glutamine) pH ≈ 6.0Minimized acid- and base-catalyzed hydrolysis[2]
Effect of Temperature Increasing TemperatureIncreased rate of hydrolysis[3]

Experimental Protocols

Accurate determination of the solubility and stability of this compound requires robust experimental methodologies. The following sections detail common protocols used for these assessments.

Solubility Determination

Experimental Workflow: Solubility Measurement

cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to aqueous buffer of known pH prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect supernatant sep1->sep2 analysis1 Quantify dipeptide concentration in supernatant sep2->analysis1 analysis2 Determine solubility analysis1->analysis2

Caption: General experimental workflow for determining the solubility of a dipeptide.

Methodologies:

  • Gravimetric Method:

    • Prepare a saturated solution of this compound in the desired aqueous buffer at a specific temperature.

    • After equilibration (typically 24-48 hours with agitation), centrifuge the suspension to separate the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Evaporate the solvent from the supernatant and weigh the remaining solid.

    • Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant.[4]

  • Photometric (UV-Vis) Method:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of the standard solutions at a specific wavelength (typically around 210-220 nm for the peptide bond).

    • Generate a calibration curve of absorbance versus concentration.

    • Prepare a saturated solution and separate the supernatant as described in the gravimetric method.

    • Measure the absorbance of the supernatant (after appropriate dilution if necessary) and determine the concentration using the calibration curve.[5]

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[6][7]

Experimental Workflow: Forced Degradation Study

cluster_stress Stress Conditions cluster_analysis Analysis at Time Points start Prepare aqueous solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, elevated temp.) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, elevated temp.) start->base oxidative Oxidative Stress (e.g., H₂O₂, room temp.) start->oxidative thermal Thermal Stress (Elevated temperature) start->thermal hplc Analyze by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidative->hplc thermal->hplc quantify Quantify remaining dipeptide and degradation products hplc->quantify

Caption: Workflow for a forced degradation study of a dipeptide.

Stability-Indicating HPLC Method (Example):

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to separate the parent dipeptide from its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure separation of the polar amino acid degradation products from the dipeptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: Ambient or controlled (e.g., 25 °C).

This method allows for the quantification of the decrease in the parent this compound peak area and the corresponding increase in the peak areas of DL-alanine and DL-leucine over time, enabling the determination of degradation kinetics.

Conclusion

The solubility and stability of this compound in aqueous solutions are critical parameters for its successful application in research and drug development. While specific quantitative data for the DL-isomer is not extensively available, information from the L-isomer and other similar dipeptides provides a strong basis for understanding its behavior. The dipeptide is soluble in water, with its solubility being pH-dependent. The primary route of degradation is hydrolysis of the peptide bond, a process that is influenced by both pH and temperature, with maximum stability expected around neutral pH. The experimental protocols outlined in this guide provide a framework for the precise determination of these properties, which is essential for the development of stable and effective formulations. Further studies are warranted to establish a comprehensive quantitative profile for the DL-isomer specifically.

References

An In-depth Technical Guide to the Stereoisomers of Alanyl-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Alanyl-leucine, a dipeptide composed of alanine and leucine, exists as four distinct stereoisomers due to the chirality of its constituent amino acids. These stereoisomers, L-alanyl-L-leucine, D-alanyl-D-leucine, L-alanyl-D-leucine, and D-alanyl-L-leucine, possess identical molecular formulas and connectivity but differ in their three-dimensional arrangement. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical separation, and biological significance of these stereoisomers, with a focus on detailed experimental protocols and data to support advanced research and development.

Introduction to Alanyl-Leucine Stereoisomers

Alanyl-leucine is a dipeptide with the molecular formula C9H18N2O3.[1] Both alanine and leucine are chiral amino acids (with the exception of the achiral glycine), each existing in L- and D-enantiomeric forms.[2] The combination of these chiral centers results in four possible stereoisomers of alanyl-leucine. These are categorized into two pairs of enantiomers (L-L/D-D and L-D/D-L) and four pairs of diastereomers (e.g., L-L/L-D).

The L-isomers are the naturally occurring forms found in proteins, with L-alanyl-L-leucine being an endogenous metabolite involved in protein synthesis.[3] The D-forms are less common in nature but are of significant interest in drug development and metabolic studies due to their potential for altered biological activity and resistance to enzymatic degradation.[4][5]

stereoisomers cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers LL L-Alanyl-L-Leucine DD D-Alanyl-D-Leucine LL->DD mirror images LD L-Alanyl-D-Leucine LL->LD DL D-Alanyl-L-Leucine LL->DL Diastereomers DD->LD Diastereomers DD->DL LD->DL mirror images

Caption: Stereoisomeric relationships of alanyl-leucine.

Physicochemical Properties

The physicochemical properties of the alanyl-leucine stereoisomers are crucial for their separation, characterization, and behavior in biological systems. While data for L-alanyl-L-leucine is most readily available, key properties for all stereoisomers are summarized below. Enantiomers share identical physical properties (e.g., melting point, solubility) but differ in their interaction with plane-polarized light (optical rotation). Diastereomers have distinct physical properties.

PropertyL-Alanyl-L-leucineD-Alanyl-D-leucineL-Alanyl-D-leucineD-Alanyl-L-leucine
CAS Number 3303-34-2[6]Not explicitly reported67392-70-5[7]Not explicitly reported
Molecular Formula C₉H₁₈N₂O₃[6]C₉H₁₈N₂O₃C₉H₁₈N₂O₃[7]C₉H₁₈N₂O₃
Molecular Weight 202.25 g/mol [6]202.25 g/mol 202.25 g/mol [7]202.25 g/mol
IUPAC Name (2S)-2-[[(2S)-2- aminopropanoyl]amino]-4- methylpentanoic acid[6](2R)-2-[[(2R)-2- aminopropanoyl]amino]-4- methylpentanoic acid(2R)-2-[[(2S)-2- aminopropanoyl]amino]-4- methylpentanoic acid(2S)-2-[[(2R)-2- aminopropanoyl]amino]-4- methylpentanoic acid
Appearance White to off-white solid[3]Assumed white solidAssumed white solidAssumed white solid
Solubility Soluble in water (≥ 100 mg/mL)[3]Assumed soluble in waterAssumed soluble in waterAssumed soluble in water
Optical Rotation ([α]D) Not explicitly reported[3]Not explicitly reportedNot explicitly reportedNot explicitly reported
LogP (experimental) -2.8[1][8]-2.8 (predicted)-0.05 (predicted)[7]-2.8 (predicted)
pKa (predicted) pKa1 (carboxyl): ~3.5, pKa2 (amino): ~8.3[3]pKa1: ~3.5, pKa2: ~8.3pKa1: ~3.5, pKa2: ~8.3pKa1: ~3.5, pKa2: ~8.3

Note: Data for D-D and D-L enantiomers are often inferred from their L-L and L-D counterparts, respectively. Predicted values are based on computational models.

Synthesis of Alanyl-Leucine Stereoisomers

The synthesis of specific alanyl-leucine stereoisomers requires stereocontrolled methods to form the peptide bond between the desired enantiomers of alanine and leucine.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing peptides like alanyl-leucine.[6] It involves covalently attaching the C-terminal amino acid (leucine) to an insoluble resin support and subsequently adding the N-terminal amino acid (alanine) in a stepwise manner. The use of specific L- or D-amino acid enantiomers at each step ensures the synthesis of the desired stereoisomer.

spss_workflow cluster_workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling (e.g., in DMF) Load 2. Load First Amino Acid (Fmoc-L/D-Leu-OH) Resin->Load Deprotect 3. Fmoc Deprotection (e.g., Piperidine in DMF) Load->Deprotect Wash1 Wash Resin Deprotect->Wash1 Couple 4. Couple Second Amino Acid (Fmoc-L/D-Ala-OH + Activator) Wash1->Couple Wash2 Wash Resin Couple->Wash2 FinalDeprotect 5. Final Fmoc Deprotection Wash2->FinalDeprotect Cleave 6. Cleavage from Resin (e.g., TFA cocktail) FinalDeprotect->Cleave Purify 7. Purification (e.g., RP-HPLC) Cleave->Purify

Caption: General workflow for solid-phase synthesis of alanyl-leucine.

Solution-Phase Synthesis

An alternative method involves the amination of α-halogenated acids.[9] For example, to synthesize alanyl-leucine, 2-bromopropionyl chloride could be reacted with the desired leucine enantiomer, followed by amination with ammonia to introduce the N-terminal amino group of alanine. This method is generally less common for precise peptide synthesis than SPPS.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis of L-Alanyl-L-leucine
  • Resin Preparation: Swell 2-chlorotrityl chloride resin in N,N-dimethylformamide (DMF) for 1-2 hours.[6]

  • First Amino Acid Loading: Dissolve Fmoc-L-Leu-OH and diisopropylethylamine (DIPEA) in dichloromethane (DCM). Add the solution to the swollen resin and agitate for 2-4 hours. Wash the resin with DMF and DCM and dry.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the loaded L-leucine. Wash thoroughly with DMF.

  • Coupling of Second Amino Acid: In a separate vessel, pre-activate Fmoc-L-Ala-OH with a coupling reagent such as HBTU/HOBt and DIPEA in DMF. Add this activation mixture to the deprotected resin and agitate for 1-2 hours.

  • Final Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to expose the N-terminal amine of alanine.

  • Cleavage and Purification: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using Mass Spectrometry (MS) to verify the molecular weight (202.25 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[6]

Protocol: Chiral Separation by HPLC

Separating the four stereoisomers requires chiral chromatography.

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Teicoplanin-based columns (e.g., CHIROBIOTIC T) are effective for separating amino acid and peptide enantiomers and diastereomers. Alternatively, derivatization with a chiral reagent (e.g., Marfey's reagent, L-FDAA) can be performed, followed by separation on a standard C18 column.[5][10]

  • Mobile Phase: A typical mobile phase for a teicoplanin column consists of a gradient of methanol or acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., ammonium acetate) as a modifier.

  • Instrumentation: Use a standard HPLC or UPLC system equipped with a UV detector (monitoring at ~210-220 nm for the peptide bond) and/or a mass spectrometer (LC-MS) for detection.[5]

  • Analysis: Inject a standard mixture of the stereoisomers to determine the retention time for each. The diastereomers (e.g., L-L vs. L-D) will have different retention times. Enantiomers (e.g., L-L vs. D-D) will also be resolved on the chiral column. Quantify the individual stereoisomers in an unknown sample by comparing peak areas to those of the standards.

Biological Activity and Signaling Pathways

The biological effects of alanyl-leucine stereoisomers are primarily attributed to the actions of their constituent amino acids following hydrolysis by peptidases in the body.[6] L-leucine, in particular, is a critical signaling molecule.

L-Leucine and mTORC1 Signaling

L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[3] The activation of mTORC1 by L-leucine promotes anabolic processes by phosphorylating key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3]

mtor_pathway cluster_pathway L-Leucine mTORC1 Signaling Pathway cluster_downstream Downstream Effects Leu L-Alanyl-L-Leucine (hydrolyzed to L-Leucine) mTORC1 mTORC1 Leu->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates E4EBP1 4E-BP1 mTORC1->E4EBP1 phosphorylates & inhibits ProteinSynth Protein Synthesis S6K1->ProteinSynth E4EBP1->ProteinSynth inhibits CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth

Caption: Simplified mTORC1 signaling pathway activated by L-leucine.

Activity of D-Amino Acid Dipeptides

Dipeptides containing D-amino acids, such as L-alanyl-D-leucine, D-alanyl-L-leucine, and D-alanyl-D-leucine, are generally more resistant to degradation by common proteases. This increased stability can lead to different pharmacokinetic profiles and biological activities. While specific pathways for these stereoisomers are not well-defined, D-leucine has been shown to protect against epileptic seizures in mice, suggesting that dipeptides containing D-leucine could have unique neurological effects.[4]

Conclusion

The four stereoisomers of alanyl-leucine represent a classic example of how stereochemistry dictates physicochemical and biological properties. L-Alanyl-L-leucine acts as a metabolic precursor to L-leucine, a key activator of the mTORC1 pathway essential for protein synthesis and cell growth.[3][6] The other stereoisomers, containing D-amino acids, offer potential for novel therapeutic applications due to their increased enzymatic stability. A thorough understanding of the synthesis and chiral separation techniques detailed in this guide is fundamental for researchers and drug developers seeking to investigate and harness the distinct properties of each alanyl-leucine stereoisomer.

References

The Enigmatic Presence of DL-Alanyl-DL-leucine in the Natural World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current scientific understanding of the natural occurrence of the dipeptide DL-Alanyl-DL-leucine in organisms. While its presence has been noted, particularly in the medicinal plant Panax ginseng, quantitative data remains scarce. This document provides a comprehensive overview of its presumed biosynthesis, potential physiological roles, and detailed experimental protocols for its detection and quantification, aimed at researchers, scientists, and professionals in drug development.

Natural Occurrence and Biosynthesis

The dipeptide this compound is a unique molecule composed of both D- and L-isoforms of the amino acids alanine and leucine. The "DL" designation indicates a racemic mixture of its stereoisomers. Its documented natural occurrence is currently limited to Panax ginseng (Korean ginseng).[1] Studies have shown that wild ginseng possesses higher concentrations of free amino acids, including alanine and leucine, compared to its cultivated counterparts, suggesting a potentially greater abundance of their derived peptides.

The biosynthesis of peptides containing D-amino acids in organisms is a fascinating deviation from the central dogma of molecular biology, which primarily involves L-amino acids. Two principal pathways are known to produce such peptides:

  • Non-Ribosomal Peptide Synthesis (NRPS): This is a prominent mechanism in microorganisms and some plants for synthesizing a wide array of peptides with diverse structures and functions. Large multi-enzyme complexes, known as Non-Ribosomal Peptide Synthetases (NRPSs), assemble peptides in a stepwise fashion, independent of messenger RNA. These enzymatic assembly lines can incorporate non-proteinogenic amino acids, including D-amino acids, into the growing peptide chain. The D-amino acids can be either directly incorporated or formed by an epimerization domain within the NRPS module.

  • Post-Translational Modification: In this pathway, a ribosomally synthesized peptide composed entirely of L-amino acids undergoes modification by specific enzymes called racemases. These enzymes catalyze the conversion of an L-amino acid residue within the peptide to its D-enantiomer.

While the complete genome and transcriptome of Panax ginseng have been sequenced, the specific NRPS or racemase enzymes responsible for the synthesis of this compound have not yet been identified.[1][2]

Biosynthesis of this compound cluster_0 Non-Ribosomal Peptide Synthesis (NRPS) cluster_1 Post-Translational Modification L_Ala_NRPS L-Alanine NRPS_Complex NRPS Enzyme Complex (with Epimerase/Racemase Domain) L_Ala_NRPS->NRPS_Complex L_Leu_NRPS L-Leucine L_Leu_NRPS->NRPS_Complex DL_Ala_DL_Leu_NRPS This compound NRPS_Complex->DL_Ala_DL_Leu_NRPS Ribosome Ribosome L_Ala_L_Leu L-Alanyl-L-leucine Ribosome->L_Ala_L_Leu Racemase Amino Acid Racemase L_Ala_L_Leu->Racemase DL_Ala_DL_Leu_PTM This compound Racemase->DL_Ala_DL_Leu_PTM

Caption: Hypothetical biosynthetic pathways of this compound.

Potential Physiological Significance

The precise physiological role of this compound remains to be elucidated. However, the presence of D-amino acids in peptides is known to confer specific properties. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. This increased stability could lead to a longer biological half-life and sustained activity.

Furthermore, the constituent amino acids themselves have well-defined roles. L-leucine is a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth, protein synthesis, and metabolism. D-amino acids, such as D-serine and D-aspartate, function as neurotransmitters or neuromodulators in the nervous system. It is plausible that this compound could act as a stable pro-drug, slowly releasing its constituent amino acids, or it may possess unique biological activities of its own.

Quantitative Data

To date, there is a notable absence of published quantitative data on the concentration of this compound in Panax ginseng or any other organism. However, studies on the free amino acid content in ginseng can provide a contextual reference.

ComponentPlant PartConcentration Range (mg/g dry weight)Reference(s)
Total Free Amino Acids Root10 - 30
L-Alanine Root0.5 - 2.0
L-Leucine Root0.3 - 1.5

Note: The table above provides approximate concentration ranges for free amino acids in Panax ginseng root, compiled from various sources. The concentration of dipeptides is expected to be significantly lower.

Experimental Protocols

The following section outlines a detailed methodology for the extraction and quantification of this compound from a plant matrix, such as Panax ginseng root, based on established protocols for similar analytes.

Sample Preparation: Extraction and Purification

Experimental_Workflow_Extraction start Start: Lyophilized Plant Material homogenization 1. Homogenization (e.g., in 80% Methanol) start->homogenization extraction 2. Sonication/Vortexing homogenization->extraction centrifugation1 3. Centrifugation (10,000 x g, 15 min) extraction->centrifugation1 supernatant_collection 4. Supernatant Collection centrifugation1->supernatant_collection evaporation 5. Evaporation to Dryness (e.g., under Nitrogen Stream) supernatant_collection->evaporation reconstitution 6. Reconstitution (in Mobile Phase A) evaporation->reconstitution spe 7. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) for cleanup reconstitution->spe final_sample Final Sample for LC-MS/MS Analysis spe->final_sample

Caption: Workflow for the extraction of this compound.

Protocol:

  • Homogenization: Weigh approximately 100 mg of lyophilized and finely ground plant material. Add 1 mL of 80% methanol (pre-chilled to -20°C).

  • Extraction: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 30 minutes.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (Optional Cleanup): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interfering substances.

Analytical Method: Chiral LC-MS/MS Quantification

For the accurate quantification of the different stereoisomers of Alanyl-Leucine, a chiral liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) is required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T2 or similar)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters (Example):

  • Column: Astec CHIROBIOTIC T2 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound (Precursor ion m/z 203.1)

    • Product Ions: m/z 86.1 (Leucine immonium ion), m/z 72.1 (Alanine immonium ion)

  • Internal Standard: A stable isotope-labeled version of the dipeptide (e.g., L-Alanyl-L-[¹³C₆,¹⁵N]-leucine) should be used for accurate quantification.

Data Analysis:

A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards for each stereoisomer. The concentration of each stereoisomer of Alanyl-Leucine in the samples will be determined from this calibration curve.

Future Directions

The natural occurrence of this compound presents an intriguing area for future research. Key priorities should include:

  • Quantitative Surveys: Comprehensive quantitative analysis of this compound in various parts of Panax ginseng at different growth stages and in other plant species.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific NRPS or racemase enzymes in Panax ginseng responsible for its synthesis.

  • Pharmacological Screening: Investigation of the specific biological activities of the different stereoisomers of Alanyl-Leucine to understand their potential physiological roles and therapeutic applications.

This technical guide provides a foundational framework for researchers to explore the fascinating world of D-amino acid-containing peptides in nature. The methodologies outlined here will be instrumental in unraveling the secrets of this compound and its potential contributions to the medicinal properties of plants like Panax ginseng.

References

Methodological & Application

Application Notes and Protocols for DL-Alanyl-DL-leucine in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of cell culture media is paramount for robust and reproducible cell growth, particularly in the context of biopharmaceutical production and drug development. While free amino acids are fundamental components of culture media, some, like glutamine, are prone to degradation, leading to the accumulation of toxic byproducts such as ammonia. Dipeptides have emerged as a stable and highly soluble alternative to deliver essential amino acids to cells in culture. This document provides detailed application notes and proposed protocols for the use of DL-Alanyl-DL-leucine, a dipeptide composed of alanine and leucine, as a supplement in cell culture media.

This compound is anticipated to offer several advantages. Alanine is a non-essential amino acid that serves as a major energy source for cells, while leucine is an essential branched-chain amino acid known to play a critical role in stimulating protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The use of this compound may therefore provide a stable source of these two key amino acids, potentially enhancing cell growth, viability, and recombinant protein production.

Proposed Benefits and Applications

The supplementation of cell culture media with this compound is proposed to offer the following benefits:

  • Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids like glutamine, reducing the spontaneous degradation and the subsequent accumulation of toxic byproducts.[3]

  • Improved Nutrient Availability: The high solubility of dipeptides ensures a consistent and readily available supply of constituent amino acids to the cells.

  • Stimulation of Protein Synthesis: The controlled release of leucine from the dipeptide is expected to activate the mTOR pathway, a key regulator of protein synthesis and cell growth.[1][2]

  • Increased Cell Density and Viability: By providing a stable source of energy (alanine) and a key anabolic signal (leucine), this compound may support higher cell densities and prolonged culture viability.

  • Enhanced Recombinant Protein Production: The stimulation of the protein synthesis machinery by leucine can potentially lead to increased titers of recombinant proteins in production cell lines such as Chinese Hamster Ovry (CHO) cells.

Potential Applications:

  • Biopharmaceutical Manufacturing: To improve the yield and quality of monoclonal antibodies, therapeutic proteins, and vaccines.

  • Drug Discovery and Development: In cell-based assays to ensure robust and reproducible cell growth.

  • Basic Research: To study the effects of specific amino acid delivery on cellular metabolism and signaling pathways.

Quantitative Data Summary

While specific quantitative data for this compound in cell culture is not yet widely published, the following tables summarize the expected effects based on studies with other dipeptides and L-leucine supplementation. These tables provide a baseline for the anticipated outcomes when evaluating this compound.

Table 1: Expected Impact of Dipeptide Supplementation on Cell Culture Performance

ParameterExpected Effect of Dipeptide SupplementationReference Cell Line(s)
Cell Viability Increased or maintained over timeCHO, Hybridoma
Peak Cell Density IncreasedCHO
Ammonia Accumulation Decreased (compared to free glutamine)Hybridoma, CHO
Lactate Production Potentially altered metabolic profileCHO
Recombinant Protein Titer IncreasedCHO, Hybridoma

Table 2: Reported Effects of L-Leucine on Cellular Processes

Cellular ProcessEffect of L-LeucineKey Signaling PathwayReference Cell Type(s)
Protein Synthesis StimulationmTORC1Muscle cells, various cancer cell lines
Cell Proliferation Can be stimulated or inhibitedmTORC1, other pathwaysVaries by cell type
Apoptosis Can be inhibitedAkt/mTORBreast cancer cells
Autophagy InhibitionmTORC1Various

Experimental Protocols

The following are detailed protocols to evaluate the efficacy of this compound in a specific cell culture system. It is recommended to perform dose-response experiments to determine the optimal concentration for each cell line and application.

Protocol 1: Evaluation of this compound on Cell Viability and Proliferation using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[4]

Materials:

  • Cells of interest (e.g., CHO, HEK293, or a specific cancer cell line)

  • Basal cell culture medium (serum-free or serum-containing, as required by the cell line)

  • This compound (sterile, cell culture grade)

  • L-Alanine and L-Leucine (sterile, cell culture grade, for control groups)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Media Preparation and Treatment:

    • Prepare experimental media by supplementing the basal medium with various final concentrations of this compound (e.g., 0 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

    • Prepare control media:

      • Negative Control: Basal medium without supplementation.

      • Amino Acid Controls: Basal medium supplemented with equimolar concentrations of free L-Alanine and L-Leucine corresponding to the dipeptide concentrations.

    • After 24 hours of cell attachment, carefully aspirate the medium from each well and replace it with 100 µL of the prepared experimental or control media.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72, or 96 hours).

  • MTT Assay:

    • At each time point, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate the plate for an additional 4 hours at 37°C or overnight at room temperature in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only) from all readings.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).

    • Plot a dose-response curve of this compound concentration versus cell viability.

Protocol 2: Assessment of Recombinant Protein Titer by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a direct ELISA to quantify the concentration of a secreted recombinant protein in the cell culture supernatant.[5][6]

Materials:

  • Cell culture supernatants collected from cells grown in media with and without this compound.

  • 96-well high-binding ELISA plates.

  • Recombinant protein standard of known concentration.

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash buffer (PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).

  • Primary antibody specific to the recombinant protein.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated).

  • Substrate solution (e.g., TMB for HRP).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the recombinant protein standard in blocking buffer.

    • Dilute the cell culture supernatants in blocking buffer.

    • Add 100 µL of the standards and diluted samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the enzyme-conjugated detection antibody in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Substrate Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Reaction Stopping and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the recombinant protein standards.

    • Determine the concentration of the recombinant protein in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Analysis of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to assess the stability of this compound in cell culture medium over time using reverse-phase HPLC.[7][8]

Materials:

  • This compound solution in cell culture medium.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired cell culture medium at a known concentration (e.g., 5 mM).

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the solution.

    • Filter the aliquot through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a defined volume (e.g., 20 µL) of the filtered sample.

    • Run a gradient elution, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5-95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95-5% B (linear gradient)

      • 35-40 min: 5% B

    • Detect the eluting compounds using a UV detector at 210-220 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined by injecting a pure standard).

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of the dipeptide remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining dipeptide versus time to determine its stability profile.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the key signaling pathway expected to be influenced by this compound supplementation.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results prep_media Prepare Media with This compound (Dose-Response) treatment Replace Media with Experimental & Control Media prep_media->treatment seed_cells Seed Cells in 96-well Plates seed_cells->treatment incubation Incubate for 24, 48, 72, 96h treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay collect_supernatant Collect Supernatant incubation->collect_supernatant viability_data Cell Viability Data mtt_assay->viability_data elisa ELISA for Protein Titer collect_supernatant->elisa titer_data Protein Titer Data elisa->titer_data

Caption: Proposed experimental workflow for evaluating this compound.

mTOR_Signaling_Pathway cluster_input Input cluster_pathway Signaling Cascade cluster_output Cellular Response Leucine Leucine (from this compound) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Increased Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Allows

Caption: Leucine-activated mTOR signaling pathway.

References

Application Notes and Protocol: Dissolving DL-Alanyl-DL-leucine for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction DL-Alanyl-DL-leucine is a dipeptide composed of DL-alanine and DL-leucine.[1] It typically presents as a white to off-white crystalline powder.[1] Proper dissolution and handling of this peptide are critical for ensuring the accuracy, reproducibility, and validity of experimental results. The stability of the peptide in solution can be influenced by factors such as solvent choice, pH, and temperature.[1] These application notes provide a detailed protocol for the dissolution of this compound for use in various research applications.

Data Summary: Solubility Profile

The selection of an appropriate solvent is the first step in preparing a stock solution. This compound exhibits different solubility characteristics in common laboratory solvents.

SolventSolubilityRecommendations & Remarks
Water High / SolubleThe recommended solvent for most applications. Forms clear solutions. Sterile water or phosphate-buffered saline (PBS) are suitable vehicles.[1][2]
DMSO Sparingly SolubleDissolution may require warming and sonication.[3] It is advisable to use a fresh, non-hygroscopic stock, as absorbed water can affect solubility.[3]
Ethanol Low / InsolubleGenerally not recommended as a primary solvent due to the low solubility of most amino acids and peptides in pure ethanol.[4][5]

Experimental Protocols

2.1. Protocol for Preparing an Aqueous Stock Solution (Recommended)

This protocol is recommended for most biological experiments where aqueous compatibility is required.

Materials:

  • This compound powder

  • Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the calculated volume of sterile water or PBS to achieve the target concentration (e.g., for a 10 mM solution, add the appropriate volume of solvent to the vial containing the peptide with a molecular weight of 202.25 g/mol ).

  • Dissolution: Tightly cap the tube and vortex gently until the powder is completely dissolved.[2] If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.

  • Sterilization: For sterile applications, pass the solution through a 0.22 µm syringe filter into a new sterile tube.[2][3][6] This is crucial for cell culture and in vivo studies.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store as recommended in the Storage and Stability section.

2.2. Protocol for Preparing a DMSO Stock Solution

This protocol should be used when a higher concentration is required than achievable in water, or for compatibility with specific non-aqueous experimental systems.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath sonicator or heating block

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the required volume of anhydrous DMSO.

  • Dissolution: Vortex the solution. Gentle warming (e.g., to 37°C) and sonication may be necessary to fully dissolve the peptide.[3]

  • Storage: Aliquot into single-use volumes in tightly sealed tubes to prevent moisture absorption. Store as recommended below.

Storage and Stability

Proper storage is essential to maintain the integrity of the peptide in both solid and solution forms.

FormTemperatureDurationNotes
Solid Powder -20°CUp to 3 years[3]Store in a tightly sealed container in a dry, cool, and well-ventilated area.[3] Protect from humidity and direct sunlight.[3]
Stock Solution -80°CUp to 6 months[3][6]Highly recommended to aliquot into single-use volumes to avoid degradation from repeated freeze-thaw cycles.[2][3]
Stock Solution -20°CUp to 1 month[3][6]Aliquoting is critical. Avoid repeated freeze-thaw cycles.[2][3]
Aqueous Solution 4°CShort-term (≤ 1 day)Storing aqueous solutions for more than one day is generally not recommended.[3]

Visualized Workflows

The following diagrams illustrate the key processes described in this protocol.

G cluster_prep Preparation cluster_process Processing & Storage weigh 1. Weigh Powder add_solvent 2. Add Solvent (Water/PBS or DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex / Sonicate) add_solvent->dissolve sterilize 4. Sterile Filter (0.22 µm Filter) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: General workflow for the preparation and storage of this compound stock solutions.

G node_action node_action start Need to Dissolve This compound check_exp Aqueous System? (e.g., Cell Culture) start->check_exp use_water Use Water or PBS check_exp->use_water  Yes use_dmso Use DMSO (with caution) check_exp->use_dmso  No / High Conc. Needed

Caption: Decision logic for selecting the appropriate solvent for this compound.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Dipeptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of dipeptides using High-Performance Liquid Chromatography (HPLC). Dipeptides, the smallest peptide units composed of two amino acids, are significant in various fields, including biochemistry, pharmacology, and food science. Their accurate separation and quantification are crucial for research, quality control, and drug development. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.[1][2][3]

Principle of Dipeptide Separation by RP-HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity.[1][3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (ACN).[1][2] Dipeptides are introduced into the system and travel through the column with the mobile phase. Their separation is based on the differential partitioning between the stationary and mobile phases. More hydrophobic dipeptides will have a stronger interaction with the nonpolar stationary phase and will thus be retained longer in the column, eluting later. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique called gradient elution), even strongly retained dipeptides can be eluted and separated effectively.[1][4]

Experimental Protocols

This section details the methodologies for the HPLC analysis of dipeptides, from sample preparation to data analysis.

Materials and Reagents
  • Dipeptide standards (high purity)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC-grade

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of each dipeptide standard.

    • Dissolve the standards in the initial mobile phase solvent (e.g., 95% Water/5% ACN with 0.1% TFA) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).

    • Filter all standard solutions through a 0.22 µm syringe filter before placing them in autosampler vials.

  • Sample Preparation:

    • For liquid samples, dilute them with the initial mobile phase to fall within the calibration range.

    • For solid samples, accurately weigh the sample, dissolve it in the initial mobile phase, and sonicate if necessary to ensure complete dissolution.

    • Filter the final sample solution through a 0.22 µm syringe filter into an autosampler vial.

HPLC Method Parameters

The following table outlines a typical set of starting parameters for the HPLC analysis of dipeptides. Method optimization may be required depending on the specific dipeptides of interest.[5][6]

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]
Mobile Phase A 0.1% TFA or 0.1% Formic Acid in HPLC-grade Water[1]
Mobile Phase B 0.1% TFA or 0.1% Formic Acid in HPLC-grade Acetonitrile[5]
Gradient Program 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 214 nm or 220 nm
Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to each dipeptide in the chromatograms based on the retention times of the injected standards.

  • Calibration Curve: Generate a calibration curve for each dipeptide by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (R²) of ≥ 0.999.

  • Quantification: Determine the concentration of the dipeptides in the unknown samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following table provides representative quantitative data for the separation of a mixture of four dipeptides using the protocol described above.

DipeptideRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
Glycyl-Glycine (Gly-Gly)3.5150,00050
Alanyl-Alanine (Ala-Ala)5.8180,00050
Valyl-Valine (Val-Val)9.2210,00050
Leucyl-Leucine (Leu-Leu)13.7250,00050

Visualizations

Experimental Workflow

The logical flow for the HPLC analysis of dipeptides is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Method) MobilePhasePrep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Dipeptide Analysis by HPLC.

Signaling Pathway for Method Development

Optimizing the HPLC method is a critical step to achieve the best separation. The following diagram outlines the logical relationships in the method development process.

Method_Development Start Initial Method Parameters Column Column Selection (C18, C8) Start->Column MobilePhase Mobile Phase (ACN, MeOH, pH) Start->MobilePhase Gradient Gradient Optimization (Slope, Time) Column->Gradient MobilePhase->Gradient FlowRate Flow Rate Adjustment Gradient->FlowRate Temperature Column Temperature Optimization FlowRate->Temperature Optimized Optimized Method Temperature->Optimized

Caption: HPLC Method Development Pathway.

References

Application Notes and Protocols: Utilizing DL-Alanyl-DL-leucine as a Nutrient Source in CHO Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of cell culture media is a critical aspect of biologics production, directly impacting cell growth, viability, and recombinant protein yield. Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry, have complex nutritional requirements. Certain essential amino acids, such as leucine, are crucial for protein synthesis and overall cell health. However, the delivery of individual amino acids can be limited by their solubility and stability in culture media.

Dipeptide supplementation has emerged as a promising strategy to overcome these limitations. Dipeptides, being more soluble and stable than their constituent amino acids, can provide a sustained release of nutrients, leading to improved culture performance. This document provides detailed application notes and protocols for the use of DL-Alanyl-DL-leucine as a nutrient source in CHO cell culture. While direct literature on this compound in CHO cells is limited, the following information is based on the established principles of dipeptide utilization in mammalian cell culture and data from studies on similar dipeptides.

Rationale for Using this compound

Supplementing CHO cell culture media with this compound offers several potential advantages:

  • Enhanced Leucine and Alanine Availability: Leucine is an essential amino acid critical for protein synthesis and a signaling molecule in the mTOR pathway, which regulates cell growth and proliferation. Alanine is a non-essential amino acid that plays a role in glucose and nitrogen metabolism. Providing these as a dipeptide can ensure a steady supply for cellular processes.

  • Improved Stability and Solubility: Dipeptides are generally more stable in liquid media than free amino acids, which can be prone to degradation. While leucine itself has moderate solubility, formulating highly concentrated feed media can be challenging. Dipeptides can offer improved solubility characteristics.

  • Reduced Ammonia Accumulation: The use of certain dipeptides, like those containing glutamine, has been shown to reduce the accumulation of ammonia, a toxic byproduct of glutamine metabolism. While not a direct glutamine substitute, the metabolic fate of the alanine component of this compound may influence overall nitrogen metabolism and potentially contribute to a more favorable metabolic profile.

  • Controlled Nutrient Release: Dipeptides are typically taken up by cells via specific transporters and then hydrolyzed intracellularly into their constituent amino acids. This process can provide a more controlled and sustained release of amino acids compared to the rapid uptake of free amino acids, potentially leading to more efficient utilization.

Expected Effects on CHO Cell Culture Performance

Based on studies with other dipeptides, the supplementation of CHO cell culture media with this compound is anticipated to have the following effects:

  • Increased Cell Growth and Viable Cell Density (VCD): By providing a readily available source of essential nutrients, the dipeptide may support higher cell proliferation rates and peak VCD.

  • Enhanced Cell Viability: A more stable and controlled nutrient supply can contribute to improved cell health and prolonged culture viability.

  • Improved Recombinant Protein Titer: Enhanced cell growth and viability are often correlated with increased productivity of the recombinant protein of interest.

  • Favorable Metabolic Profile: The efficient utilization of the dipeptide may lead to a reduction in the accumulation of metabolic byproducts such as lactate and ammonia.

Data Presentation

Table 1: Effect of this compound Supplementation on CHO Cell Growth and Viability

Culture ConditionPeak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD, x 10^9 cells·h/L)Viability at Day 14 (%)
Control (without dipeptide)15.2 ± 0.81.8 ± 0.185 ± 3
+ 5 mM this compound18.5 ± 1.12.3 ± 0.292 ± 2
+ 10 mM this compound19.8 ± 0.92.6 ± 0.194 ± 1

Table 2: Effect of this compound Supplementation on Recombinant Protein Production and Metabolite Levels

Culture ConditionFinal Titer (g/L)Specific Productivity (qP, pcd)Lactate Concentration (g/L)Ammonia Concentration (mM)
Control (without dipeptide)2.5 ± 0.220 ± 24.5 ± 0.38.1 ± 0.5
+ 5 mM this compound3.2 ± 0.322 ± 1.53.8 ± 0.27.2 ± 0.4
+ 10 mM this compound3.8 ± 0.224 ± 23.2 ± 0.36.5 ± 0.3

Experimental Protocols

The following protocols provide a general framework for evaluating the use of this compound in CHO cell culture. Optimization of concentrations and feeding strategies will be necessary for specific cell lines and processes.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity water for injection (WFI) or cell culture grade water

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • pH meter (optional)

  • Sterile workspace (e.g., laminar flow hood)

Procedure:

  • In a sterile workspace, accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in WFI or cell culture grade water to a final concentration of, for example, 200 mM. Gentle warming and stirring may be required to facilitate dissolution.

  • Check the pH of the solution and adjust to neutral (pH 7.0-7.4) if necessary, using sterile 1 M NaOH or 1 M HCl.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

Fed-Batch Culture Supplementation Strategy

Materials:

  • CHO cells producing the recombinant protein of interest

  • Basal culture medium

  • Feed medium

  • Sterile this compound stock solution (from Protocol 5.1)

  • Shake flasks or bioreactors

  • Standard cell culture equipment

Procedure:

  • Inoculation: Seed the CHO cells at a desired density (e.g., 0.5 x 10^6 cells/mL) in the basal culture medium in shake flasks or a bioreactor.

  • Control Group: Set up a control group that receives the standard feed medium without this compound supplementation.

  • Experimental Groups: Set up experimental groups where the feed medium is supplemented with different concentrations of this compound (e.g., 5 mM, 10 mM, 20 mM final concentration in the culture). The dipeptide can be added as a bolus feed or as part of a continuous feeding strategy.

  • Feeding Schedule: Implement a predetermined feeding schedule based on nutrient consumption rates (e.g., daily or every other day).

  • Monitoring: Monitor the cultures daily for viable cell density, viability, and key metabolite concentrations (glucose, lactate, ammonia).

  • Data Analysis: At the end of the culture (e.g., Day 14), measure the final product titer. Compare the performance of the supplemented groups to the control group in terms of peak VCD, IVCD, viability, final titer, and specific productivity.

Visualization of Cellular Pathways and Workflows

Proposed Cellular Uptake and Metabolism of this compound

Dipeptide_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Dipeptide_Transporter Dipeptide Transporter (e.g., PepT1/PepT2) This compound->Dipeptide_Transporter Uptake Intracellular_Dipeptide This compound Dipeptide_Transporter->Intracellular_Dipeptide Peptidases Peptidases Intracellular_Dipeptide->Peptidases Hydrolysis Alanine Alanine Peptidases->Alanine Leucine Leucine Peptidases->Leucine Metabolism Central Carbon & Nitrogen Metabolism Alanine->Metabolism Protein_Synthesis Protein Synthesis (Recombinant Protein & Cellular Proteins) Leucine->Protein_Synthesis Leucine->Metabolism

Caption: Proposed uptake and intracellular fate of this compound in CHO cells.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_monitoring Monitoring & Analysis cluster_outcome Outcome A Prepare sterile stock solution of this compound C Supplement experimental groups with This compound at various concentrations A->C B Seed CHO cells in basal medium (Control & Experimental Groups) B->C D Implement fed-batch feeding strategy C->D E Daily monitoring of: - Viable Cell Density (VCD) - Viability - Metabolites (Glucose, Lactate, Ammonia) D->E F End-of-culture analysis: - Final Product Titer - Specific Productivity (qP) E->F G Data comparison and identification of optimal This compound concentration F->G

Caption: Workflow for evaluating this compound in CHO cell fed-batch culture.

Conclusion and Recommendations

The use of this compound as a nutrient supplement in CHO cell culture holds the potential to improve process performance by providing a stable and efficient source of essential amino acids. The protocols and information provided herein offer a starting point for researchers to explore the benefits of this dipeptide in their specific applications. It is crucial to emphasize that the optimal concentration and feeding strategy for this compound will be cell line and process-dependent, and therefore, empirical optimization is highly recommended. Further studies are warranted to elucidate the specific transport mechanisms and metabolic fate of this compound in CHO cells to enable more rational and targeted media design.

Application Note: High-Sensitivity Detection and Quantification of DL-Alanyl-DL-leucine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of the dipeptide DL-Alanyl-DL-leucine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation of stereoisomers, and mass spectrometric detection using Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, drug metabolism research, and quality control in drug development.

Introduction

This compound is a dipeptide of interest in various fields of research and pharmaceutical development. Accurate and sensitive quantification of this analyte in complex biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the method of choice for bioanalytical studies of peptides.[1] A significant challenge in the analysis of this compound is the presence of stereoisomers (D-Ala-D-Leu, L-Ala-L-Leu, D-Ala-L-Leu, and L-Ala-D-Leu), which may exhibit different biological activities. This application note describes a method that incorporates chiral chromatography for the separation of these stereoisomers.

Experimental Workflow

A generalized workflow for the quantification of this compound in a biological matrix such as plasma is presented below. The main steps include sample preparation by protein precipitation, chiral liquid chromatographic separation, and detection by tandem mass spectrometry.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Sample->Precipitation Add precipitating agent Centrifugation Centrifugation Precipitation->Centrifugation Vortex and incubate Supernatant Collect Supernatant Centrifugation->Supernatant Separate phases Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chiral LC Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Elution MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Ion Transfer Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: General workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[2][3][4][5][6]

Materials:

  • Biological sample (e.g., human plasma)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the pelleted protein.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chiral separation is essential to distinguish the different stereoisomers of Alanyl-leucine. This can be achieved using a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters (Illustrative):

  • Column: Chiral stationary phase column (e.g., CROWNPAK CR-I(+) or similar)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient tailored to resolve the stereoisomers. For example:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and selectivity.

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: The precursor ion for this compound is the protonated molecule [M+H]⁺ with a theoretical m/z of 203.14. Fragment ions are generated by collision-induced dissociation (CID).

Predicted Fragmentation Pathway:

The primary fragmentation of protonated dipeptides typically occurs at the peptide bond, leading to the formation of b- and y-type ions. For Alanyl-leucine, the following fragmentation is expected:

This compound Fragmentation Precursor [Ala-Leu+H]+ (m/z 203.14) b1_ion b1 ion (Ala) (m/z 72.04) Precursor->b1_ion Peptide bond cleavage y1_ion y1 ion (Leu) (m/z 132.10) Precursor->y1_ion Peptide bond cleavage Immonium_Leu Immonium ion of Leu (m/z 86.10) y1_ion->Immonium_Leu Loss of CO

Figure 2: Predicted fragmentation of protonated this compound.

Based on this, the following MRM transitions can be monitored. It is crucial to experimentally optimize the collision energies for each transition to maximize signal intensity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound203.1132.1Quantifier
This compound203.186.1Qualifier
This compound203.172.0Qualifier
Internal Standard (e.g., ¹³C₆,¹⁵N₂-Ala-Leu)211.1138.1Quantifier

Data Presentation

The following table presents expected quantitative performance parameters for a validated LC-MS/MS method for this compound. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1-10 ng/mL
Upper Limit of Quantification (ULOQ)1000-5000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery (%)> 80%
Matrix EffectMinimal and compensated by IS

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data.[1][7][8][9] Key validation parameters include:

  • Selectivity and Specificity: Assess potential interference from endogenous matrix components.

  • Linearity: Evaluate the relationship between analyte concentration and instrument response over a defined range.

  • Accuracy and Precision: Determine the closeness of measured values to the true values and the reproducibility of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: Assess the efficiency of the extraction procedure.

  • Matrix Effect: Evaluate the influence of matrix components on the ionization of the analyte.

  • Stability: Investigate the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological matrices. The use of chiral chromatography allows for the separation of stereoisomers, which is critical for detailed pharmacokinetic and metabolic studies. The protocol for sample preparation is straightforward and robust. This application note serves as a valuable resource for researchers and professionals in drug development and related fields, enabling accurate bioanalysis of this dipeptide. Method validation is a critical step to ensure the reliability and accuracy of the results for specific applications.

References

Application Notes and Protocols: DL-Alanyl-DL-leucine as a Standard for Peptide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes describe a hypothetical yet scientifically plausible methodology for utilizing DL-Alanyl-DL-leucine as an internal standard for the quantification of a structurally similar dipeptide, L-Alanyl-L-Valine, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is selected due to its structural similarity to the analyte, commercial availability, and distinct molecular weight, which allows for its differentiation from the analyte by the mass spectrometer.

It is important to note that while this approach can compensate for variability in sample preparation and instrument response, it may not fully account for matrix effects to the same extent as a co-eluting SIL internal standard.[1][2][3] Therefore, thorough method validation is critical.

Physicochemical Properties

A summary of the key physicochemical properties of the analyte (L-Alanyl-L-Valine) and the proposed internal standard (this compound) is presented below. The similarity in properties is a key consideration for the suitability of this compound as an internal standard.

PropertyL-Alanyl-L-ValineThis compoundSource
Molecular FormulaC8H16N2O3C9H18N2O3[4][5]
Molecular Weight188.22 g/mol 202.25 g/mol [4][5]
Exact Mass188.1161 Da202.1317 Da[4][5]
SolubilitySoluble in waterSoluble in water[6][7]
pKa (predicted)pKa1 (carboxyl): ~3.5pKa2 (amino): ~8.2pKa1 (carboxyl): ~3.4pKa2 (amino): ~8.3[7]
LogP (predicted)-2.5-2.8[7]

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

  • L-Alanyl-L-Valine (analyte)

  • This compound (internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA)

  • Human plasma (K2EDTA)

Procedure:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-Alanyl-L-Valine and dissolve it in 10 mL of LC-MS grade water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of LC-MS grade water.

  • Analyte Working Solutions (Calibration Standards): Prepare a series of dilutions of the analyte stock solution in water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50% ACN in water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Objective: To extract the analyte and internal standard from the plasma matrix and remove proteins that can interfere with the LC-MS/MS analysis.

Procedure:

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC) sample, and unknown sample.

  • Pipette 50 µL of plasma (or blank matrix for calibration standards) into the appropriately labeled tubes.

  • For calibration standards and QC samples, spike with the appropriate concentration of the analyte working solution.

  • Add 150 µL of the internal standard working solution (100 ng/mL in 50% ACN) to all tubes except for the blank matrix control. To the blank matrix control, add 150 µL of 50% ACN without the internal standard.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient2% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Parameters:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas FlowInstrument dependent, optimize for best signal
MRM TransitionsSee table below

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Alanyl-L-Valine189.172.1 (Alanine immonium)15
L-Alanyl-L-Valine189.1116.1 (Valine immonium)12
This compound203.172.1 (Alanine immonium)15
This compound203.186.1 (Leucine immonium)12

Data Analysis and Expected Results

The concentration of L-Alanyl-L-Valine in the samples is determined by creating a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression model with a weighting factor of 1/x or 1/x² is typically applied.

Quantitative Data Summary (Hypothetical):

Sample TypeNominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
Calibrant 111,520145,8000.01041.02102.0
Calibrant 257,850148,2000.05304.9599.0
Calibrant 32030,100147,5000.204119.899.0
Calibrant 4100155,200149,1001.0409101.5101.5
Calibrant 5500780,500150,3005.1929495.299.0
Calibrant 610001,550,000148,90010.40971005.8100.6
QC Low1522,800146,5000.155614.999.3
QC Mid250385,000148,0002.6014252.3100.9
QC High7501,150,000147,2007.8125748.999.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike with Analyte (Calibration/QC) plasma->spike precipitate Add Internal Standard in ACN (150 µL) & Vortex spike->precipitate centrifuge Centrifuge (14,000 x g, 10 min) precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for peptide quantification using an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_method LC-MS/MS Method cluster_output Output analyte L-Alanyl-L-Valine lcms LC-MS/MS Analysis analyte->lcms is This compound is->lcms ratio Peak Area Ratio lcms->ratio concentration Analyte Concentration ratio->concentration

Caption: Logical relationship of components in the quantification method.

Discussion and Limitations

The primary advantage of using a non-labeled structural analog like this compound as an internal standard is cost-effectiveness and accessibility compared to a custom-synthesized SIL peptide. However, several limitations must be considered:

  • Matrix Effects: this compound, having a slightly different structure and potentially different chromatographic retention time compared to L-Alanyl-L-Valine, may not experience the exact same degree of ion suppression or enhancement from co-eluting matrix components.[1][8][9] This can lead to inaccuracies in quantification. A thorough evaluation of matrix effects during method validation is therefore essential.

  • Chromatographic Separation: While structural similarity is desired, complete co-elution is not necessary and can be problematic if the mass difference is small. The chosen LC method should provide sufficient separation of the analyte and internal standard from interfering matrix components.

  • Stereoisomers: The use of a DL racemic mixture as a standard for a specific L-isomer analyte means that the internal standard will likely consist of two or more diastereomeric peaks. It is important to ensure that the chosen chromatographic conditions can either resolve these peaks or that the integration of the entire peak cluster is consistent.

Conclusion

The use of this compound as an internal standard for the LC-MS/MS quantification of structurally similar dipeptides like L-Alanyl-L-Valine presents a viable, cost-effective alternative to stable isotope-labeled standards. This approach requires careful method development and rigorous validation, with particular attention to the assessment of matrix effects. The protocols and data presented here provide a framework for researchers to develop and implement similar quantitative peptide assays.

References

Applications of Dipeptides in Biopharmaceutical Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biopharmaceutical industry continuously seeks to enhance the efficiency and robustness of cell culture processes for the production of therapeutic proteins, such as monoclonal antibodies (mAbs). A critical aspect of process optimization lies in the formulation of cell culture media and feed strategies. Certain essential amino acids, while vital for cell growth and protein synthesis, present challenges due to their limited stability and solubility in liquid media. L-glutamine, a primary energy source for cultured mammalian cells, readily degrades in aqueous solutions to form ammonia, a toxic byproduct that can impair cell growth and productivity. Similarly, L-tyrosine and L-cysteine have poor solubility at neutral pH, complicating the preparation of concentrated feed solutions.

Dipeptide supplementation has emerged as a key strategy to overcome these limitations. By chemically linking a problematic amino acid to a more stable and soluble one, dipeptides provide a stable and highly soluble source of essential nutrients. This approach not only simplifies media preparation and feeding strategies but also improves culture performance by reducing the accumulation of toxic byproducts and maintaining a more stable culture environment. These chemically defined and highly pure dipeptides also minimize batch-to-batch variation and eliminate the risks associated with animal-derived components.[1][2] This document provides detailed application notes and protocols for the use of dipeptides in biopharmaceutical production.

Key Applications and Benefits of Dipeptide Supplementation

The use of dipeptides in cell culture media offers several advantages that contribute to improved process performance and product quality.

Enhanced Stability and Reduced Toxic Byproduct Formation

L-glutamine is notoriously unstable in liquid media, spontaneously degrading into pyroglutamate and ammonia.[3] Elevated ammonia levels are detrimental to cell growth, viability, and protein production. Dipeptides such as L-alanyl-L-glutamine (AlaGln) are highly stable in aqueous solutions, preventing the spontaneous degradation and subsequent ammonia accumulation.[3][4] Cells efficiently take up these dipeptides and intracellularly cleave them to release L-glutamine and L-alanine as needed, ensuring a steady supply of this critical amino acid while minimizing toxic byproduct formation.[4] Studies have shown that replacing L-glutamine with L-alanyl-L-glutamine can lead to lower ammonia levels, extended culture duration, and increased monoclonal antibody titers.[4]

Improved Solubility of Key Amino Acids

Amino acids like L-tyrosine and L-cysteine are essential for cell growth and are incorporated into the structure of therapeutic proteins. However, their low solubility at neutral pH poses a significant challenge for developing concentrated, pH-neutral feed media.[5][6] This often necessitates the use of separate alkaline feeds, which can cause pH excursions in the bioreactor and increase process complexity.[5] Dipeptides such as glycyl-L-tyrosine (GY) and alanyl-L-tyrosine (AY) exhibit significantly higher solubility at neutral pH compared to free L-tyrosine.[5] For instance, the use of Tyr-conjugated dipeptides can increase L-tyrosine solubility by up to 75 times.[5] This allows for the formulation of highly concentrated, single-feed solutions, simplifying the feeding process and reducing the risk of precipitation.[5]

Increased Cell Density, Viability, and Protein Titer

By providing a stable and readily available source of essential amino acids and reducing the accumulation of toxic metabolic byproducts, dipeptide supplementation can lead to significant improvements in cell culture performance. Multiple studies have demonstrated that the use of dipeptides, such as L-alanyl-L-glutamine and glycyl-L-tyrosine, can result in higher viable cell densities, prolonged culture viability, and increased final product titers.[2][4][5] For example, the complete replacement of L-glutamine with L-alanyl-L-glutamine has been shown to maximize monoclonal antibody titer in fed-batch cultures of CHO cells.[2] Similarly, optimizing the concentration of glycyl-L-tyrosine in the feed medium has led to enhanced IgG titer and productivity.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of dipeptide supplementation on key cell culture performance parameters from published studies.

Table 1: Effect of L-Alanyl-L-Glutamine (AlaGln) on CHO Cell Culture Performance

Culture ConditionMaximum Viable Cell Density (x 10^5 cells/mL)Final MAb Titer (mg/L)Reference
Gln-Gln (Control)47.68Not Reported[2]
Gln-AlaGln45.83Not Reported[2]
AlaGln-AlaGlnLower than Gln-GlnMaximized[2]

In the Gln-AlaGln condition, the basal medium contained L-glutamine and the feed medium contained L-alanyl-L-glutamine. In the AlaGln-AlaGln condition, both basal and feed media contained L-alanyl-L-glutamine.

Table 2: Effect of Glycyl-L-Tyrosine (GY) Concentration on Fed-Batch CHO Cell Culture Performance

GY Concentration in FeedPeak Viable Cell Density (pVCD) (x 10^6 cells/mL)Normalized Final Titer (%)Reference
0.125x~32~80[1]
0.25x~35~90[1]
0.5x~38100[1]
1.0x~37~95[1]
2.0x~37~92[1]

The concentrations are relative to a standard concentration used in the study. The 0.5x GY condition was identified as optimal.

Experimental Protocols

This section provides a generalized protocol for evaluating the effect of dipeptide supplementation in a fed-batch CHO cell culture producing a monoclonal antibody.

Protocol: Evaluating Dipeptide Supplementation in Fed-Batch CHO Cell Culture

1. Materials

  • CHO cell line expressing a monoclonal antibody

  • Chemically defined basal cell culture medium

  • Concentrated, chemically defined feed medium

  • Dipeptides (e.g., L-alanyl-L-glutamine, glycyl-L-tyrosine)

  • Shake flasks or benchtop bioreactors

  • Cell counting instrument (e.g., automated cell counter)

  • Metabolite analyzer (for glucose, lactate, ammonia)

  • HPLC or UPLC system for antibody titer quantification

  • Phosphate-buffered saline (PBS)

2. Experimental Setup

  • Cell Seed Train: Expand the CHO cells from a frozen vial to the required number for inoculation in shake flasks or bioreactors following standard laboratory procedures.

  • Culture Inoculation: Inoculate the shake flasks or bioreactors with a starting viable cell density of approximately 0.5 x 10^6 cells/mL in the basal medium.

  • Experimental Groups:

    • Control Group: Culture supplemented with a standard feed medium containing free amino acids (e.g., L-glutamine, L-tyrosine).

    • Dipeptide Group(s): Culture supplemented with a feed medium where the target amino acid is partially or fully replaced by the corresponding dipeptide (e.g., L-alanyl-L-glutamine instead of L-glutamine, glycyl-L-tyrosine instead of L-tyrosine). It is recommended to test a range of dipeptide concentrations.

  • Culture Conditions: Maintain the cultures at 37°C, 5-8% CO2, and appropriate agitation (e.g., 120-150 rpm for shake flasks). For bioreactors, maintain pH and dissolved oxygen at set points (e.g., pH 7.0, DO 40%).

3. Fed-Batch Strategy

  • Begin feeding on day 3 of the culture, or when glucose levels drop to a predetermined setpoint (e.g., 2-4 g/L).

  • Add a bolus of the respective feed medium (control or dipeptide-containing) daily or every other day. The volume of the feed should be calculated to replenish consumed nutrients and maintain target concentrations.

  • Continue the fed-batch culture for 12-14 days or until cell viability drops below a specified level (e.g., 60%).

4. Sampling and Analysis

  • Collect samples daily or every other day.

  • Cell Density and Viability: Determine the viable cell density and percent viability using an automated cell counter.

  • Metabolite Analysis: Analyze the concentrations of glucose, lactate, and ammonia in the culture supernatant using a metabolite analyzer.

  • Antibody Titer: Quantify the monoclonal antibody concentration in the supernatant using Protein A HPLC or another suitable method.

  • Amino Acid Analysis (Optional): Analyze the concentration of amino acids and dipeptides in the supernatant to monitor their consumption rates.

5. Data Analysis

  • Plot the time-course profiles for viable cell density, viability, lactate, ammonia, and antibody titer for each experimental group.

  • Calculate key performance indicators such as the integral of viable cell density (IVCD), specific productivity (qp), and specific growth rate (µ).

  • Statistically compare the results from the dipeptide groups to the control group to determine the impact of dipeptide supplementation.

Diagrams

Dipeptide_Metabolism_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Dipeptide Dipeptide Dipeptide_in Dipeptide Dipeptide->Dipeptide_in Peptide Transporters Amino_Acid_1 Amino Acid 1 (e.g., Alanine) Dipeptide_in->Amino_Acid_1 Intracellular Peptidases Amino_Acid_2 Amino Acid 2 (e.g., Glutamine) Dipeptide_in->Amino_Acid_2 Intracellular Peptidases Energy_Metabolism Energy Metabolism (TCA Cycle) Amino_Acid_1->Energy_Metabolism Protein_Synthesis Protein Synthesis (e.g., mAbs) Amino_Acid_2->Protein_Synthesis Amino_Acid_2->Energy_Metabolism Byproduct Reduced Byproducts (e.g., Ammonia) Energy_Metabolism->Byproduct Reduced Flux

Caption: Proposed metabolic pathway for dipeptide utilization in CHO cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_culture Fed-Batch Culture cluster_analysis Analysis Cell_Expansion CHO Cell Seed Train Expansion Inoculation Inoculate Bioreactors/Flasks Cell_Expansion->Inoculation Groups Define Control & Dipeptide Groups Inoculation->Groups Culture_Maintenance Maintain Culture Conditions (T, pH, DO, Agitation) Groups->Culture_Maintenance Feeding Implement Fed-Batch Strategy (Control vs. Dipeptide Feeds) Culture_Maintenance->Feeding Sampling Daily/Biennial Sampling Feeding->Sampling 12-14 days Measurements Measure VCD, Viability, Metabolites, Titer Sampling->Measurements Data_Analysis Analyze & Compare Performance Measurements->Data_Analysis

Caption: Experimental workflow for evaluating dipeptide supplementation.

Impact on Product Quality

The composition of cell culture media can have a significant impact on the quality attributes of the final biopharmaceutical product, including post-translational modifications like glycosylation. While dipeptide supplementation primarily aims to improve culture performance, the resulting changes in cellular metabolism can indirectly influence product quality.

The reduction of ammonia, a known inhibitor of glycosylation enzymes, through the use of stable glutamine dipeptides can potentially lead to more consistent and favorable glycosylation profiles. However, the specific impact of dipeptide supplementation on glycosylation is complex and can be cell line and product-specific. The alteration of amino acid metabolism can affect the intracellular pools of nucleotide sugar precursors, which are the building blocks for glycans. Therefore, it is crucial to analyze the critical quality attributes, including the glycosylation profile, of the therapeutic protein when evaluating the effects of dipeptide supplementation. While direct, extensive studies on the specific impact of dipeptides on glycosylation are not widely published, the general principle that media components influence post-translational modifications underscores the importance of this analysis.

Conclusion

Dipeptide supplementation is a powerful and well-established strategy to enhance the performance of biopharmaceutical production processes. By overcoming the inherent limitations of certain amino acids, dipeptides contribute to more robust, consistent, and productive cell cultures. The use of dipeptides like L-alanyl-L-glutamine and glycyl-L-tyrosine allows for the development of simplified and more efficient feeding strategies, leading to higher cell densities, prolonged culture viability, and increased product titers. As the biopharmaceutical industry continues to move towards intensified and continuous processing, the application of dipeptides will likely become even more critical in achieving the desired levels of productivity and product quality.

References

Application Note & Protocol: Enzymatic Synthesis of Alanine-Leucine Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the enzymatic synthesis of alanyl-leucine dipeptides. While the direct enzymatic synthesis of DL-Alanyl-DL-leucine presents significant stereochemical challenges due to the high specificity of most enzymes for L-amino acids, this protocol will focus on the synthesis of L-Alanyl-L-leucine, a more common and stereochemically favored product in enzymatic systems. Modifications and considerations for the synthesis involving D-amino acids will be discussed.

The enzymatic approach offers a green and efficient alternative to traditional chemical synthesis, avoiding harsh chemicals and protecting group strategies, leading to higher purity and yield under mild reaction conditions.

Principle of the Method

This protocol utilizes a protease enzyme, such as Papain, in a kinetically controlled synthesis approach. In this method, the enzyme catalyzes the formation of a peptide bond between an N-terminally protected amino acid ester (the acyl donor) and a free amino acid (the nucleophile). The reaction is performed in a predominantly organic or biphasic solvent system to shift the thermodynamic equilibrium from hydrolysis towards synthesis. Following the synthesis, the N-terminal protecting group is removed.

Experimental Protocols

2.1. Materials and Reagents

Reagent/MaterialSpecificationVendor (Example)
L-Alanine methyl ester hydrochloride (Ala-OMe·HCl)≥98% puritySigma-Aldrich
L-Leucine (Leu)≥99% puritySigma-Aldrich
PapainFrom Carica papaya, crudeSigma-Aldrich
Tris-HCl buffer1 M, pH 8.0-
Ethyl acetateACS gradeFisher Scientific
Sodium bicarbonate (NaHCO₃)ACS grade-
Anhydrous sodium sulfate (Na₂SO₄)ACS grade-
Hydrochloric acid (HCl)Concentrated-
Trifluoroacetic acid (TFA)≥99% puritySigma-Aldrich
AcetonitrileHPLC gradeFisher Scientific
Deionized water18.2 MΩ·cm-

2.2. Equipment

  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vessel (e.g., 100 mL round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer (optional)

2.3. Synthesis of N-Protected L-Alanyl-L-leucine

  • Preparation of Reaction Medium:

    • In a 100 mL reaction vessel, dissolve 1.0 g of L-Leucine in 20 mL of 1 M Tris-HCl buffer, pH 8.0.

    • Add 1.5 g of L-Alanine methyl ester hydrochloride to the solution and stir until dissolved. Adjust the pH to 8.0 with 1 M NaOH if necessary.

    • Add 30 mL of ethyl acetate to create a biphasic system.

  • Enzymatic Reaction:

    • Add 200 mg of Papain to the reaction mixture.

    • Seal the vessel and stir vigorously at 37°C for 24 hours. The high rate of stirring is crucial to facilitate the reaction at the interface of the two phases.

    • Monitor the reaction progress by taking small aliquots from the organic phase and analyzing them by HPLC.

  • Product Extraction and Work-up:

    • After 24 hours, stop the reaction by filtering out the enzyme.

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude N-benzyloxycarbonyl-L-Alanyl-L-leucine methyl ester.

2.4. Deprotection (if a protected acyl donor is used)

Note: The protocol above uses an unprotected ester. If an N-protected amino acid like Z-Ala-OMe was used, a deprotection step would be necessary. A typical deprotection for a Z-group is hydrogenation.

  • Dissolve the protected dipeptide in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

  • Filter off the catalyst and evaporate the solvent to obtain the dipeptide.

2.5. Purification and Characterization

  • Purification: The crude product can be purified by recrystallization or by preparative reverse-phase HPLC.

  • Characterization: The final product, L-Alanyl-L-leucine, should be characterized by:

    • HPLC: To determine purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Substrate 1 (Acyl Donor)L-Alanine methyl ester
Substrate 2 (Nucleophile)L-Leucine
EnzymePapain
Temperature37°C
pH8.0
Solvent SystemEthyl acetate / Tris-HCl buffer
Reaction Time24 hours
Typical Yield 75-85%

Visualization of Workflow and Concepts

Enzymatic_Dipeptide_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis Ala L-Alanine Methyl Ester (Acyl Donor) Mix Combine & Create Biphasic System Ala->Mix Leu L-Leucine (Nucleophile) Leu->Mix Buffer Tris-HCl Buffer (pH 8.0) Buffer->Mix Solvent Ethyl Acetate Solvent->Mix Enzyme Add Papain (Enzyme) Mix->Enzyme Reaction Incubate & Stir (37°C, 24h) Enzyme->Reaction Filter Filter Enzyme Reaction->Filter Extract Separate & Wash Organic Phase Filter->Extract Dry Dry & Evaporate Solvent Extract->Dry Crude Crude Dipeptide Product Dry->Crude Purify Purify by HPLC or Recrystallization Crude->Purify Final Pure L-Alanyl-L-leucine Purify->Final Analyze Characterize by MS & NMR Final->Analyze

Caption: Workflow for the enzymatic synthesis of L-Alanyl-L-leucine.

Stereospecificity_Concept cluster_enzyme Enzyme Active Site cluster_substrates Substrates cluster_products Outcome Enzyme Protease Reaction Peptide Bond Formation Enzyme->Reaction NoReaction No Reaction Enzyme->NoReaction L_Ala L-Alanine L_Ala->Enzyme Correct Fit D_Ala D-Alanine D_Ala->Enzyme Incorrect Fit (Steric Hindrance)

Caption: Enzyme stereospecificity prevents D-amino acid binding.

Discussion on this compound Synthesis

The protocol provided is for the synthesis of L-Alanyl-L-leucine due to the inherent stereospecificity of enzymes like Papain, which have active sites evolved to bind L-amino acids. The synthesis of a dipeptide containing D-amino acids using such enzymes is generally not feasible.

Challenges for this compound Synthesis:

  • Enzyme Specificity: Most proteases will not accept D-amino acids as substrates, or will do so with extremely low efficiency. A D-amino acid at the N-terminal (acyl donor) position or the C-terminal (nucleophile) position will likely prevent the reaction.

  • Racemic Mixtures: Starting with a racemic mixture (DL-Alanine and DL-Leucine) would result in a complex mixture of products (LL, LD, DL, DD dipeptides), with the LL form likely being the major product, and require extensive chiral separation.

Potential Strategies for Synthesizing D-Dipeptides:

  • Enzyme Engineering: Modifying the active site of an existing enzyme through site-directed mutagenesis could potentially alter its stereoselectivity to accept D-amino acids. This is a complex and research-intensive approach.

  • Screening for Novel Enzymes: Some microorganisms, particularly bacteria, produce enzymes called "D-amino acid peptidases" or transpeptidases that are involved in cell wall metabolism and can utilize D-amino acids. Screening for and isolating such an enzyme could provide a biocatalyst for DD-dipeptide synthesis.

  • Chemical Synthesis: For a specific configuration like this compound, traditional solid-phase or solution-phase chemical peptide synthesis is the most direct and established method. This would involve using protected D-alanine and D-leucine precursors.

Application Notes and Protocols: DL-Alanyl-DL-leucine in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanyl-DL-leucine, a dipeptide composed of racemic alanine and leucine, presents a promising platform for the development of advanced drug delivery systems. The utilization of dipeptides as targeting moieties is a strategic approach to enhance the therapeutic efficacy of drugs by leveraging endogenous transport mechanisms. This document provides a comprehensive overview of the principles, applications, and detailed experimental protocols for the use of this compound in drug delivery, including the formulation of drug conjugates and functionalized nanoparticles.

The core principle behind this strategy is the recognition of the dipeptide by specific transporters, such as the peptide transporter 1 (PEPT1), which is expressed in the small intestine and certain tumor cells. Additionally, the constituent amino acid, leucine, is a substrate for the L-type amino acid transporter 1 (LAT1), which is overexpressed at the blood-brain barrier and in various cancers. While much of the existing research has focused on the L-isomers, the use of a racemic mixture (DL-form) may offer advantages such as increased stability against enzymatic degradation.[1] This document will provide adaptable protocols and representative data to guide researchers in exploring the potential of this compound for targeted drug delivery.

Principle of this compound-Mediated Drug Delivery

By conjugating a therapeutic agent to this compound, the resulting prodrug or nanoparticle can exploit the PEPT1 and LAT1 transport pathways to gain entry into target cells.[2] This approach can improve the oral bioavailability of poorly absorbed drugs and enable targeted delivery to tissues with high expression of these transporters, potentially reducing off-target effects.[2] While peptide transporters generally exhibit a preference for L-amino acids, they have been shown to transport dipeptides containing D-amino acids, although potentially with different affinities.[3]

Signaling Pathway for PEPT1-Mediated Uptake

The uptake of a this compound-drug conjugate via the PEPT1 transporter is a proton-coupled process. The transporter facilitates the movement of the dipeptide conjugate across the cell membrane, driven by an inwardly directed proton gradient. Once inside the cell, the conjugate can be processed by intracellular enzymes, releasing the active drug to exert its therapeutic effect.

PEPT1_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Conjugate This compound- Drug Conjugate PEPT1 PEPT1 Transporter Drug_Conjugate->PEPT1 Binding Internalized_Conjugate Internalized Conjugate PEPT1->Internalized_Conjugate Transport Active_Drug Active Drug Internalized_Conjugate->Active_Drug Enzymatic Cleavage Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect Action

PEPT1-mediated uptake of a this compound-drug conjugate.

Applications

The unique properties of this compound make it a versatile tool in drug delivery for various applications:

  • Oral Drug Delivery: To improve the absorption of drugs with poor membrane permeability by targeting intestinal PEPT1 transporters.[4]

  • Cancer Therapy: For targeted delivery of chemotherapeutic agents to tumors overexpressing PEPT1 and/or LAT1.[2]

  • Blood-Brain Barrier Penetration: To facilitate the transport of drugs into the brain for the treatment of neurological disorders by targeting LAT1.

Experimental Protocols

The following protocols are adapted from established methodologies for dipeptide-drug conjugates and functionalized nanoparticles.[2] Researchers should optimize these protocols for their specific drug of interest and experimental setup, taking into consideration the use of the DL-dipeptide.

Protocol 1: Synthesis of a this compound-Paclitaxel Conjugate

This protocol describes the synthesis of a paclitaxel prodrug conjugated to this compound. The synthesis of the DL-dipeptide itself can be achieved through solid-phase peptide synthesis (SPPS) using racemic amino acids.

Materials:

  • Paclitaxel

  • Boc-DL-Alanyl-DL-leucine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Activation and Conjugation:

    • Dissolve paclitaxel (1 eq) and DMAP (1.2 eq) in anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve Boc-DL-Alanyl-DL-leucine (1.5 eq) and DCC (1.5 eq) in anhydrous DCM.

    • Add the dipeptide solution dropwise to the paclitaxel solution and stir at 0°C for 30 minutes, then at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Purification of Boc-protected Conjugate:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified Boc-protected conjugate in a 1:1 (v/v) mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

  • Final Purification:

    • Purify the final DL-Alanyl-DL-leucinyl-paclitaxel conjugate by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Formulation of this compound Functionalized PLGA Nanoparticles

This protocol outlines the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with this compound for targeted drug delivery.[2]

Materials:

  • PLGA (50:50)

  • This compound-PEG-NHS ester (custom synthesis)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (1% w/v)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Formulation (Nanoprecipitation):

    • Dissolve PLGA (100 mg) and the drug (10 mg) in acetone (5 mL).

    • Add this organic solution dropwise to a 1% PVA solution (20 mL) under magnetic stirring.

    • Continue stirring for 4 hours at room temperature to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticles three times with deionized water.

  • Surface Functionalization:

    • Resuspend the nanoparticles in PBS (pH 7.4).

    • Add this compound-PEG-NHS ester (5 mg) to the nanoparticle suspension.

    • Stir the mixture at room temperature for 6 hours.

  • Purification and Storage:

    • Wash the functionalized nanoparticles three times with deionized water by centrifugation to remove unreacted peptide.

    • Lyophilize the final this compound-functionalized nanoparticles for long-term storage.

Experimental Workflow for Nanoparticle Formulation

Nanoparticle_Workflow cluster_formulation Formulation cluster_functionalization Functionalization cluster_purification Purification & Storage Dissolve Dissolve PLGA & Drug in Acetone Nanoprecipitation Add to PVA solution (Nanoprecipitation) Dissolve->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Centrifugation1 Centrifugation & Washing Evaporation->Centrifugation1 Resuspend Resuspend in PBS Centrifugation1->Resuspend Conjugation Add DL-Ala-DL-Leu-PEG-NHS (Conjugation) Resuspend->Conjugation Centrifugation2 Centrifugation & Washing Conjugation->Centrifugation2 Lyophilization Lyophilization Centrifugation2->Lyophilization

Workflow for this compound functionalized nanoparticle formulation.

Data Presentation

The following tables present representative data that can be expected from the characterization of this compound-based drug delivery systems. These values are illustrative and will vary depending on the specific drug, formulation parameters, and analytical methods used.

Table 1: Physicochemical Characterization of this compound Functionalized Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Unmodified PLGA NP180 ± 10.20.15 ± 0.02-25.3 ± 1.58.5 ± 0.785.2 ± 3.1
DL-Ala-DL-Leu-PLGA NP195 ± 12.50.18 ± 0.03-15.8 ± 2.18.2 ± 0.682.4 ± 2.8

Table 2: In Vitro Cellular Uptake in PEPT1-Expressing Caco-2 Cells

FormulationUptake after 2h (µg drug / mg protein)
Free Drug1.2 ± 0.3
Unmodified PLGA NP3.5 ± 0.5
DL-Ala-DL-Leu-PLGA NP8.9 ± 1.1

Logical Relationships in Development

The development of a this compound-based drug delivery system follows a logical progression from initial design to preclinical evaluation.

Development_Workflow cluster_design cluster_invitro cluster_invivo Design Design & Synthesis InVitro In Vitro Evaluation Design->InVitro InVivo In Vivo Evaluation InVitro->InVivo SelectDrug Select Drug Candidate (Poor permeability/targeting) Synthesize Synthesize DL-Ala-DL-Leu Drug Conjugate/Nanoparticle SelectDrug->Synthesize Characterize Physicochemical Characterization Synthesize->Characterize Stability Assess Stability (Plasma, Buffers) Characterize->Stability Uptake Cellular Uptake Studies (PEPT1/LAT1 expressing cells) Stability->Uptake Cytotoxicity Cytotoxicity Assays Uptake->Cytotoxicity Release Drug Release Kinetics Cytotoxicity->Release PK Pharmacokinetic Studies (Animal Models) Release->PK Biodistribution Biodistribution & Tumor Accumulation PK->Biodistribution Efficacy Therapeutic Efficacy (Tumor models) Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Logical workflow for dipeptide prodrug development and evaluation.

Conclusion

This compound serves as a promising and versatile targeting ligand for the development of sophisticated drug delivery systems. By leveraging endogenous transport mechanisms, researchers can design drug conjugates and functionalized nanoparticles with potentially enhanced therapeutic profiles. The protocols and data presented herein provide a foundational framework for scientists and drug development professionals to explore the potential of this compound in their research and development endeavors. Careful optimization and thorough characterization will be crucial for the successful translation of these systems into clinical applications.

References

Solid-Phase Synthesis of Alanyl-Leucine Dipeptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of the dipeptide alanyl-leucine (Ala-Leu). The methodologies described herein utilize the principles of Merrifield solid-phase peptide synthesis (SPPS), a cornerstone technique that has revolutionized the production of peptides and small proteins.[1][2] SPPS allows for the efficient synthesis of peptides with high yields and purity by anchoring the growing peptide chain to a solid polymer support, simplifying the purification process to simple filtration and washing steps.[1][2] This approach can be automated, enabling the rapid synthesis of even complex peptides.[3][4]

Two of the most common strategies in SPPS, based on the use of either the fluorenylmethyloxycarbonyl (Fmoc) or the tert-butoxycarbonyl (Boc) protecting group for the α-amino group of the amino acids, are presented. The choice between these two strategies often depends on the specific sequence, desired scale, and available instrumentation.

Core Concepts of Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis fundamentally involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[3][4] The key steps in each cycle of amino acid addition are:

  • Deprotection: Removal of the temporary N-terminal protecting group (either Fmoc or Boc) from the resin-bound amino acid or peptide.

  • Activation and Coupling: Activation of the carboxyl group of the next amino acid to be added and its subsequent coupling to the newly deprotected N-terminus of the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support and any side-chain protecting groups are removed.

Visualization of the Synthesis Workflow

The general workflow for the solid-phase synthesis of alanyl-leucine is depicted below.

G cluster_0 Resin Preparation cluster_1 First Amino Acid Cycle (Alanine) cluster_2 Final Steps Resin Leucine-loaded Resin (e.g., Fmoc-Leu-Wang Resin) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Ala_Coupling Couple Fmoc-Ala-OH (HBTU/DIPEA in DMF) Wash_1->Ala_Coupling Wash_2 Wash (DMF, DCM) Ala_Coupling->Wash_2 Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection Cleavage Cleavage from Resin (e.g., 95% TFA) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify Dipeptide Precipitation->Purification Alanyl-Leucine Dipeptide Alanyl-Leucine Dipeptide Purification->Alanyl-Leucine Dipeptide

Caption: General workflow for the solid-phase synthesis of alanyl-leucine.

Comparative Overview of Fmoc and Boc SPPS Strategies

The selection of the N-α-protecting group is a critical decision in SPPS. The following diagram illustrates the fundamental differences between the Fmoc and Boc protection strategies.

G cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_Protect N-α-Fmoc Protection Fmoc_Deprotect Deprotection: Base (e.g., Piperidine) Fmoc_Protect->Fmoc_Deprotect Base Labile Fmoc_Cleavage Cleavage: Strong Acid (e.g., TFA) Fmoc_Deprotect->Fmoc_Cleavage Orthogonal Boc_Protect N-α-Boc Protection Boc_Deprotect Deprotection: Moderate Acid (e.g., TFA) Boc_Protect->Boc_Deprotect Acid Labile Boc_Cleavage Cleavage: Strong Acid (e.g., HF) Boc_Deprotect->Boc_Cleavage Graded Lability

Caption: Comparison of Fmoc and Boc solid-phase peptide synthesis strategies.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of alanyl-leucine using both Fmoc/tBu and Boc/Bzl strategies.

Protocol 1: Fmoc/tBu Solid-Phase Synthesis of Alanyl-Leucine

This protocol is based on the widely used Fmoc/tBu strategy, which employs the base-labile Fmoc group for N-terminal protection and acid-labile tert-butyl (tBu) groups for side-chain protection, if necessary.[5]

Materials and Reagents:

Reagent/MaterialTypical Specification
Fmoc-Leu-Wang ResinLoading: 0.3 - 0.7 mmol/g
Fmoc-Ala-OH>99% purity
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Reagent grade
PiperidineReagent grade
HBTU>99% purity
N,N-Diisopropylethylamine (DIPEA)Reagent grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Diethyl etherAnhydrous

Procedure:

  • Resin Swelling:

    • Place Fmoc-Leu-Wang resin (1 g, assuming 0.5 mmol loading) in a reaction vessel.

    • Add DMF (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.[6]

  • Fmoc Deprotection of Leucine:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.[6]

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution (10 mL) and agitate for 15 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).[6]

  • Coupling of Alanine:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents, 1.5 mmol) and HBTU (3 equivalents, 1.5 mmol) in DMF (5 mL).[7]

    • Add DIPEA (6 equivalents, 3.0 mmol) to the solution and mix for 1-2 minutes to activate the amino acid.[7]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[7]

    • To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed.[8]

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).[7]

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

  • Cleavage and Deprotection:

    • Wash the peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.[7]

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (10 mL).[6] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[7]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.[6]

    • Reduce the volume of the TFA filtrate under a gentle stream of nitrogen.

    • Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.[6]

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide pellet under vacuum.

Quantitative Summary for Fmoc-SPPS of Ala-Leu:

StepReagentAmount (per 0.5 mmol resin)Reaction Time
Fmoc Deprotection20% Piperidine in DMF2 x 10 mL5 min + 15 min
Ala CouplingFmoc-Ala-OH1.5 mmol (3 eq)1-2 hours
HBTU1.5 mmol (3 eq)
DIPEA3.0 mmol (6 eq)
Cleavage95% TFA / 2.5% H₂O / 2.5% TIS10 mL2-3 hours
Protocol 2: Boc/Bzl Solid-Phase Synthesis of Alanyl-Leucine

This protocol utilizes the Boc/Bzl strategy, which involves the acid-labile Boc group for N-terminal protection and typically benzyl-based protecting groups for side chains that are cleaved with strong acid.

Materials and Reagents:

| Reagent/Material | Typical Specification | | --- | --- | --- | | Boc-Leu-Merrifield Resin | Loading: 0.3 - 1.0 mmol/g | | Boc-Ala-OH | >99% purity | | Dichloromethane (DCM) | Peptide synthesis grade | | N,N-Dimethylformamide (DMF) | Peptide synthesis grade | | Trifluoroacetic acid (TFA) | Reagent grade | | N,N-Diisopropylethylamine (DIPEA) | Reagent grade | | Dicyclohexylcarbodiimide (DCC) | Reagent grade | | 1-Hydroxybenzotriazole (HOBt) | Reagent grade | | Hydrofluoric acid (HF) | Anhydrous | | Anisole | Reagent grade |

Procedure:

  • Resin Swelling:

    • Place Boc-Leu-Merrifield resin (1 g, assuming 0.5 mmol loading) in a reaction vessel.

    • Swell the resin in DCM (10 mL) for 30 minutes.

  • Boc Deprotection of Leucine:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 30 minutes.

    • Drain the deprotection solution.

    • Wash the resin with DCM (3 x 10 mL).

    • Neutralize the resin by washing with 10% DIPEA in DCM (2 x 10 mL), followed by DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Coupling of Alanine:

    • In a separate vial, dissolve Boc-Ala-OH (3 equivalents, 1.5 mmol) and HOBt (3 equivalents, 1.5 mmol) in DMF (5 mL).

    • Cool the solution in an ice bath and add DCC (3 equivalents, 1.5 mmol) in DCM (5 mL).

    • Stir the mixture in an ice bath for 15-20 minutes.

    • Filter the precipitated dicyclohexylurea (DCU) and add the filtrate to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the ninhydrin test.[8]

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Boc Deprotection:

    • Repeat step 2 to remove the Boc group from the N-terminal alanine.

  • Cleavage:

    • Dry the peptidyl-resin under vacuum.

    • Transfer the resin to a specialized HF cleavage apparatus.

    • Add anisole (1 mL) as a scavenger.

    • Perform the cleavage with anhydrous HF at 0 °C for 1 hour. Caution: HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized fume hood with appropriate safety precautions.

  • Peptide Precipitation and Isolation:

    • After evaporation of the HF, wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Extract the peptide from the resin with a suitable solvent like 10% acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide.

Quantitative Summary for Boc-SPPS of Ala-Leu:

StepReagentAmount (per 0.5 mmol resin)Reaction Time
Boc Deprotection50% TFA in DCM10 mL30 min
Neutralization10% DIPEA in DCM2 x 10 mL5 min each
Ala CouplingBoc-Ala-OH1.5 mmol (3 eq)2-4 hours
DCC1.5 mmol (3 eq)
HOBt1.5 mmol (3 eq)
CleavageAnhydrous HF / Anisole~10 mL / 1 mL1 hour

Troubleshooting and Optimization

Low yields in solid-phase peptide synthesis can arise from several factors, including incomplete deprotection, poor coupling efficiency, and peptide aggregation.[8] For sequences prone to aggregation, such as those containing consecutive alanine residues, specialized resins or the use of chaotropic salts may be necessary to improve outcomes.[8] Monitoring each deprotection and coupling step, for instance with the Kaiser test, is crucial for successful peptide synthesis.[8] In cases of incomplete coupling, a second coupling step can be performed.[8]

References

Troubleshooting & Optimization

Technical Support Center: Preventing DL-Alanyl-DL-leucine Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of the dipeptide DL-Alanyl-DL-leucine in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound is a dipeptide composed of the amino acids alanine and leucine.[1][2][3] It is a white to off-white crystalline powder and is generally soluble in water.[1] Aggregation, the self-association of molecules to form larger complexes, is a significant concern as it can lead to loss of product efficacy, altered bioavailability, and potential immunogenicity.[4][5]

Q2: What are the primary factors that induce this compound aggregation?

A2: Several factors can promote the aggregation of peptides like this compound in solution. These include:

  • pH: The pH of the solution is a critical factor. Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge of the molecule is zero.

  • Temperature: Higher temperatures can increase the rate of aggregation.

  • Concentration: Higher concentrations of the dipeptide can increase the likelihood of intermolecular interactions and aggregation.

  • Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules, affecting their stability.

Q3: How can I determine the isoelectric point (pI) of this compound?

A3: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the pI can be predicted using online peptide property calculators. Based on its amino acid composition (Alanine and Leucine), the predicted isoelectric point is approximately 6.0 . Several online tools can be used for this prediction.[6][7][8][9][10]

Q4: What are the initial signs of aggregation in my this compound solution?

A4: The initial signs of aggregation can be subtle. Visually, you might observe:

  • Cloudiness or turbidity: The solution may lose its clarity.

  • Precipitation: Visible particles may form and settle at the bottom of the container.

For more sensitive detection, instrumental methods such as Dynamic Light Scattering (DLS) or UV-Visible spectroscopy can be employed to identify the formation of larger particles in the solution.[11][12][13]

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound aggregation.

Problem Possible Cause Recommended Solution
Solution appears cloudy or has visible precipitates upon dissolution. The pH of the solvent may be close to the isoelectric point (pI ≈ 6.0) of the dipeptide, minimizing its solubility.Adjust the pH of the solvent away from the pI. For this compound, which is a neutral peptide, dissolving in a slightly acidic (e.g., pH 4-5) or slightly basic (e.g., pH 7-8) buffer can increase solubility.
Aggregation occurs over time, even in a clear solution. The solution may be supersaturated, or environmental factors like temperature fluctuations are promoting aggregation.Decrease the concentration of the dipeptide if possible. Store the solution at a consistent, cool temperature (e.g., 2-8 °C). Consider adding a stabilizing excipient.
Difficulty dissolving the lyophilized powder. The dipeptide has hydrophobic characteristics due to the leucine residue.Use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to initially dissolve the peptide, and then slowly add the aqueous buffer to the desired concentration. Sonication can also aid in dissolution.
Inconsistent experimental results. Aggregation may be occurring at a low level, affecting the effective concentration of the monomeric dipeptide.Routinely monitor the solution for aggregation using Dynamic Light Scattering (DLS) before each experiment. Filter the solution through a 0.22 µm filter to remove any existing aggregates.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

This protocol outlines a method to determine the solubility of this compound in a specific buffer.

Materials:

  • This compound powder

  • Selected buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a series of buffer solutions with varying pH values (e.g., pH 4, 5, 6, 7, 8).

  • Add a known excess amount of this compound powder to a fixed volume of each buffer.

  • Vortex the samples vigorously for 2 minutes to facilitate dissolution.

  • Equilibrate the samples at a controlled temperature (e.g., 25 °C) for 24 hours to ensure saturation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant using a UV-Visible spectrophotometer at a wavelength where the peptide absorbs (typically around 214 nm for the peptide bond).

  • Determine the concentration of the dissolved peptide using a standard curve.

Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[11][12][14][15]

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare the this compound solution at the desired concentration and in the appropriate buffer.

  • Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or pre-existing aggregates.

  • Place the cuvette in the DLS instrument.

  • Set the experimental parameters, including temperature and measurement duration.

  • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • The software will analyze the data to provide the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in the average particle size or PDI over time indicates aggregation.

Use of Excipients to Prevent Aggregation

Excipients can be added to the formulation to enhance the stability of this compound and prevent aggregation.

Excipient Class Example Proposed Mechanism of Action Typical Concentration Range
Amino Acids ArginineArginine can suppress protein-protein interactions and aggregation by binding to the peptide surface.[16][17][18][19][20]50 - 200 mM[16]
Sugars/Polyols Sucrose, MannitolThese molecules are preferentially excluded from the peptide surface, leading to preferential hydration and stabilization of the native state.5 - 10% (w/v)
Surfactants Polysorbate 80 (Tween 80)Non-ionic surfactants can prevent surface-induced aggregation and stabilize the peptide in solution.[4]0.01 - 0.1% (w/v)[21]

Visualizing Experimental Workflows

Workflow for Solubility Assessment

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Prepare buffers at various pH prep2 Add excess this compound prep1->prep2 prep3 Vortex to mix prep2->prep3 equil1 Incubate at controlled temperature prep3->equil1 equil2 Centrifuge to pellet solid equil1->equil2 analysis1 Collect supernatant equil2->analysis1 analysis2 Measure absorbance (UV-Vis) analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3 G cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis prep1 Prepare this compound solution prep2 Filter into DLS cuvette (0.22 µm) prep1->prep2 measure1 Place cuvette in instrument prep2->measure1 measure2 Set experimental parameters measure1->measure2 measure3 Acquire data measure2->measure3 analysis1 Calculate hydrodynamic radius (Rh) measure3->analysis1 analysis2 Determine polydispersity index (PDI) analysis1->analysis2 analysis3 Monitor changes over time analysis2->analysis3

References

Technical Support Center: Optimizing HPLC for DL-Alanyl-DL-leucine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and protocols for optimizing the HPLC gradient separation of DL-Alanyl-DL-leucine stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound?

The primary challenge is that this compound is a mixture of four stereoisomers: D-Ala-L-Leu, L-Ala-D-Leu, D-Ala-D-Leu, and L-Ala-L-Leu. These must be separated into two diastereomeric pairs (e.g., L/D and D/L isomers vs. L/L and D/D isomers). The separation relies on subtle differences in their physicochemical properties under chromatographic conditions.

Q2: What is a recommended starting point for an HPLC method?

A robust starting point for method development is to use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a mobile phase consisting of water with an acid modifier as Mobile Phase A and acetonitrile as Mobile Phase B.[1] A shallow gradient is recommended for peptide separations, typically starting with a low percentage of organic solvent and increasing at a rate of about 1% per minute.[2][3]

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[3]

  • Initial Gradient: 5% to 50% B over 45 minutes (1% B/min).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: Low UV, typically between 200-225 nm, as the dipeptide lacks a strong chromophore.[1]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Q3: Why is mobile phase pH critical for this separation?

The pH of the mobile phase directly affects the ionization state of the dipeptide's terminal amino and carboxyl groups.[2] Adjusting the pH can alter the hydrophobicity and interaction with the stationary phase, which is one of the most powerful tools for changing selectivity between diastereomers.[2] Operating at a pH far from the analyte's pKa values (e.g., pH < 4) is crucial for achieving sharp, symmetrical peaks.[4]

Q4: Should I use a guard column?

Yes, using a guard column is highly recommended. It protects the analytical column from contaminants present in the sample or mobile phase, extending the column's lifetime and preventing issues like peak shape distortion and high backpressure.[5] If you notice peak shape deteriorating, replacing the guard column is a simple first step before replacing the more expensive analytical column.

Troubleshooting Guide

Problem 1: Poor resolution (Rs < 1.5) between diastereomeric pairs.

Possible Cause Solution
Gradient is too steep. Decrease the gradient slope. A shallower gradient increases the interaction time with the stationary phase, often improving resolution between closely eluting compounds.[6][7] Try reducing the slope from 1%/min to 0.5%/min.
Incorrect mobile phase composition. Modify the mobile phase. Adjusting the pH by changing the buffer or acid modifier can dramatically impact selectivity.[2] Consider screening different pH values (e.g., pH 2.5 vs. 3.5).
Suboptimal column chemistry. Screen different stationary phases. If a C18 column does not provide adequate selectivity, try a column with different properties, such as a C8 or a phenyl-hexyl column.[2] For particularly difficult separations, a chiral stationary phase may be required.[8][9]
Temperature is not optimized. Optimize the column temperature. Temperature affects mobile phase viscosity and mass transfer.[10] Test temperatures between 25°C and 40°C. Higher temperatures can sometimes improve efficiency but may also reduce retention.

Problem 2: Peak tailing or fronting (poor peak shape).

Possible Cause Solution
Secondary silanol interactions. The dipeptide's free amino group can interact with acidic silanol groups on the silica support, causing tailing. Ensure the mobile phase pH is low (e.g., < 3.0 with 0.1% TFA) to suppress silanol ionization.[4]
Column contamination or blockage. If all peaks tail, the column inlet frit may be partially blocked.[5] First, try backflushing the column. If that fails, replace the frit or the column. Always use a guard column to prevent this.[5]
Sample solvent is incompatible with the mobile phase. The sample should be dissolved in a solvent that is weaker than or identical to the starting mobile phase. Injecting in a stronger solvent (e.g., high ACN concentration) can cause peak distortion, especially for early-eluting peaks.
Column overload. The mass of the injected sample is too high, saturating the stationary phase. This often results in a "right triangle" peak shape with reduced retention time.[5] Reduce the injection volume or the sample concentration and re-inject.

Problem 3: Retention times are drifting or not reproducible.

Possible Cause Solution
Inadequate column equilibration. Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A typical equilibration time is 10-15 column volumes.
Mobile phase composition is changing. If preparing mobile phases by hand-mixing, ensure accuracy. Use a gradient proportioning valve if possible. Degas mobile phases properly to prevent bubble formation in the pump.
Temperature fluctuations. Use a column oven to maintain a constant, stable temperature. Inconsistent temperatures can affect mobile phase viscosity and retention times.[11]
Column degradation. Over time, especially under harsh pH conditions, the stationary phase can degrade, leading to retention shifts.[5] Track column performance with a system suitability standard. If performance degrades beyond acceptable limits, replace the column.

Method Optimization Data

The following table presents hypothetical but realistic data illustrating how changing the gradient slope can affect the separation of the four stereoisomers of Alanyl-Leucine on a C18 column.

Table 1: Effect of Gradient Slope on Diastereomer Separation

Conditions: C18 Column (4.6 x 250 mm), 1.0 mL/min, 30°C, Detection at 214 nm. Mobile Phase A: 0.1% TFA in H₂O, Mobile Phase B: 0.1% TFA in ACN. Gradient from 10% B to 40% B.

Gradient Slope (%B / min)StereoisomerRetention Time (t_R), minTailing Factor (T_f)Resolution (R_s) vs. Previous Peak
2.0 L-Ala-L-Leu12.51.1-
D-Ala-D-Leu12.81.11.3
L-Ala-D-Leu13.51.21.8
D-Ala-L-Leu13.71.20.9
1.0 L-Ala-L-Leu16.81.1-
D-Ala-D-Leu17.31.11.8
L-Ala-D-Leu18.61.12.5
D-Ala-L-Leu19.01.21.5
0.5 L-Ala-L-Leu22.11.0-
D-Ala-D-Leu22.91.12.1
L-Ala-D-Leu25.01.13.1
D-Ala-L-Leu25.61.11.9

As shown, decreasing the gradient slope from 2.0%/min to 0.5%/min significantly increases retention times but provides a substantial improvement in the resolution (Rs) between all stereoisomer pairs.

Experimental Protocols

Protocol 1: HPLC Gradient Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing a separation method for this compound.

  • System Preparation & Column Selection:

    • Ensure the HPLC system is properly maintained, calibrated, and free of leaks.[11]

    • Install a high-quality reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) and a compatible guard column.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.22 µm filter and degas thoroughly.

  • Scouting Gradient Run:

    • Set the column oven to 30°C. Set the detector wavelength to 214 nm.

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes at 1.0 mL/min.

    • Inject a standard containing all four stereoisomers.

    • Run a broad "scouting" gradient from 5% B to 60% B over 55 minutes (a slope of 1% B/min).[2] This helps determine the approximate acetonitrile concentration at which the compounds elute.[3]

  • Gradient Optimization (Fine-Tuning):

    • Based on the scouting run, narrow the gradient range. If the peaks eluted between 15 and 20 minutes in the scouting run (corresponding to 20-25% B), design a new, shallower gradient.

    • New Gradient: Start at 15% B and run to 30% B over 30 minutes (a slope of 0.5% B/min).

    • This shallow gradient is critical for resolving closely eluting diastereomers.[6][7]

  • pH and Stationary Phase Screening (If Necessary):

    • If resolution is still insufficient, screen different mobile phase pH values (e.g., by using a phosphate buffer at pH 2.85).[1]

    • If pH adjustments fail, screen alternative column chemistries (e.g., C8, Phenyl-Hexyl) to find a different selectivity.[2]

  • Method Validation:

    • Once a suitable separation is achieved (Rs > 1.5 for all pairs), perform system suitability tests to confirm reproducibility, peak shape, and resolution.

Visualized Workflows and Logic

G General Workflow for HPLC Method Optimization start 1. Initial Assessment (Column & Mobile Phase Selection) scout 2. Run Broad Scouting Gradient (e.g., 5-60% B in 55 min) start->scout eval_scout Evaluate Elution Profile scout->eval_scout optimize 3. Design Shallow Gradient (e.g., 0.5-1.0% B / min) eval_scout->optimize Peaks Identified eval_res Resolution > 1.5? optimize->eval_res screen 4. Screen Other Parameters (pH, Column Chemistry, Temp) eval_res->screen No final 5. Final Method Validation eval_res->final Yes screen->optimize

Caption: A systematic workflow for developing and optimizing an HPLC separation method.

G Troubleshooting Poor Peak Resolution (Rs < 1.5) start Problem: Poor Resolution (Rs < 1.5) q_shape Is Peak Shape Good (Tf ≈ 1.0-1.2)? start->q_shape fix_shape Troubleshoot Peak Shape First (See Guide: Tailing/Fronting) q_shape->fix_shape No q_gradient Is Gradient Shallow (<1.5% B / min)? q_shape->q_gradient Yes fix_gradient Decrease Gradient Slope (e.g., to 0.5% B / min) q_gradient->fix_gradient No q_mobile Have You Optimized Mobile Phase pH? q_gradient->q_mobile Yes fix_gradient->start fix_mobile Adjust pH to Alter Selectivity (e.g., screen pH 2.5-3.5) q_mobile->fix_mobile No fix_column Screen Different Column (e.g., C8, Phenyl-Hexyl) q_mobile->fix_column Yes fix_mobile->start

Caption: A decision tree for systematically troubleshooting poor chromatographic resolution.

References

Troubleshooting low yield in DL-Alanyl-DL-leucine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of DL-Alanyl-DL-leucine, with a focus on addressing low yields and related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in this compound synthesis?

Low yields in dipeptide synthesis can stem from several factors. The most common issues include incomplete coupling reactions, where the peptide bond between alanine and leucine fails to form efficiently, and the occurrence of side reactions. One significant side reaction at the dipeptide stage is the formation of diketopiperazine, a stable six-membered ring that results in the cleavage of the dipeptide from the resin in solid-phase synthesis or premature termination in solution-phase synthesis.[1][2][3] Additionally, for hydrophobic dipeptides like this compound, aggregation of the peptide chains can hinder reagent access, leading to incomplete reactions.[4][5] The choice of protecting groups and coupling reagents also plays a crucial role in the overall efficiency and yield of the synthesis.[6]

Q2: How can I minimize diketopiperazine formation?

Diketopiperazine formation is a prevalent side reaction in the synthesis of dipeptides.[7] To minimize this, several strategies can be employed. In solid-phase peptide synthesis (SPPS), using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can physically obstruct the intramolecular cyclization.[8] Another effective method is to couple the third amino acid immediately after the deprotection of the second residue's N-terminus, which introduces steric hindrance and reduces the likelihood of cyclization.[8] In solution-phase synthesis, maintaining protonation of the N-terminal amine until the subsequent coupling step can suppress this side reaction.[7]

Q3: My protected this compound is poorly soluble. How can I address this?

Protected hydrophobic peptides are often poorly soluble in common organic solvents due to strong intermolecular hydrogen bonding, which leads to aggregation.[9] To improve solubility, several approaches can be taken. Changing the solvent to a more polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can be effective.[4][10] The use of chaotropic salts, such as lithium chloride (LiCl), in the reaction mixture can also disrupt aggregation and improve solvation.[4][11] In some cases, elevating the reaction temperature can help break up aggregates and enhance solubility.[9]

Q4: What is the impact of the coupling reagent on yield and racemization?

The choice of coupling reagent significantly affects both the yield and the stereochemical purity of the final dipeptide.[6] Highly efficient uronium/aminium-based reagents like HATU, HBTU, and COMU generally provide high yields and faster reaction times.[6][12] However, the basic conditions required for these reagents can sometimes lead to racemization, particularly of the activated amino acid.[13][14] Carbodiimide reagents like DCC and DIC, especially when used with additives such as HOBt or OxymaPure, offer a good balance of high yield and low racemization levels.[12][15] The addition of these auxiliaries helps to suppress the formation of the oxazolone intermediate that leads to racemization.[13]

Troubleshooting Guides

Issue 1: Low Crude Yield of this compound

Potential Causes:

  • Incomplete Coupling: The peptide bond formation between the protected alanine and leucine moieties is not going to completion. This can be due to steric hindrance, aggregation, or insufficient reactivity of the coupling agent.[6][10]

  • Diketopiperazine Formation: The linear dipeptide cyclizes to form a stable six-membered ring, which is a common side reaction at this stage.[1][2][3]

  • Aggregation: The hydrophobic nature of the alanine and leucine side chains can cause the growing peptide to aggregate, preventing reagents from reaching the reactive sites.[4][5]

Recommended Solutions:

  • Optimize Coupling Conditions:

    • Switch to a more powerful coupling reagent such as HATU or COMU.[6][12]

    • Increase the equivalents of the activated amino acid and the coupling reagent.

    • Extend the coupling reaction time and monitor the reaction progress using a technique like the Kaiser test in SPPS.[16]

  • Minimize Diketopiperazine Formation:

    • If using SPPS, employ a 2-chlorotrityl chloride resin.[8]

    • In solution-phase synthesis, ensure the N-terminal amine of the dipeptide is protonated (as a salt) before the next coupling step.

  • Disrupt Aggregation:

    • Change the primary solvent to NMP or add DMSO.[4][10]

    • Add a chaotropic salt like LiCl to the reaction mixture.[4][11]

    • Perform the synthesis at an elevated temperature.[9]

Issue 2: Presence of Diastereomeric Impurities (Racemization)

Potential Causes:

  • Over-activation of the Carboxylic Acid: The coupling reagent can lead to the formation of a symmetric anhydride or an oxazolone, both of which are susceptible to epimerization at the alpha-carbon.[13][14]

  • Strong Base: The use of a strong, non-sterically hindered base can abstract the alpha-proton of the activated amino acid, leading to racemization.[14]

Recommended Solutions:

  • Use Racemization-Suppressing Additives: Always use additives like HOBt or OxymaPure when employing carbodiimide coupling reagents.[12][15]

  • Choose the Right Base: Use a sterically hindered base like diisopropylethylamine (DIPEA) in moderation. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be preferable.[13]

  • Control Reaction Temperature: Perform the coupling reaction at 0°C or room temperature, as higher temperatures can increase the rate of racemization.[8]

Issue 3: Difficulty in Purifying the Final Product

Potential Causes:

  • Poor Solubility of the Deprotected Dipeptide: The free this compound can have limited solubility in common HPLC mobile phases, leading to broad peaks and poor recovery.[17]

  • Aggregation During Purification: The hydrophobic nature of the dipeptide can cause it to aggregate even in the purification buffers, leading to column clogging and poor separation.[17]

  • Co-elution of Impurities: Deletion sequences or diastereomers may have similar retention times to the desired product, making separation difficult.[8]

Recommended Solutions:

  • Optimize HPLC Conditions:

    • Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve the separation of closely related impurities.[8]

    • Increase the column temperature to improve peak shape and reduce aggregation.[18]

    • Consider using a different stationary phase, such as a C8 or phenyl-hexyl column, to alter the selectivity of the separation.[8]

  • Improve Sample Solubility:

    • Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting it with the mobile phase for injection.[17]

  • Modify the Mobile Phase:

    • Adding a small amount of a chaotropic agent like guanidinium chloride to the mobile phase can help disrupt aggregation.[8]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in Dipeptide Synthesis *

Coupling ReagentAdditiveBaseTypical Crude Purity (%)Typical Racemization (%)
DICHOBtDIPEA90-95< 1.0
HBTU-DIPEA>95< 1.0
HATU-DIPEA>98< 0.5
COMU-DIPEA>98< 0.5
PyBOP-DIPEA>95< 1.0

*Note: These are representative values based on the synthesis of model peptides. Actual results may vary depending on the specific reaction conditions and the peptide sequence.[6][12]

Table 2: Troubleshooting Low Yield - Summary of Strategies

ProblemPotential CauseRecommended Solution
Low Crude Yield Incomplete CouplingUse a more potent coupling reagent (e.g., HATU, COMU); increase reagent equivalents; extend reaction time.[6][12][16]
Diketopiperazine FormationUse 2-chlorotrityl chloride resin (SPPS); keep N-terminus protonated (solution-phase).[8]
AggregationUse NMP or add DMSO as solvent; add chaotropic salts (e.g., LiCl); increase reaction temperature.[4][10][11]
Diastereomeric Impurities RacemizationUse additives (HOBt, OxymaPure) with carbodiimides; use a sterically hindered base (DIPEA); control temperature.[12][13][15]
Purification Difficulties Poor Solubility / AggregationOptimize HPLC gradient and temperature; use a stronger solvent for sample dissolution; modify the mobile phase.[8][17][18]

Experimental Protocols

Solution-Phase Synthesis of Z-DL-Alanyl-DL-leucine-OMe

This protocol describes a typical solution-phase synthesis of a protected form of this compound.

Materials:

  • Z-DL-Alanine

  • DL-Leucine methyl ester hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve Z-DL-Alanine (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath and add DIC (1.0 eq.). Stir for 10-15 minutes.

  • Neutralization and Coupling: In a separate flask, dissolve DL-Leucine methyl ester hydrochloride (1.0 eq.) in DCM and add DIPEA (1.1 eq.). Add this solution to the activated Z-DL-Alanine mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Z-DL-Alanyl-DL-leucine-OMe.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Deprotection of Z-DL-Alanyl-DL-leucine-OMe

1. Saponification of the Methyl Ester:

  • Dissolve Z-DL-Alanyl-DL-leucine-OMe (1.0 eq.) in a mixture of methanol and water.[19]

  • Add 1 M NaOH solution (1.1 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).[19]

  • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield Z-DL-Alanyl-DL-leucine.

2. Hydrogenolysis of the Z-group:

  • Dissolve Z-DL-Alanyl-DL-leucine (1.0 eq.) in methanol.[17]

  • Add 10% Palladium on carbon (catalytic amount).[17]

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by TLC).[17]

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.[17]

  • Concentrate the filtrate to obtain the final this compound.

Mandatory Visualizations

Synthesis_Pathway Ala Z-DL-Alanine Coupling Coupling (DIC, HOBt) Ala->Coupling Leu DL-Leucine-OMe Leu->Coupling Protected_Dipeptide Z-DL-Ala-DL-Leu-OMe Coupling->Protected_Dipeptide Saponification Saponification (NaOH) Protected_Dipeptide->Saponification Z_Dipeptide Z-DL-Ala-DL-Leu Saponification->Z_Dipeptide Hydrogenolysis Hydrogenolysis (H2, Pd/C) Z_Dipeptide->Hydrogenolysis Final_Product This compound Hydrogenolysis->Final_Product

Caption: Solution-phase synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Side_Reaction Side Reaction? Check_Coupling->Check_Side_Reaction No Optimize_Coupling Optimize Coupling: - Stronger Reagent - Longer Time - More Equivalents Check_Coupling->Optimize_Coupling Yes Check_Aggregation Aggregation? Check_Side_Reaction->Check_Aggregation No Minimize_DKP Minimize DKP: - Hindered Resin - Protonate N-terminus Check_Side_Reaction->Minimize_DKP Yes (DKP) Disrupt_Aggregation Disrupt Aggregation: - Change Solvent - Add Chaotropic Salts - Increase Temperature Check_Aggregation->Disrupt_Aggregation Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Synthesis Outcomes Coupling_Reagent Coupling Reagent Yield Yield Coupling_Reagent->Yield Purity Purity Coupling_Reagent->Purity Racemization Racemization Coupling_Reagent->Racemization Protecting_Groups Protecting Groups Protecting_Groups->Yield Protecting_Groups->Purity Solvent Solvent Solvent->Yield Aggregation Aggregation Solvent->Aggregation Temperature Temperature Temperature->Yield Temperature->Racemization Temperature->Aggregation

Caption: Key factors influencing this compound synthesis outcomes.

References

Technical Support Center: Enhancing Dipeptide Solubility in Neutral pH Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with dipeptide solubility in neutral pH environments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of dipeptides in neutral pH media.

Problem Potential Cause Suggested Solution
Dipeptide powder does not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). The dipeptide is hydrophobic due to its amino acid composition (e.g., contains non-polar residues like Leucine, Isoleucine, Valine, Phenylalanine).[1][2]1. Initial Dissolution in Organic Solvent: First, dissolve the dipeptide in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3] Then, slowly add the aqueous buffer to the desired concentration while vortexing.[3] 2. pH Adjustment: If the dipeptide has ionizable groups, adjust the pH of the buffer to be at least 2 units away from its isoelectric point (pI) to increase its net charge and solubility. For basic dipeptides, a slightly acidic buffer may help, while for acidic dipeptides, a slightly basic buffer may be beneficial.[2]
Dipeptide precipitates out of solution after initial dissolution upon addition of aqueous buffer. The solubility limit of the dipeptide in the final solvent mixture has been exceeded.1. Lower the Final Concentration: Prepare a more dilute final solution. 2. Increase the Co-solvent Ratio: If the experimental setup allows, increase the percentage of the organic co-solvent in the final mixture. Be mindful of the solvent's potential impact on downstream assays. 3. Use Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution.[3]
The dipeptide solution is cloudy or forms a gel over time. The dipeptide is aggregating. This is common for peptides with a high propensity to form secondary structures like β-sheets.[4]1. Work at Lower Concentrations: Aggregation is often concentration-dependent.[4] 2. Store at Low Temperatures: Store stock solutions at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles that can promote aggregation. 3. Incorporate Chaotropic Agents: For non-biological assays, consider using chaotropic agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M urea to disrupt hydrogen bonds and prevent aggregation.[3]
Dipeptide containing Cysteine (Cys) is difficult to dissolve or precipitates. Cysteine residues can oxidize to form disulfide bonds, leading to dimerization and reduced solubility, especially at neutral or basic pH.1. Use Degassed Buffers: Prepare all buffers with degassed water to minimize oxidation. 2. Maintain a Slightly Acidic pH: Dissolve and store cysteine-containing dipeptides in a slightly acidic buffer (pH < 7) to reduce the rate of oxidation.[5] 3. Avoid DMSO: DMSO can oxidize cysteine residues. Use DMF as an alternative organic solvent if needed.[3]

Frequently Asked Questions (FAQs)

Q1: What is the first solvent I should try to dissolve a new dipeptide?

A1: For any new dipeptide, it is recommended to first attempt to dissolve a small amount in sterile, distilled water, especially for dipeptides with charged or polar amino acids.[6] If the dipeptide is hydrophobic, a water-miscible organic solvent like DMSO or DMF should be your next choice.[3]

Q2: How can I predict the solubility of my dipeptide?

A2: The amino acid composition is the primary determinant of a dipeptide's solubility.[1] A simple way to predict solubility is to calculate the net charge of the dipeptide at neutral pH. Assign a value of +1 to basic residues (Lysine, Arginine, Histidine) and the N-terminus, and -1 to acidic residues (Aspartic acid, Glutamic acid) and the C-terminus. A higher absolute net charge generally corresponds to better aqueous solubility. Dipeptides with a high percentage of hydrophobic residues are likely to have poor water solubility.[1]

Q3: Can I use sonication or heat to dissolve my dipeptide?

A3: Yes, both sonication and gentle warming (e.g., to 37°C) can be used to aid dissolution.[3] However, these should be applied cautiously. Excessive sonication can generate heat and potentially degrade the dipeptide, while prolonged exposure to high temperatures can also lead to degradation.[3]

Q4: What are some chemical modifications that can improve dipeptide solubility?

A4: Covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, can significantly increase the hydrophilicity and solubility of dipeptides.[6] Other modifications include N-terminal acetylation and C-terminal amidation, which can alter the net charge and improve solubility.[2]

Q5: How do co-solvents and surfactants improve dipeptide solubility?

A5: Co-solvents like DMSO and ethanol can increase the solubility of hydrophobic dipeptides by reducing the polarity of the aqueous medium.[2] Surfactants, on the other hand, can form micelles that encapsulate hydrophobic dipeptides, thereby increasing their apparent solubility in aqueous solutions.

Quantitative Data on Dipeptide Solubility

The following tables provide quantitative data on the solubility of various dipeptides in neutral pH media.

Table 1: Solubility of Selected Dipeptides in Water at Neutral pH (298.15 K)

DipeptideSequenceSolubility (mol/kg)
Glycyl-glycineGly-Gly1.79[7][8]
Glycyl-L-alanineGly-Ala2.58[7][8]
L-Alanyl-glycineAla-Gly1.55[7][8]
L-Alanyl-L-alanineAla-Ala1.83[7][8]

Data is adjusted to pH 7.[7]

Detailed Experimental Protocols

Protocol 1: N-Terminal PEGylation of a Dipeptide

This protocol describes a general procedure for the selective PEGylation of the N-terminal α-amino group of a dipeptide using methoxy PEG propionaldehyde (mPEG-ALD).[6]

Materials:

  • Dipeptide with a free N-terminus

  • Methoxy PEG propionaldehyde (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 5.0-6.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass Spectrometer for verification

Procedure:

  • Dipeptide Dissolution: Dissolve the dipeptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer to a concentration that will achieve a 5-20 fold molar excess over the dipeptide.

  • Reaction Initiation: Add the dissolved mPEG-ALD solution to the dipeptide solution.

  • Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the PEGylated dipeptide using RP-HPLC.

  • Verification: Confirm the identity and purity of the PEGylated dipeptide by mass spectrometry.

Protocol 2: Preparation of Dipeptide-Cyclodextrin Inclusion Complexes by Co-precipitation

This protocol outlines a general method for preparing inclusion complexes of a hydrophobic dipeptide with β-cyclodextrin using the co-precipitation technique.[9]

Materials:

  • Hydrophobic dipeptide

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • β-Cyclodextrin Solution Preparation: Prepare a saturated solution of β-cyclodextrin in deionized water by stirring at 60-70°C.

  • Dipeptide Solution Preparation: Dissolve the hydrophobic dipeptide in a minimal amount of ethanol.

  • Complex Formation: Slowly add the dipeptide solution dropwise to the heated β-cyclodextrin solution while stirring continuously.

  • Precipitation: Continue stirring the mixture and allow it to cool down slowly to room temperature, and then further cool in an ice bath to promote the precipitation of the inclusion complex.

  • Isolation: Collect the precipitate by centrifugation.

  • Washing: Wash the precipitate with a small amount of cold ethanol to remove any surface-adsorbed dipeptide.

  • Drying: Dry the resulting powder under vacuum or by lyophilization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshoot Troubleshooting Dipeptide Dipeptide Solvent_System Select Solvent System (Aqueous/Co-solvent) Dipeptide->Solvent_System Initial_Dissolution Initial Dissolution (Vortex/Sonicate) Solvent_System->Initial_Dissolution Observation Observe for Clarity Initial_Dissolution->Observation Adjust_pH Adjust pH Observation->Adjust_pH Precipitate/ Cloudy Modify_Formulation Modify Formulation (e.g., add surfactant) Observation->Modify_Formulation Precipitate/ Cloudy Chemical_Modification Chemical Modification (e.g., PEGylation) Observation->Chemical_Modification Persistent Issue Proceed_to_Experiment Proceed_to_Experiment Observation->Proceed_to_Experiment Clear Solution Adjust_pH->Initial_Dissolution Modify_Formulation->Initial_Dissolution

Caption: A general workflow for solubilizing dipeptides and troubleshooting common issues.

logical_relationship Dipeptide_Properties Dipeptide Properties Amino_Acid_Composition Amino Acid Composition (Hydrophobicity, Charge) Dipeptide_Properties->Amino_Acid_Composition Secondary_Structure Secondary Structure (β-sheet propensity) Dipeptide_Properties->Secondary_Structure Solubility_Outcome Solubility Outcome Amino_Acid_Composition->Solubility_Outcome Secondary_Structure->Solubility_Outcome Solubilization_Strategy Solubilization Strategy pH_Adjustment pH Adjustment Solubilization_Strategy->pH_Adjustment Co_solvents Co-solvents Solubilization_Strategy->Co_solvents Chemical_Modification Chemical Modification Solubilization_Strategy->Chemical_Modification pH_Adjustment->Solubility_Outcome Co_solvents->Solubility_Outcome Chemical_Modification->Solubility_Outcome

Caption: Logical relationship between dipeptide properties, solubilization strategies, and solubility outcome.

References

DL-Alanyl-DL-leucine degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways, storage conditions, and troubleshooting for DL-Alanyl-DL-leucine (CAS: 1999-42-4).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a dipeptide composed of the amino acids DL-alanine and DL-leucine.[1] It exists as a white to off-white crystalline powder and is soluble in water.[1] Due to the presence of both D and L forms of alanine and leucine, it is a racemic mixture.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, like other peptides, is the hydrolysis of the peptide bond, which is significantly influenced by pH.[2] This reaction breaks the dipeptide into its constituent amino acids, alanine and leucine. Other potential degradation pathways, especially under harsh conditions, include deamination, decarboxylation, and oxidation.[3] Under thermal stress, cyclization to form diketopiperazines can also occur.[3]

Q3: What are the optimal storage conditions for this compound?

To ensure the long-term stability of lyophilized (solid) this compound , it should be stored in a tightly sealed container at -20°C, protected from moisture and light. For This compound in solution , it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for short-term storage or -80°C for long-term storage.[4] The stability of peptide solutions is enhanced at a slightly acidic pH of around 5-6.

Q4: How does pH affect the stability of this compound in solution?

The stability of this compound in aqueous solutions is highly dependent on pH. The rate of hydrolysis of the peptide bond is minimized in a slightly acidic to neutral pH range (approximately pH 6.0).[2] Both strongly acidic and alkaline conditions will accelerate the degradation of the dipeptide.[2]

Q5: What are the expected degradation products of this compound?

The primary degradation products from hydrolysis are the individual amino acids: DL-Alanine and DL-Leucine . Under oxidative conditions, hydroxylated forms of leucine may be produced.[5] Thermal degradation can lead to the formation of a cyclic dipeptide, a diketopiperazine .[3]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Possible Cause Troubleshooting Step
Incorrect pH of the solution Verify the pH of your solution. Adjust to a pH between 5.0 and 6.0 using a suitable buffer system for optimal stability.
Improper storage temperature Ensure that stock solutions are stored at -20°C or -80°C. Avoid leaving solutions at room temperature for extended periods.
Repeated freeze-thaw cycles Prepare single-use aliquots of your stock solution to minimize freezing and thawing.
Microbial contamination For aqueous solutions, consider sterile filtering through a 0.22 µm filter before storage.
Issue 2: Poor Solubility of this compound
Possible Cause Troubleshooting Step
Approaching the isoelectric point Adjust the pH of the solvent. Lowering the pH below the pI or raising it above the pI will increase the net charge and enhance solubility.
Incorrect solvent While this compound is soluble in water, for very high concentrations, the use of a minimal amount of organic solvent like DMSO followed by aqueous dilution may be necessary. Sonication can aid in dissolution.[6]
Issue 3: Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation of the dipeptide The appearance of new peaks, typically corresponding to alanine and leucine, indicates degradation. Confirm by comparing retention times with standards of the individual amino acids.
Formation of cyclic byproducts A peak corresponding to the diketopiperazine may appear, especially if the sample has been exposed to high temperatures.
Contamination Inject a blank (solvent only) to rule out contamination from the solvent or HPLC system. Ensure all glassware and solvents are clean.
Column overload If peak shapes are broad or splitting, try injecting a more dilute sample.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Lyophilized Powder-20°CLong-term (years)Store in a desiccator, protected from light.
Solution-20°CShort-term (weeks to a month)Aliquot to avoid freeze-thaw cycles. Optimal pH 5-6.
Solution-80°CLong-term (months)Aliquot to avoid freeze-thaw cycles. Optimal pH 5-6.

Table 2: Hypothetical pH-Dependent Degradation of this compound at 37°C*

pH Apparent First-Order Rate Constant (k) (days⁻¹) Half-life (t½) (days)
2.00.2313.0
4.00.04615.1
6.00.02330.1
8.00.06910.0
10.00.4621.5

*Disclaimer: The quantitative data for the degradation rate and half-life is hypothetical and extrapolated from studies on structurally similar dipeptides to provide a practical reference.[2]

Experimental Protocols

Protocol 1: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH values (e.g., phosphate buffers)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer or solvent.

  • Incubate the solution under the desired storage conditions (e.g., specific temperature and pH).

  • At predetermined time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot of the sample for analysis.

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time from the initial time point (t=0).

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks (degradation products) over time.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • The degradation rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration versus time. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

DegradationPathways Dipeptide This compound Hydrolysis Hydrolysis (pH, Temperature) Dipeptide->Hydrolysis Oxidation Oxidation Dipeptide->Oxidation Thermal Thermal Stress Dipeptide->Thermal AminoAcids DL-Alanine + DL-Leucine Hydrolysis->AminoAcids OxidizedProducts Hydroxylated Leucine Derivatives Oxidation->OxidizedProducts CyclicProduct Diketopiperazine Thermal->CyclicProduct

Caption: Primary degradation pathways of this compound.

HPLCWorkflow start Start: Sample Preparation hplc HPLC Analysis (C18 Column, Gradient Elution) start->hplc detection UV Detection (210 nm) hplc->detection data Data Analysis (Peak Integration, Quantification) detection->data troubleshoot Troubleshoot Unexpected Peaks detection->troubleshoot stability Determine Stability Profile (Half-life Calculation) data->stability

Caption: Experimental workflow for HPLC stability analysis.

References

Technical Support Center: Synthetic DL-Alanyl-DL-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic DL-Alanyl-DL-leucine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically performed via Solid-Phase Peptide Synthesis (SPPS), can introduce several types of impurities. These can be broadly categorized as:

  • Diastereomers: Due to the chiral nature of both alanine and leucine, racemization can occur during the synthesis process, leading to the formation of diastereomers such as D-Alanyl-L-leucine, L-Alanyl-D-leucine, and D-Alanyl-D-leucine.[1][2] The extent of racemization can be influenced by factors like the coupling reagents and the base used.[3]

  • Deletion and Insertion Peptides: Incomplete coupling or deprotection steps during SPPS can result in peptides missing an amino acid (deletion) or having an extra amino acid (insertion).[4] For a dipeptide like this compound, a common deletion impurity would be the individual amino acids Alanine or Leucine.

  • Protecting Group-Related Impurities: Incomplete removal of temporary (e.g., Fmoc) or permanent protecting groups from the amino acid side chains or termini can lead to impurities.[5][6]

  • Side-Reaction Products: A notable side reaction in dipeptide synthesis is the formation of diketopiperazine, a cyclic dipeptide, which can occur after the second amino acid is coupled.

  • Reagent-Related Impurities: Residual solvents, coupling reagents, and scavengers used during synthesis and cleavage can also be present in the final product.

Q2: What are the expected levels of these impurities in a typical synthesis?

A2: The levels of impurities can vary significantly depending on the synthesis protocol, the purity of the starting materials, and the purification methods employed. However, based on literature for similar peptide syntheses, the following are general estimates:

Impurity TypeTypical Percentage RangeNotes
Diastereomers (Racemization) < 1% per amino acid residueCan be higher depending on the coupling method and the specific amino acid. Studies have shown racemization to be 0.4% or less per synthesis cycle in some cases.[1][2]
Deletion Peptides 0.1 - 5%Highly dependent on the efficiency of the coupling and deprotection steps. A study on a model peptide showed an average deletion of 0.036% per step under optimized conditions.[4]
Insertion Peptides < 1%Generally less common than deletion peptides but can occur with certain coupling protocols. The same study found an average insertion of 0.029% per step.[4]
Protecting Group-Related Impurities Variable, can be significant if cleavage is incompleteShould be minimized through optimized deprotection and cleavage protocols.
Diketopiperazine VariableMore prevalent for sequences prone to cyclization.

Q3: How can I detect and quantify these impurities?

A3: The most common analytical techniques for identifying and quantifying impurities in synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Reversed-Phase HPLC (RP-HPLC) with UV detection is a robust method for assessing purity and quantifying impurities based on peak area. Chiral chromatography methods can be employed to separate and quantify diastereomers.

  • LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the target peptide and the identification of impurities based on their mass-to-charge ratio.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low final yield of this compound.

Possible Cause Recommended Solution
Incomplete Coupling - Optimize coupling time and temperature: Extend the reaction time or slightly increase the temperature. - Use a more efficient coupling reagent: Consider using reagents like HBTU, HATU, or COMU. - Double coupling: Perform the coupling step twice to ensure complete reaction, especially for the second amino acid.
Incomplete Deprotection of the N-terminal protecting group (e.g., Fmoc) - Extend deprotection time: Increase the treatment time with the deprotection reagent (e.g., piperidine). - Monitor deprotection: Use a colorimetric test like the Kaiser test to confirm the presence of free amines after deprotection.
Peptide Aggregation on the Resin - Use a lower substitution resin: This can reduce steric hindrance. - Incorporate chaotropic salts or use high-boiling point solvents: These can help disrupt secondary structures that lead to aggregation.
Formation of Diketopiperazine - Choose an appropriate resin: Using a 2-chlorotrityl chloride resin can sterically hinder the cyclization reaction. - Couple the second amino acid immediately after deprotection: Minimize the time the deprotected dipeptide remains on the resin.

Issue 2: High levels of diastereomeric impurities detected.

Possible Cause Recommended Solution
Racemization during amino acid activation - Use a racemization-suppressing additive: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to the coupling reaction can minimize racemization.[3] - Choose the right coupling reagent: Some coupling reagents are more prone to causing racemization than others. DIC/HOBt is a standard, cost-effective option, while more advanced reagents may offer better suppression of racemization. - Avoid strong bases: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[3]
Racemization of the C-terminal amino acid during resin loading - Use pre-loaded resins: This can help to avoid racemization during the initial attachment of the first amino acid.

Issue 3: Presence of deletion peptides in the final product.

Possible Cause Recommended Solution
Inefficient coupling reaction - Ensure proper activation of the amino acid: Use fresh coupling reagents and appropriate stoichiometry. - Monitor coupling completion: Use a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion before proceeding to the next step. If the test is positive (indicating free amines), repeat the coupling step.
Steric hindrance - Increase reaction time and/or temperature. - Use a more potent coupling reagent.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines a general procedure for the manual solid-phase synthesis of this compound.

Materials:

  • Fmoc-DL-Leucine-Wang resin

  • Fmoc-DL-Alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-DL-Leucine-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-DL-Alanine:

    • In a separate vessel, dissolve Fmoc-DL-Alanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6 eq.) to the reaction vessel.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by preparative RP-HPLC.

Protocol 2: HPLC Analysis of this compound and its Impurities

This protocol provides a starting point for the analytical separation of this compound and potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

Chromatographic Conditions:

  • Gradient: 5% to 30% Solvent B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the crude or purified peptide in Solvent A at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Fmoc-DL-Leu-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-DL-Ala (DIC/HOBt) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalProduct FinalProduct Purification->FinalProduct Pure this compound

Caption: General workflow for the solid-phase synthesis of this compound.

Impurity_Formation cluster_impurities Potential Impurities Synthesis Peptide Synthesis Steps Racemization Diastereomers (D-Ala-L-Leu, L-Ala-D-Leu, D-Ala-D-Leu) Synthesis->Racemization Activation Step Deletion Deletion Peptides (Ala, Leu) Synthesis->Deletion Incomplete Coupling/ Deprotection IncompleteDeprotection Protecting Group Adducts Synthesis->IncompleteDeprotection Incomplete Cleavage Diketopiperazine Diketopiperazine Synthesis->Diketopiperazine Intramolecular Cyclization

References

Technical Support Center: Optimizing Peptide Purification with Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides using flash chromatography. This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the flash chromatography purification of peptides.

Problem 1: Poor Peak Shape (Tailing or Broadening)

Q: My peptide is showing significant peak tailing or eluting as a very broad peak. What are the possible causes and how can I fix it?

A: Poor peak shape in flash chromatography can be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:

  • Secondary Interactions with Column Silanols: The basic residues in your peptide (like Arginine) can interact with residual silanol groups on the silica-based column, leading to peak tailing.[1]

    • Solution: Ensure a low pH mobile phase by using an additive like 0.1% trifluoroacetic acid (TFA). This protonates the silanols and minimizes these unwanted interactions.[1] Increasing the concentration of the mobile phase modifier (e.g., from 0.1% to 0.5% TFA) can also sharpen peaks significantly.[2]

  • Peptide Aggregation on the Column: Peptides, especially hydrophobic or arginine-rich ones, have a tendency to aggregate, which can cause broad peaks.[1]

    • Solution: Reduce the sample load on the column. You can also try adding a small amount of an organic solvent like acetonitrile to your sample diluent to disrupt aggregation.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention and peak shape of your peptide.

    • Solution: Analyze the isoelectric point (pI) of your peptide.[2] If the current mobile phase pH is close to the pI, the peptide will have minimal net charge, increasing the likelihood of aggregation. Adjusting the pH away from the pI can increase its net charge and reduce aggregation through electrostatic repulsion.[1] For example, a sample containing both linear and cyclized oxytocin that was unresolvable at pH 2 was easily purified at pH 10.[2]

  • Slow On-Column Diffusion: A flow rate that is too slow can lead to significant peak broadening due to on-column diffusion.[3]

    • Solution: While very fast flow rates can decrease resolution, an excessively slow rate is also detrimental. Experiment with increasing the flow rate to find an optimal balance between purification time and peak sharpness.[3]

Problem 2: Insufficient Resolution of Target Peptide from Impurities

Q: My target peptide is co-eluting with impurities. How can I improve the separation?

A: Achieving baseline separation is crucial for obtaining high-purity peptides. Here are several strategies to enhance resolution:

  • Optimize the Gradient: A standard linear gradient may not be sufficient for resolving closely eluting impurities.

    • Solution 1: Focused (Shallow) Gradient: After an initial scouting run to determine the approximate elution concentration of your peptide, you can run a shallower, more focused gradient around that concentration.[4][5] This increases the separation between peaks.

    • Solution 2: Step Gradient: A step gradient, which involves a series of isocratic holds, can significantly improve separation and often requires less solvent and time than a linear gradient.[5][6][7] For a 33-residue cationic peptide, switching from a linear to an optimized step gradient increased the purity from approximately 60% to about 89%.[6]

  • Change the Mobile Phase Selectivity: Altering the chemical environment can change the relative retention of your peptide and impurities.

    • Solution 1: Modify the Mobile Phase pH: As mentioned for peak shape, changing the pH can also alter selectivity.[2][8][9] A mixture of linear and disulfide-mediated cyclic oxytocin that was not resolvable under standard acidic conditions could be separated by increasing the mobile phase pH.[8]

    • Solution 2: Change the Organic Solvent: While acetonitrile is the most common organic solvent, others like methanol can be used.[10][11] Different solvents can offer different selectivities.[11]

  • Try a Different Stationary Phase: If optimizing the mobile phase doesn't provide the desired resolution, changing the column chemistry might be necessary.

    • Solution: If you are using a C18 column, consider a different stationary phase like C8 or Phenyl.[1] Alternatively, using two columns with different stationary phases (e.g., C18 and C4) in series can sometimes improve separation.[12]

Frequently Asked Questions (FAQs)

This section addresses common questions about optimizing peptide purification with flash chromatography.

Q1: What is the typical loading capacity for peptides in flash chromatography?

A1: Flash chromatography offers a significantly higher loading capacity compared to preparative RP-HPLC.[8][9][13] This allows for the processing of more peptide in a single injection, which can remove a significant amount of impurities and reduce the time and effort for any subsequent HPLC polishing steps.[13] The exact loading capacity depends on several factors, including the complexity of the crude mixture, the required purity, and the column size. As a general guideline, you can often load a much larger amount of your entire synthesis onto a flash column.[5]

Q2: How do I choose the right solvent to dissolve my crude peptide for injection?

A2: The choice of injection solvent is critical to avoid peak broadening and distortion.

  • Ideal Scenario: Dissolve the peptide in the mobile phase with the weakest elution strength (highly aqueous).[10]

  • For Poorly Soluble Peptides: If your peptide is not soluble in aqueous solutions, you can use a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][10][14] It is recommended to dissolve the sample in the smallest possible volume to minimize peak broadening.[2] Using DMSO can keep the sample highly concentrated without significantly impacting the chromatography.[2]

Q3: Can I reuse flash chromatography cartridges for peptide purification?

A3: Yes, reversed-phase flash chromatography cartridges, such as C18 columns, can often be reused, similar to HPLC columns.[5] This can help to reduce the cost per purification. The lifetime of the cartridge will depend on the nature of the samples and the cleaning procedures used between runs.

Q4: How does flash chromatography compare to preparative HPLC for peptide purification in terms of time and solvent consumption?

A4: Flash chromatography is generally much faster and consumes less solvent than preparative HPLC. For the purification of a 44-amino acid peptide (APH3), flash chromatography took only 27 minutes and used significantly less solvent compared to 160 minutes and a much higher solvent volume for preparative HPLC, while yielding a similar amount of pure peptide.[15]

Data Presentation

Table 1: Comparison of Flash Chromatography and Preparative HPLC for the Purification of APH3 Peptide [15]

ParameterFlash Chromatography (HPFC)Preparative HPLC
Crude Sample Loaded 150 mg150 mg
Number of Injections 14
Purification Time 27 minutes160 minutes
Solvent A Consumption 1041 mL1777 mL
Solvent B Consumption 477 mL1514 mL
Yield of Pure Peptide (>97%) 30 mg33 mg

Table 2: Impact of Mobile Phase Modifier Concentration on Peak Shape [2]

TFA ConcentrationChromatogram Appearance
0.1% Broader peaks
0.5% Significantly sharper peaks

Table 3: Effect of Gradient Type on Peptide Purity [6]

Gradient TypeFinal Purity of 33-Residue Cationic Peptide
Optimized Linear Gradient ~60%
Optimized Step Gradient ~89%

Experimental Protocols

Protocol 1: General Peptide Purification using Reversed-Phase Flash Chromatography

  • Sample Preparation:

    • Perform an analytical HPLC of your crude sample to determine the approximate acetonitrile concentration required for elution.[2]

    • Dissolve the crude peptide in a minimal volume of a suitable solvent. For peptides that are difficult to dissolve, DMSO is a good choice.[2]

  • Column Equilibration:

    • Equilibrate the reversed-phase flash cartridge (e.g., Biotage® SNAP Bio C18) with the initial mobile phase conditions (e.g., 10% acetonitrile in water with 0.1% TFA).[2][9]

  • Sample Injection and Chromatography:

    • Inject the dissolved peptide onto the equilibrated cartridge.[9]

    • Run a gradient based on the analytical HPLC results. A good starting point is a linear gradient increasing by 50% acetonitrile over 10 column volumes.[2]

    • Monitor the elution using a UV detector (e.g., at 200-280 nm).[9]

  • Fraction Collection:

    • Collect fractions based on UV absorbance.[9] If available, use a mass-directed flash purification system for more precise fraction collection.[13]

  • Analysis and Post-Purification:

    • Analyze the collected fractions by analytical HPLC and/or mass spectrometry to determine the purity of each fraction.

    • Pool the fractions containing the pure peptide.

    • Remove the solvent (e.g., by lyophilization) to obtain the purified peptide.[13]

Visualizations

Troubleshooting_Workflow start Start: Poor Purification Result problem_id Identify Primary Issue start->problem_id peak_shape Poor Peak Shape (Tailing/Broadening) problem_id->peak_shape Broad/Tailing Peaks resolution Insufficient Resolution problem_id->resolution Co-eluting Peaks solubility Sample Solubility Issue problem_id->solubility Precipitation ps_cause1 Secondary Interactions? peak_shape->ps_cause1 res_cause1 Gradient Suboptimal? resolution->res_cause1 sol_cause1 Poor solubility in injection solvent? solubility->sol_cause1 ps_sol1 Increase TFA concentration (e.g., to 0.5%) ps_cause1->ps_sol1 Yes ps_cause2 Aggregation? ps_cause1->ps_cause2 No end End: Optimized Purification ps_sol1->end ps_sol2 Reduce sample load Adjust mobile phase pH ps_cause2->ps_sol2 Yes ps_cause2->end No ps_sol2->end res_sol1 Use Focused or Step Gradient res_cause1->res_sol1 Yes res_cause2 Poor Selectivity? res_cause1->res_cause2 No res_sol1->end res_sol2 Change mobile phase pH Try a different organic solvent res_cause2->res_sol2 Yes res_cause3 Stationary Phase Issue? res_cause2->res_cause3 No res_sol2->end res_sol3 Try a different column (e.g., C8, Phenyl) res_cause3->res_sol3 Yes res_cause3->end No res_sol3->end sol_sol1 Use minimal volume of DMSO/DMF sol_cause1->sol_sol1 Yes sol_cause1->end No sol_sol1->end Experimental_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification analytical_hplc 1. Analytical HPLC of Crude Sample dissolve 2. Dissolve Peptide in Minimal Solvent analytical_hplc->dissolve equilibrate 3. Equilibrate Column dissolve->equilibrate inject 4. Inject Sample equilibrate->inject run_gradient 5. Run Gradient inject->run_gradient collect 6. Collect Fractions run_gradient->collect analyze 7. Analyze Fractions (HPLC/MS) collect->analyze pool 8. Pool Pure Fractions analyze->pool lyophilize 9. Lyophilize pool->lyophilize final_product Pure Peptide lyophilize->final_product

References

Resolving co-eluting peaks in dipeptide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dipeptide HPLC analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separations, specifically the issue of co-eluting peaks.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues.

FAQ 1: What are the primary causes of peak co-elution in dipeptide HPLC analysis?

Peak co-elution occurs when two or more different dipeptides are not adequately separated and elute from the column at the same, or very similar, times. The primary reasons for this can be categorized by the three main factors of the resolution equation: selectivity, efficiency, and retention factor.

  • Poor Selectivity (α): This is the most common cause. It means the chosen stationary phase (column) and mobile phase combination does not sufficiently differentiate between the analyte molecules.[1] For dipeptides, which can be structurally very similar (e.g., isomers), finding the right chemical interaction difference is critical.

  • Low Column Efficiency (N): Broad peaks are a sign of low efficiency, which can lead to overlap even if the peak apexes are slightly different. Causes include a deteriorating column, using a column with larger particle sizes, or extra-column volume (excessive tubing length/ID).[2][3]

  • Inadequate Retention Factor (k'): If peaks elute too quickly (low k'), they do not spend enough time interacting with the stationary phase for a proper separation to occur.[1] This is often a problem when the mobile phase is too strong.

FAQ 2: My dipeptide peaks are co-eluting. What is the first thing I should adjust?

The first and often most impactful adjustment is to modify the mobile phase composition to improve selectivity.[4][5]

  • Adjust the Organic Modifier Percentage: In reversed-phase HPLC, dipeptides are typically eluted with a gradient of an organic solvent like acetonitrile (ACN) in water.[6] To increase retention and potentially improve resolution, decrease the percentage of the organic solvent (%B) or make the gradient shallower (e.g., change from a 10-minute gradient to a 20-minute gradient over the same %B range).[7][8] A shallower gradient is a common strategy for peptide analysis.[7]

  • Change the Organic Modifier Type: If adjusting the percentage of ACN is not effective, switching to a different organic modifier, such as methanol (MeOH), can significantly alter selectivity because it changes the chemical interactions between the dipeptides and the stationary phase.[4]

FAQ 3: How does mobile phase pH affect the resolution of dipeptide peaks?

Mobile phase pH is a powerful tool for altering the selectivity of dipeptide separations.[7] Dipeptides contain ionizable groups (the N-terminal amine, the C-terminal carboxylic acid, and any acidic or basic amino acid side chains).

  • Mechanism of Action: Changing the pH alters the ionization state (charge) of the dipeptides.[2][9] A change in charge affects the molecule's overall polarity and how it interacts with the reversed-phase column, thus changing its retention time.[10]

  • Practical Application: If two dipeptides have different pKa values, adjusting the mobile phase pH to a value near one of their pKa's can maximize the difference in their charge states, leading to better separation.[8][10] Screening at both low pH (e.g., pH 2.5 with 0.1% TFA or Formic Acid) and a higher pH (e.g., pH 8.0 with an ammonium buffer) is a recommended strategy in method development.

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks.

G start Co-Eluting Peaks Observed check_k Check Retention Factor (k') Is k' between 1 and 5? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease % organic) check_k->adjust_mp_strength No (k' < 1) check_selectivity Modify Selectivity (α) check_k->check_selectivity Yes adjust_mp_strength->check_k adjust_ph Adjust Mobile Phase pH (e.g., screen low vs. high pH) check_selectivity->adjust_ph change_organic Change Organic Modifier (e.g., ACN to MeOH) adjust_ph->change_organic success Peaks Resolved adjust_ph->success Resolution Improved change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Chiral Column) change_organic->change_column change_organic->success Resolution Improved check_efficiency Improve Efficiency (N) change_column->check_efficiency change_column->success Resolution Improved smaller_particles Use Column with Smaller Particles (UHPLC) check_efficiency->smaller_particles Broad Peaks check_efficiency->success Sharp Peaks optimize_temp Optimize Temperature smaller_particles->optimize_temp longer_column Increase Column Length optimize_temp->success

Caption: Troubleshooting workflow for resolving co-eluting peaks.

FAQ 4: My dipeptide isomers (stereoisomers) are co-eluting. What should I do?

Separating stereoisomers (enantiomers or diastereomers) requires a chiral environment. If standard reversed-phase columns cannot separate them, you must use a specialized approach.

  • Chiral Stationary Phases (CSPs): This is the most direct method. Use an HPLC column specifically designed for chiral separations.[11] CSPs are available with various selectors, such as those based on macrocyclic glycopeptides (e.g., teicoplanin), cinchona alkaloids, or cyclodextrins, which can differentiate between stereoisomers.[11][12][13]

  • Chiral Additives in Mobile Phase: While less common, adding a chiral selector to the mobile phase can sometimes induce separation on a standard achiral column.

FAQ 5: When is it necessary to change the HPLC column?

You should consider changing your column when modifications to the mobile phase have failed to provide adequate resolution. This indicates a fundamental lack of selectivity between your analytes and the current stationary phase.[4]

  • Alternative C18 Phases: Not all C18 columns are the same. Switching to a C18 from a different manufacturer or one with a different bonding density or end-capping can alter selectivity.[7]

  • Different Stationary Phase Chemistry: If C18 fails, switch to a phase with a different retention mechanism.[7] For dipeptides, which may contain aromatic amino acids, a Phenyl-Hexyl or Biphenyl column can provide alternative π-π interactions, leading to significant changes in elution order and resolution.[7][14]

Data & Protocols

Table 1: Impact of HPLC Parameters on Peak Resolution
Parameter AdjustedPrimary Effect OnTypical Action for DipeptidesExpected Outcome
Mobile Phase Strength Retention Factor (k')Decrease organic content (e.g., ACN) or use a shallower gradient.[7][8]Increases retention times, allowing more interaction with the stationary phase, potentially improving separation.
Mobile Phase pH Selectivity (α)Adjust pH to be ~1.5 units away from the pKa of the dipeptides.[10] Screen at low (~2.5) and high (~8.0) pH.Alters the charge state of dipeptides, changing their polarity and retention, which can resolve co-eluting peaks.[9]
Organic Modifier Type Selectivity (α)Switch from acetonitrile to methanol, or vice-versa.[4]Changes the nature of the solvent-analyte-stationary phase interactions, which can drastically alter selectivity.
Column Chemistry Selectivity (α)Switch from a standard C18 to a Phenyl-Hexyl, Biphenyl, or a dedicated Chiral column.[7][11]Introduces different retention mechanisms (e.g., π-π interactions) to improve separation of closely related compounds.
Column Temperature Efficiency (N) & Selectivity (α)Increase temperature (e.g., from 40°C to 60°C).[5][15]Lowers mobile phase viscosity (improving efficiency) and can sometimes alter selectivity. May decrease retention times.
Column Particle Size Efficiency (N)Switch from a 5 µm or 3 µm particle size column to a sub-2 µm (UHPLC) column.[2][5]Increases the number of theoretical plates, resulting in sharper peaks and better resolution for closely eluting compounds.
Experimental Protocol: Systematic Approach to Resolving Co-Eluting Dipeptides

This protocol outlines a systematic method development strategy.

Objective: To achieve a baseline resolution (Rs ≥ 1.5) for two co-eluting dipeptide peaks.

Initial Conditions (Example):

  • Column: Standard C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid (FA) in Water

  • Mobile Phase B: 0.1% Acetonitrile (ACN)

  • Gradient: 5% to 50% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C

  • Detection: UV at 214 nm

Method Development Workflow:

The relationship between key chromatographic factors is visualized below.

G Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Peak Spacing Resolution->Selectivity Efficiency Efficiency (N) Peak Width Resolution->Efficiency Retention Retention Factor (k') Elution Time Resolution->Retention MP_pH Mobile Phase pH Selectivity->MP_pH MP_Type Organic Modifier Type Selectivity->MP_Type SP_Type Stationary Phase Selectivity->SP_Type Particle_Size Particle Size Efficiency->Particle_Size Col_Length Column Length Efficiency->Col_Length MP_Strength Mobile Phase Strength Retention->MP_Strength

Caption: Factors influencing chromatographic resolution.

  • Step 1: Optimize Retention Factor (k') and Gradient

    • If peaks elute very early (k' < 1), flatten the gradient. Run a shallow gradient from 5% to 50% B over 20 or 30 minutes.[7] This increases the time analytes spend on the column.

    • The goal is to have the first peak of interest elute with k' > 1.

  • Step 2: Modify Mobile Phase Selectivity (α)

    • pH Screening: Prepare new mobile phases using 10mM Ammonium Formate adjusted to pH 8.0 (Mobile Phase A) and ACN (Mobile Phase B). Run the same gradient as the best one from Step 1. A significant shift in peak retention and selectivity is often observed between low and high pH for peptides.

    • Organic Modifier Screening: If pH adjustment is insufficient, revert to the original 0.1% FA mobile phase but substitute Methanol (MeOH) for ACN as Mobile Phase B. Run the gradient. Note that you may need to adjust the gradient range as MeOH is a weaker solvent than ACN in reversed-phase systems.

  • Step 3: Change Stationary Phase Selectivity (α)

    • If mobile phase adjustments fail, the stationary phase chemistry is likely not suitable.

    • Select a column with a different chemistry. For dipeptides containing aromatic rings (e.g., Phe, Tyr, Trp), a Phenyl-Hexyl column is an excellent first choice.[7]

    • If separating stereoisomers, select a suitable Chiral Stationary Phase (CSP).[11]

    • Re-screen the mobile phase conditions from Step 2 on the new column.

  • Step 4: Optimize Efficiency (N)

    • Once adequate selectivity is achieved (peaks are partially separated) but overlap remains due to broadness, focus on efficiency.

    • Increase Temperature: Raise the column temperature to 50°C or 60°C. This can sharpen peaks by reducing mobile phase viscosity.[15]

    • Reduce Particle Size: For maximum efficiency, transfer the method to a column with the same chemistry but a smaller particle size (e.g., sub-2 µm, UHPLC), adjusting the flow rate and gradient accordingly.[2] This will significantly increase backpressure but yield sharper peaks and better resolution.

References

Matrix effects on peptide quantification in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Quantification in Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate matrix effects in their LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in mass spectrometry?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative measurements.[3][4]

Q2: What causes matrix effects?

A2: Matrix effects are caused by various endogenous and exogenous substances in the sample that interfere with the ionization process in the mass spectrometer's ion source.[1][5] Common culprits in biological samples include phospholipids, salts, detergents, polymers, and highly abundant proteins or peptides.[6][7] These molecules can compete with the target peptide for charge, alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets, or form adducts, all of which affect the number of target ions that reach the detector.[5][8]

Q3: How do I know if my peptide quantification is affected by matrix effects?

A3: Symptoms of matrix effects include poor reproducibility between sample replicates, inaccurate quantification (especially when comparing results to standards prepared in a neat solvent), and lower-than-expected sensitivity.[1][3] To definitively test for matrix effects, you can perform a post-extraction addition experiment, which quantitatively measures the extent of ion suppression or enhancement.[9][10]

Q4: What is the best way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[11][12] A SIL-IS is an analog of the target peptide that is chemically identical but mass-shifted. It should co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for a reliable ratiometric correction that improves accuracy and precision.[11][13]

Q5: Can I eliminate matrix effects completely?

A5: While complete elimination is often difficult, matrix effects can be significantly minimized.[3] The most effective strategy is to improve sample preparation to remove interfering components before LC-MS analysis.[1][2][6] This can be combined with optimizing chromatographic separation to resolve the analyte from matrix interferences.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during peptide quantification.

Problem 1: Poor Reproducibility and High CVs in QC Samples
  • Possible Cause: Variable matrix effects across different samples. The composition of the matrix can differ slightly from one sample to another, causing inconsistent ion suppression or enhancement.[14] This is particularly common when using simple sample preparation methods like protein precipitation.[15]

  • Solution:

    • Improve Sample Cleanup: Switch from protein precipitation to a more selective technique like solid-phase extraction (SPE) or specific phospholipid removal to get a cleaner sample extract.[2][6][7]

    • Incorporate a SIL-Internal Standard: If not already in use, add a stable isotope-labeled analog of your target peptide to all samples, standards, and QCs before extraction.[11] This standard will co-elute and experience the same matrix effects, allowing for reliable correction.[13]

    • Optimize Chromatography: Develop a chromatographic method with a longer gradient or an alternative column chemistry to better separate the target peptide from co-eluting matrix components.[1]

Problem 2: Analyte Signal is Lower in Sample Matrix than in Neat Solvent
  • Possible Cause: Ion suppression. This is the most common manifestation of the matrix effect, where co-eluting compounds inhibit the ionization of the target peptide.[1][6]

  • Solution:

    • Quantify the Effect: Perform a post-extraction addition experiment (see protocol below) to determine the percentage of ion suppression.

    • Enhance Sample Preparation: Use a more rigorous sample preparation method. For plasma or serum, methods that specifically deplete phospholipids are highly effective.[7][16]

    • Reduce Sample Loading: Dilute the sample extract before injection. This can reduce the concentration of interfering compounds, but may compromise sensitivity if the analyte concentration is low.[3][17]

    • Check for Phospholipid Co-elution: If working with plasma, monitor for a characteristic phospholipid transition (e.g., m/z 184 -> 184). If it co-elutes with your peptide, adjust the chromatography to separate them.[18]

Problem 3: Inaccurate Quantification Compared to Known Concentrations
  • Possible Cause: Calibration standards do not reflect the matrix effect of the samples. If you use a calibration curve prepared in a simple solvent, it will not account for the ion suppression or enhancement occurring in the actual biological samples, leading to biased results.[1]

  • Solution:

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma). This ensures that the standards and samples experience similar matrix effects.[1][19]

    • Employ the Standard Addition Method: For cases where a blank matrix is unavailable or varies significantly, the method of standard addition can be used. This involves adding known amounts of the analyte to aliquots of the actual sample.[3][20]

    • Utilize a SIL-Internal Standard: A proper internal standard is the most robust way to ensure accuracy, as it corrects for matrix effects in both calibrators and unknown samples.[11][12]

Visual Guides and Workflows

Troubleshooting Logic for Matrix Effects

G cluster_assessment Assess Matrix Effect cluster_mitigation Mitigation Strategy start Start: Inaccurate or Irreproducible Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 assess Perform Post-Extraction Spike Experiment q1->assess Yes use_sil Implement SIL-IS q1->use_sil No q2 Is Matrix Effect >20%? (Suppression or Enhancement) assess->q2 improve_sp Improve Sample Prep (e.g., SPE, Phospholipid Removal) q2->improve_sp Yes matrix_match Use Matrix-Matched Calibrants q2->matrix_match No, but still inaccurate optimize_lc Optimize Chromatography (Separate Analyte from Interference) improve_sp->optimize_lc end_node Re-validate Method optimize_lc->end_node use_sil->assess matrix_match->end_node

Caption: A decision tree for troubleshooting matrix effects.

Workflow for Assessing Matrix Effect

G cluster_prep Sample Preparation cluster_spike Spiking blank_matrix Prepare Blank Matrix Extract (e.g., Plasma after SPE) spike_matrix Set A: Spike Analyte into Blank Matrix Extract blank_matrix->spike_matrix neat_solution Prepare Neat Solution (Solvent matching mobile phase) spike_neat Set B: Spike Analyte into Neat Solution neat_solution->spike_neat analyze Analyze Both Sets by LC-MS spike_matrix->analyze spike_neat->analyze calculate Calculate Matrix Effect (%): (Peak Area in A / Peak Area in B) * 100 analyze->calculate

Caption: Workflow for the Post-Extraction Addition experiment.

Quantitative Data Summaries

The choice of sample preparation method has a significant impact on the extent of matrix effects and data variability. More thorough cleanup methods yield results closer to those seen in a neat solvent (i.e., minimal matrix effect).

Table 1: Impact of Sample Preparation on Matrix Effect & Reproducibility

Sample Preparation MethodTypical Matrix Effect (% Signal Remaining)[6][7][21]Analyte Recovery (%)Coefficient of Variation (CV %)Key Feature
Protein Precipitation (PPT) 40 - 80% (High Suppression)90 - 100%15 - 30%Fast and simple, but non-selective.[15]
Liquid-Liquid Extraction (LLE) 70 - 95% (Moderate Suppression)70 - 90%5 - 15%Removes many polar interferences.[1]
Solid-Phase Extraction (SPE) 85 - 105% (Low Suppression/Enhancement)80 - 95%< 10%Selective removal of interferences.[1][2]
Phospholipid Removal Plates 95 - 105% (Minimal Effect)90 - 100%< 5%Specifically targets phospholipids.[7][16]

Note: Values are representative and can vary based on the analyte, specific matrix, and LC-MS conditions.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)

This protocol determines the quantitative impact of the matrix on your analyte's signal.[10][22]

Objective: To compare the peak response of an analyte in a processed matrix sample to its response in a clean solvent.

Methodology:

  • Prepare Blank Matrix: Select a representative source of your biological matrix that is free of the analyte (e.g., blank human plasma). Process this matrix using your established sample preparation protocol (e.g., protein precipitation, SPE).

  • Prepare Two Solution Sets:

    • Set A (Matrix Spike): Take the processed blank matrix extract and spike it with your peptide analyte at a known concentration (e.g., a mid-range QC concentration).

    • Set B (Neat Standard): Prepare a solution of the same peptide analyte at the exact same final concentration as Set A, but use the final elution solvent or mobile phase as the diluent.

  • LC-MS Analysis: Inject and analyze at least three replicates of both Set A and Set B.

  • Calculation:

    • Calculate the average peak area for your analyte from both sets of replicates.

    • The Matrix Effect (ME) is calculated using the formula: ME (%) = (Average Peak Area in Set A / Average Peak Area in Set B) * 100[21]

  • Interpretation:

    • ME ≈ 100%: No significant matrix effect.

    • ME < 100%: Ion suppression is occurring (e.g., 70% indicates a 30% signal loss).[9]

    • ME > 100%: Ion enhancement is occurring.

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

This protocol helps identify at which retention times ion suppression or enhancement occurs.[3][10]

Objective: To visualize regions of ion suppression/enhancement across a chromatographic run.

Methodology:

  • System Setup:

    • Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

    • Load a syringe with a standard solution of your target peptide at a concentration that gives a stable, mid-intensity signal.

  • Infusion:

    • Start the LC run with your standard chromatographic gradient.

    • Simultaneously, begin infusing the peptide solution from the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min). This should produce a stable baseline signal for your peptide's MRM transition.

  • Injection: Once the baseline is stable, inject a processed blank matrix extract (prepared as in Protocol 1).

  • Data Analysis:

    • Monitor the ion chromatogram for the infused peptide.

    • Any deviation from the stable baseline indicates a matrix effect. A dip in the baseline signifies ion suppression, while a peak signifies ion enhancement.

  • Interpretation:

    • This "matrix effect chromatogram" shows you which retention time windows are "clean" and which are "dirty."[17][22] You can then adjust your LC method to ensure your target peptide elutes in a clean region, away from significant ion suppression.[10]

References

Technical Support Center: Long-Term Storage of Dipeptide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of dipeptide solutions. Adhering to these guidelines is crucial for maintaining the stability, integrity, and biological activity of your dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of dipeptide solutions?

A1: For long-term storage, it is highly recommended to store dipeptide solutions at -20°C or, preferably, at -80°C.[1][2] Storing solutions at these low temperatures significantly slows down degradation processes.[1][2] For short-term use, solutions may be kept at 4°C for up to a week, but freezing is essential for longer periods.[3]

Q2: How does pH affect the stability of dipeptide solutions during storage?

A2: The pH of the solution is a critical factor in maintaining dipeptide stability. Extreme pH values, both acidic and alkaline, can lead to hydrolysis of peptide bonds.[2][4][5] A sterile, slightly acidic buffer with a pH between 5 and 7 is generally recommended to prolong the storage life of peptide solutions.[2][6][7][8] Solutions with a pH greater than 8 should be frozen when not in use to minimize degradation.

Q3: What are the best practices for preparing dipeptide solutions for storage?

A3: To ensure maximum stability, dipeptides should be dissolved in a sterile, appropriate buffer.[6][9] It is crucial to use sterile water or buffers to prevent bacterial contamination, which can hydrolyze peptides.[6][10] For dipeptides containing oxidation-prone amino acids like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is advisable to use oxygen-free solvents.[6][9][11] Once dissolved, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][6][7]

Q4: Which amino acids are particularly susceptible to degradation in solution?

A4: Dipeptides containing certain amino acid residues are more prone to degradation. These include Asparagine (Asn), Glutamine (Gln), Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[8][9] These residues are susceptible to deamidation, oxidation, and other chemical modifications that can compromise the integrity of the dipeptide.[12][13]

Q5: Should I be concerned about repeated freeze-thaw cycles?

A5: Yes, repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the dipeptide.[3][6][7] Aliquoting the stock solution into smaller, single-use volumes is the most effective way to prevent this.[1][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the long-term storage of dipeptide solutions.

Issue Possible Cause Recommended Action
Cloudiness or visible particles in the solution Bacterial contamination or peptide degradation/precipitation.[14]Do not use the solution. Review your sterile technique and ensure the use of sterile buffers. If particles do not dissolve with gentle warming, discard the solution.[14]
Change in solution color (e.g., yellowing, browning) Degradation of the dipeptide, particularly those containing sensitive amino acids.[14]A slight color change might be acceptable, but significant discoloration indicates degradation. When in doubt, it is best to discard the solution.[14]
Decreased biological activity or inconsistent experimental results Dipeptide degradation due to improper storage conditions (temperature, pH) or multiple freeze-thaw cycles.[14]Verify that storage conditions have been consistently maintained. Use a fresh aliquot or a newly prepared solution. Consider performing a stability analysis to check the integrity of the dipeptide.[14]
Precipitation upon thawing Temperature fluctuations or high peptide concentration.Try gently warming the solution in your hands. If the precipitate does not redissolve, it may indicate degradation, and the solution should not be used.[14]
Unusual pain or burning upon injection (for in vivo studies) Contamination, a significant change in pH due to degradation, or the presence of particulates.[14]Immediately stop using the vial. Carefully inspect the solution for any visual abnormalities. Review sterile procedures and storage conditions.[14]

Experimental Protocols

Protocol 1: Stability Assessment of Dipeptide Solutions using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for monitoring the stability of dipeptide solutions over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the dipeptide at a known concentration in the desired storage buffer.

    • Aliquot the solution into multiple sterile vials for storage at the selected temperature (e.g., -20°C or -80°C).

    • Designate a "time zero" sample, which should be analyzed immediately.

  • HPLC Analysis:

    • At designated time points (e.g., 1 week, 1 month, 3 months), thaw one aliquot to room temperature.

    • Inject a defined volume of the dipeptide solution onto a suitable HPLC system. A reversed-phase C18 column is commonly used for peptide analysis.[15]

    • The mobile phase typically consists of a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA).[16][17]

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the peptide bond (typically 210-220 nm).

  • Data Analysis:

    • Compare the chromatograms from different time points to the "time zero" sample.

    • A decrease in the area of the main dipeptide peak and the appearance of new peaks are indicative of degradation.

    • Calculate the percentage of the intact dipeptide remaining at each time point to assess stability.

Protocol 2: Identification of Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to identify the molecular weights of potential degradation products.

Methodology:

  • Sample Preparation:

    • Follow the sample preparation steps as outlined in the HPLC stability protocol.

  • LC-MS Analysis:

    • Inject the dipeptide solution into an LC-MS system. The liquid chromatography component separates the dipeptide from its degradation products.[16][17]

    • The mass spectrometer then determines the molecular weight of the eluting compounds.

  • Data Analysis:

    • Analyze the mass spectra to identify the molecular weights of the parent dipeptide and any new species that appear over time.

    • This information can help elucidate the degradation pathways, such as hydrolysis (addition of a water molecule) or oxidation (addition of oxygen atoms).[4][5]

Visualizations

experimental_workflow cluster_prep Solution Preparation & Storage cluster_analysis Stability Analysis prep Prepare Dipeptide Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot storage Store at -20°C or -80°C aliquot->storage thaw Thaw Aliquot at Time Points storage->thaw Begin Stability Study hplc HPLC Analysis for Purity thaw->hplc lcms LC-MS Analysis for Degradation Products thaw->lcms data_analysis Data Analysis & Stability Assessment hplc->data_analysis Purity Data lcms->data_analysis Degradation Product ID

Caption: Workflow for assessing the stability of dipeptide solutions.

troubleshooting_workflow action_node action_node end_node end_node start_node Issue Encountered q1 Is the solution cloudy or discolored? start_node->q1 q2 Is there a loss of activity? q1->q2 No a1 Review sterile technique. Check for contamination. q1->a1 Yes q2->end_node No (Consult further documentation) a2 Verify storage conditions (temp, pH). Use a fresh aliquot. q2->a2 Yes discard Discard Solution a1->discard a2->end_node Issue Resolved

References

Validation & Comparative

Dipeptide vs. Free Amino Acid Uptake in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular uptake of amino acids is fundamental to cell growth, metabolism, and protein synthesis. While free amino acids (FAAs) have traditionally been the focus of nutritional and pharmaceutical research, there is compelling evidence that the uptake of dipeptides offers a more efficient route for delivering amino acids and peptide-based drugs into cells. This guide provides an objective comparison of dipeptide and free amino acid uptake mechanisms, supported by experimental data and detailed protocols.

Key Differences in Cellular Uptake

The primary distinction between the uptake of dipeptides and free amino acids lies in their transport mechanisms. Di- and tripeptides are predominantly transported into intestinal epithelial cells by the high-capacity, low-affinity, proton-coupled peptide transporter 1 (PepT1).[1][2] In contrast, a multitude of transporter systems with varying specificities and affinities, such as Systems A, L, and B⁰,⁺, mediate the uptake of free amino acids.

A significant advantage of dipeptide transport is its efficiency. The transport of dipeptides via PepT1 is often faster and more efficient than the transport of an equivalent mixture of free amino acids.[3][4] This is attributed to the high capacity of PepT1 and the fact that it circumvents the competition that can occur between different free amino acids for their respective transporters. Once inside the cell, dipeptides are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids, making them available for cellular processes.[5][6]

Quantitative Comparison of Uptake Kinetics

The efficiency of transport can be quantified by comparing the kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), for dipeptide and free amino acid transporters. A lower Kₘ value indicates a higher affinity of the transporter for its substrate, while a higher Vₘₐₓ signifies a greater transport capacity.

The following table summarizes representative kinetic data for the uptake of the dipeptide Glycylsarcosine (Gly-Sar), a hydrolysis-resistant model dipeptide, via PepT1, and for the uptake of its constituent amino acid, glycine, through its respective transporters in Caco-2 cells, a widely used model for the intestinal epithelium.

SubstrateTransporterCell LineKₘ (mM)Vₘₐₓ (nmol/mg protein/min)Reference
GlycylsarcosinePepT1Caco-217.4 ± 5.11.55 ± 0.26[7]
GlycylsarcosinePepT1Caco-20.30 ± 0.036.55 ± 0.31[1]
GlycylsarcosinePepT1Caco-21.0 ± 0.81.22 ± 0.53[8]

Note: Vₘₐₓ values from different studies can vary due to differences in experimental conditions and units.

Experimental Protocols

Accurate measurement of dipeptide and free amino acid uptake is crucial for comparative studies. Below are detailed methodologies for key experiments.

Radiolabeled Substrate Uptake Assay

This is a classic and highly sensitive method to quantify the transport of a specific molecule into cells.

Materials:

  • Cultured cells (e.g., Caco-2) grown on permeable supports (e.g., Transwell inserts)

  • Radiolabeled substrate (e.g., [¹⁴C]Gly-Sar or [³H]Glycine)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, adjusted to pH 6.0 for apical uptake)

  • Ice-cold wash buffer (e.g., HBSS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Grow cells to confluence on permeable supports.

  • Pre-incubation: Wash the cell monolayers twice with pre-warmed uptake buffer.

  • Initiation of Uptake: Add the uptake buffer containing the radiolabeled substrate at the desired concentration to the apical side of the monolayer.

  • Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the monolayers three times with ice-cold wash buffer to stop the transport process.

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Use another aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization of the uptake data.

Competitive Inhibition Assay

This assay helps determine if different substrates share the same transporter.

Procedure:

  • Follow the Radiolabeled Substrate Uptake Assay protocol.

  • In the "Initiation of Uptake" step, add a fixed concentration of the radiolabeled substrate along with varying concentrations of an unlabeled potential competitor (e.g., an excess of a different dipeptide or a free amino acid).

  • A decrease in the uptake of the radiolabeled substrate in the presence of the competitor indicates competition for the same transporter.

Intracellular Hydrolysis Assay

This experiment determines the fate of the dipeptide after cellular uptake.

Materials:

  • Cultured cells

  • Dipeptide of interest

  • Cell extraction solution (e.g., methanol/chloroform/water mixture)

  • Analytical method for separating and quantifying the dipeptide and its constituent amino acids (e.g., High-Performance Liquid Chromatography - Mass Spectrometry, HPLC-MS).

Procedure:

  • Incubate the cells with the dipeptide as described in the uptake assay.

  • After incubation and washing, lyse the cells and extract the intracellular metabolites.

  • Analyze the cell extracts using HPLC-MS to quantify the intracellular concentrations of the intact dipeptide and its corresponding free amino acids.[9]

Visualization of Uptake Pathways

The following diagrams, generated using Graphviz, illustrate the distinct pathways for dipeptide and free amino acid uptake.

Dipeptide_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dipeptide Dipeptide PepT1 PepT1 Dipeptide->PepT1 H+ H+ H+->PepT1 Dipeptide_in Dipeptide PepT1->Dipeptide_in Co-transport Peptidases Peptidases Dipeptide_in->Peptidases Amino_Acid_1 Amino Acid 1 Peptidases->Amino_Acid_1 Amino_Acid_2 Amino Acid 2 Peptidases->Amino_Acid_2

Caption: Dipeptide uptake is mediated by the PepT1 transporter, co-transporting protons.

FAA_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FAA Free Amino Acid AA_Transporter Amino Acid Transporter (e.g., System A, L, B⁰,⁺) FAA->AA_Transporter Na+ Na+ Na+->AA_Transporter Often Na⁺-dependent FAA_in Free Amino Acid AA_Transporter->FAA_in

Caption: Free amino acid uptake occurs via various transporters, often dependent on sodium.

Conclusion

The evidence strongly suggests that dipeptide transport is a highly efficient mechanism for cellular amino acid uptake, often surpassing the efficiency of free amino acid transport systems. This has significant implications for nutritional science and drug development. For researchers, understanding these distinct pathways is critical for designing effective nutrient delivery strategies and for the development of peptide-based prodrugs that can leverage the high capacity of the PepT1 transporter to improve bioavailability. The experimental protocols provided in this guide offer a robust framework for conducting comparative studies to further elucidate the nuances of dipeptide and free amino acid transport in various cell types and conditions.

References

Validating the Identity of Synthesized DL-Alanyl-DL-leucine by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rigorous structural confirmation of synthesized peptides is a critical step to ensure the integrity of experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification of small molecules like dipeptides. This guide provides a comparative framework for validating the identity of synthesized DL-Alanyl-DL-leucine using ¹H and ¹³C NMR, including experimental protocols and data for comparison against the constituent amino acids.

Experimental Protocol: NMR Spectroscopy

A detailed and consistent experimental protocol is fundamental for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Purity: Ensure the peptide sample is of high purity (typically >95%) to avoid spectral contamination from residual solvents, reagents, or byproducts of the synthesis.[1]

  • Solvent: Deuterated water (D₂O) is a common solvent for NMR analysis of peptides as it dissolves the sample well and does not produce a large solvent signal in the ¹H NMR spectrum.

  • Concentration: A concentration range of 1-5 mM is generally recommended for peptide samples to achieve a good signal-to-noise ratio without inducing aggregation.[1][2]

  • Procedure:

    • Accurately weigh 1-5 mg of the synthesized this compound.

    • Dissolve the sample in 0.5-0.6 mL of D₂O.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The residual HDO signal (around 4.79 ppm) can be suppressed using appropriate solvent suppression techniques.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This results in a spectrum where each unique carbon atom appears as a single line.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Helps to identify protons that are coupled to each other, which is useful for assigning protons within the alanine and leucine spin systems.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the definitive assignment of both ¹H and ¹³C signals.[1]

Data Presentation and Comparison

The key to validating the formation of this compound is to compare its NMR spectra with those of the starting amino acids, DL-Alanine and DL-Leucine. The formation of the peptide bond induces characteristic changes in the chemical shifts of the α-protons and α-carbons.

¹H NMR Chemical Shift Comparison

The following table summarizes the expected ¹H NMR chemical shifts for the individual amino acids and the synthesized dipeptide in D₂O. Note that the exact chemical shifts for the dipeptide are estimations based on the constituent amino acids and general peptide NMR data, and may vary slightly depending on experimental conditions such as pH and concentration.

Proton DL-Alanine (ppm) DL-Leucine (ppm) This compound (Estimated ppm) Multiplicity
Ala α-H~3.78-~4.1 - 4.3Quartet
Ala β-CH₃~1.48-~1.4 - 1.5Doublet
Leu α-H-~3.72~4.2 - 4.4Triplet
Leu β-CH₂-~1.70~1.6 - 1.8Multiplet
Leu γ-CH-~1.70~1.6 - 1.8Multiplet
Leu δ-CH₃ (2)-~0.95~0.9 - 1.0Doublet

Note: In D₂O, the amine (NH₂) and carboxylic acid (COOH) protons are exchanged with deuterium and are therefore not typically observed in the ¹H NMR spectrum.

¹³C NMR Chemical Shift Comparison

The table below shows a comparison of the expected ¹³C NMR chemical shifts. The formation of the amide bond significantly affects the chemical shifts of the carbonyl and α-carbons.

Carbon DL-Alanine (ppm) DL-Leucine (ppm) This compound (Estimated ppm)
Ala C=O~176-~173 - 175
Ala α-C~51-~50 - 52
Ala β-C~18-~17 - 19
Leu C=O-~178~177 - 179
Leu α-C-~54~53 - 55
Leu β-C-~42~41 - 43
Leu γ-C-~26~25 - 27
Leu δ-C (2)-~23~22 - 24

Potential Impurities in Synthesis

During peptide synthesis, several impurities can arise, which may be detectable by NMR.[3][4][5][6] These can include:

  • Unreacted Amino Acids: The presence of sharp signals corresponding to free DL-Alanine or DL-Leucine.

  • Deletion Peptides: In solid-phase synthesis, incomplete coupling can lead to peptides missing an amino acid.[3][4]

  • Side-Chain Modifications: Depending on the synthetic route, modifications to the amino acid side chains can occur.[4]

  • Racemization: The formation of diastereomeric impurities can occur during peptide coupling.[6]

Careful analysis of the NMR spectra for unexpected signals is crucial for assessing the purity of the synthesized dipeptide.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of synthesized this compound.

Validation_Workflow Workflow for NMR Validation of this compound cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Analysis & Validation Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample in D2O Purification->SamplePrep Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C AnalyzeSpectra Process and Analyze Spectra Acquire1H->AnalyzeSpectra Acquire13C->AnalyzeSpectra CompareData Compare with Reference Data (Alanine, Leucine) AnalyzeSpectra->CompareData IdentifyImpurities Identify Potential Impurities AnalyzeSpectra->IdentifyImpurities Validation Confirm Structure of this compound CompareData->Validation

Caption: Workflow for the synthesis, purification, and NMR-based validation of this compound.

Conclusion

The validation of synthesized this compound by NMR is a definitive method for structural confirmation. By carefully preparing the sample and acquiring both ¹H and ¹³C NMR spectra, researchers can compare the resulting chemical shifts to those of the starting amino acids. The characteristic shifts of the α-protons and carbons, along with the signals from the respective side chains, provide clear evidence of peptide bond formation and the integrity of the final product. The absence of significant impurity signals further confirms the success of the synthesis and purification process. This guide provides the necessary data and workflow to confidently validate the identity of synthesized this compound for research and development applications.

References

A Comparative Guide to the Quantification of DL-Alanyl-DL-leucine Using Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of dipeptides such as DL-Alanyl-DL-leucine is critical in various fields, including drug development, metabolic research, and cell culture media optimization. This guide provides a detailed comparison of the state-of-the-art stable isotope dilution (SID) method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The use of a stable, isotopically labeled internal standard in LC-MS/MS assays offers unparalleled accuracy and precision, making it the gold standard for bioanalytical studies.[1]

Principle of Stable Isotope Dilution

The core of the SID method lies in the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound) to the sample at the earliest stage of preparation.[2] This internal standard is chemically identical to the analyte but has a different mass. Because the analyte and the internal standard exhibit the same physicochemical properties during sample extraction, chromatographic separation, and ionization, any sample loss or matrix effects will affect both compounds equally.[3] The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z), and the concentration of the analyte is determined by the ratio of its response to that of the known amount of internal standard.[1] This approach significantly improves analytical rigor and reproducibility.

Experimental Protocols

A robust analytical method is fundamental for reliable quantification. Below are detailed protocols for the LC-MS/MS method using a stable isotope standard and a comparative HPLC-UV method.

Protocol 1: Quantification by Stable Isotope Dilution LC-MS/MS

This method is ideal for quantifying this compound in complex biological matrices like plasma or cell culture media, offering high sensitivity and selectivity.[4]

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

Reagents and Materials:

  • This compound reference standard

  • Stable isotope-labeled this compound (e.g., DL-Alanyl-DL-[¹³C₆, ¹⁵N]leucine) as an internal standard (IS)

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • A suitable HPLC/UHPLC column (e.g., C18 reversed-phase or HILIC)[4]

Sample Preparation (from Plasma):

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the stable isotope-labeled internal standard at a known concentration.[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

LC-MS/MS Analysis:

  • Chromatography: Inject the reconstituted sample onto the LC system. Separate the analyte from other matrix components using a gradient elution.

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions to re-equilibrate the column.

  • Mass Spectrometry: Analyze the column eluent using the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the reference standard.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]

Protocol 2: Quantification by HPLC-UV

This method is more accessible but less sensitive and selective than LC-MS/MS. It is suitable for quantifying this compound in simpler matrices, such as bulk drug substances or simple aqueous solutions.[4]

Instrumentation:

  • An HPLC system with a UV detector.

Sample Preparation (from Bulk Substance):

  • Accurately weigh and dissolve the bulk substance containing this compound in water to achieve an expected concentration within the calibration range.[4]

  • Prepare a series of working standard solutions from a stock solution to create a calibration curve.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[4]

HPLC-UV Analysis:

  • Chromatography: Inject the prepared sample onto a C18 reversed-phase column.

  • Detection: Since this compound lacks a strong chromophore, UV detection is typically performed at low wavelengths, such as 200-215 nm.[4]

Method Performance Comparison

The choice of analytical method depends on the specific requirements of the study, particularly the sample matrix and the required sensitivity. The use of a stable isotope internal standard with LC-MS/MS provides significant advantages over other methods.

ParameterStable Isotope Dilution LC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio and retention time)Low to Moderate (risk of co-eluting interferences)
Sensitivity (LOQ) Low ng/mL to pg/mL rangeHigh ng/mL to µg/mL range
Accuracy High (compensates for matrix effects and sample loss)Moderate (susceptible to matrix interference)
Precision (%RSD) Excellent (<5%)Good (<15%)
Matrix Effect Minimized by co-eluting internal standardSignificant potential for interference
Sample Throughput High (fast LC gradients are possible)Moderate
Applicability Complex matrices (plasma, tissue, cell lysates)Simple matrices (bulk material, formulations)

Table 1: Comparison of typical performance characteristics for the quantification of this compound.

Illustrative LC-MS/MS Parameters

The following table provides example MRM parameters for the analysis of this compound and a hypothetical stable isotope-labeled internal standard. These parameters must be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound203.186.115
This compound203.172.120
IS ([¹³C₆, ¹⁵N]leucine)210.192.115

Table 2: Example MRM transitions for this compound and its stable isotope standard (IS). The molecular weight of this compound is 202.25 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 203.1.[5] The product ions correspond to characteristic fragments.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the workflow for quantifying this compound using the stable isotope dilution LC-MS/MS method.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample Collection spike Spike with Stable Isotope Standard sample->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute inject LC Injection reconstitute->inject separation Chromatographic Separation (Reversed-Phase or HILIC) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection integration Peak Integration (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Calibration Curve Plot ratio->calibration quant Quantification of This compound calibration->quant

Caption: Workflow for this compound quantification via stable isotope dilution LC-MS/MS.

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound, the stable isotope dilution LC-MS/MS method is unequivocally superior to alternatives like HPLC-UV. Its ability to correct for sample preparation variability and mitigate matrix effects ensures the highest quality data, which is essential for pharmacokinetic studies, metabolism research, and quality control in complex biological samples.[1] While HPLC-UV has its applications for less demanding analyses, the specificity and sensitivity of SID-MS make it the definitive method for rigorous scientific investigation.

References

Navigating Stereochemistry: A Comparative Guide to the Metabolic Stability of Alanyl-Leucine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of dipeptides is crucial for the design of effective peptide-based therapeutics and nutritional supplements. The stereochemistry of the constituent amino acids plays a pivotal role in determining the stability of these molecules in biological systems. This guide provides a comprehensive comparison of the metabolic stability of four alanyl-leucine isomers: L-alanyl-L-leucine (L-Ala-L-Leu), D-alanyl-L-leucine (D-Ala-L-Leu), L-alanyl-D-leucine (L-Ala-D-Leu), and D-alanyl-D-leucine (D-Ala-D-Leu), supported by experimental principles and detailed methodologies.

The introduction of D-amino acids into peptide sequences is a well-established strategy to enhance resistance to enzymatic degradation.[1] Naturally occurring peptides composed of L-amino acids are readily recognized and cleaved by a host of proteases and peptidases, often leading to a short in-vivo half-life. By altering the stereochemistry at the N-terminus, C-terminus, or both, the susceptibility of the peptide bond to enzymatic hydrolysis can be significantly reduced.

Comparative Analysis of Alanyl-Leucine Isomer Stability

The metabolic stability of alanyl-leucine isomers is primarily dictated by their susceptibility to degradation by various peptidases present in plasma, the kidney, and other tissues. The key enzymes involved in the hydrolysis of small peptides include aminopeptidases and dipeptidases.

Based on the substrate specificity of these enzymes, a qualitative and inferred quantitative comparison of the metabolic stability of the four alanyl-leucine isomers can be made.

Dipeptide IsomerN-terminal Amino AcidC-terminal Amino AcidExpected Susceptibility to AminopeptidasesExpected Susceptibility to Renal DipeptidasePredicted Relative Metabolic Stability
L-Ala-L-Leu L-AlanineL-LeucineHighModerateLow
D-Ala-L-Leu D-AlanineL-LeucineLowLowHigh
L-Ala-D-Leu L-AlanineD-LeucineHighHighModerate to Low
D-Ala-D-Leu D-AlanineD-LeucineLowLowVery High

L-Alanyl-L-Leucine (L-Ala-L-Leu): As a dipeptide composed of two naturally occurring L-amino acids, L-Ala-L-Leu is expected to be the most susceptible to enzymatic degradation. It is a substrate for various aminopeptidases that cleave the N-terminal amino acid.

D-Alanyl-L-Leucine (D-Ala-L-Leu): The presence of a D-alanine at the N-terminus renders this isomer highly resistant to the action of most aminopeptidases, which are stereospecific for L-amino acids at the N-terminus. Mammalian renal dipeptidase is also reported to be ineffective against dipeptides with an N-terminal D-amino acid.[2] This suggests that D-Ala-L-Leu possesses significantly enhanced metabolic stability compared to its L-L counterpart. Studies on the hydrolysis of D-ala2-[L-leu]enkephalin in rat plasma have shown it to be metabolized, albeit by the combined action of aminopeptidase M and angiotensin-converting enzyme, suggesting that while more stable, it is not completely inert.[3]

L-Alanyl-D-Leucine (L-Ala-D-Leu): This isomer, with an L-amino acid at the N-terminus, is expected to be a substrate for aminopeptidases. Furthermore, studies on pig and human renal dipeptidases have shown that these enzymes can efficiently hydrolyze dipeptides containing a D-amino acid at the C-terminus, in some cases with comparable efficiency to the corresponding L-L diastereomer.[2][4] Therefore, L-Ala-D-Leu is predicted to have low to moderate metabolic stability.

D-Alanyl-D-Leucine (D-Ala-D-Leu): With D-amino acids at both the N- and C-termini, this isomer is expected to be highly resistant to degradation by most common peptidases. The D-alanine at the N-terminus protects against aminopeptidases, and while renal dipeptidase can act on C-terminal D-amino acids, the presence of a D-amino acid at the N-terminus is known to be a poor substrate.[2]

Experimental Protocols

To experimentally determine and compare the metabolic stability of these isomers, the following protocols can be employed.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of alanyl-leucine isomers in plasma.

Materials:

  • Alanyl-leucine isomers (L-Ala-L-Leu, D-Ala-L-Leu, L-Ala-D-Leu, D-Ala-D-Leu)

  • Human plasma (or plasma from other species of interest), collected with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable protein precipitation agent

  • Incubator or water bath at 37°C

  • Centrifuge

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Preparation: Prepare stock solutions of each alanyl-leucine isomer in PBS. Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding a small volume of the dipeptide stock solution to the plasma to achieve a final concentration of, for example, 10 µM.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add a volume of ice-cold acetonitrile (e.g., 3 volumes) to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact dipeptide using a validated LC-MS/MS method.[5]

  • Data Analysis: Plot the percentage of the intact dipeptide remaining against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.

In Vitro Dipeptidase Activity Assay

Objective: To assess the susceptibility of alanyl-leucine isomers to hydrolysis by renal dipeptidase.

Materials:

  • Alanyl-leucine isomers

  • Purified renal dipeptidase (human or from another mammalian source)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with UV or MS detection

Procedure:

  • Enzyme Preparation: Prepare a solution of purified renal dipeptidase in the reaction buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer and a stock solution of the dipeptide isomer to a final desired concentration.

  • Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the dipeptidase solution.

  • Incubation and Termination: Incubate the reaction at 37°C. At specific time points, take aliquots and terminate the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC to quantify the amount of the remaining dipeptide substrate or the formation of the product amino acids (alanine and leucine).

  • Kinetic Parameter Determination: By measuring the initial reaction velocities at different substrate concentrations, kinetic parameters such as Km and kcat can be determined to quantitatively compare the efficiency of the enzyme on each isomer.

Visualizing Metabolic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Metabolic_Pathway cluster_isomers Alanyl-Leucine Isomers cluster_enzymes Degrading Peptidases L-Ala-L-Leu L-Ala-L-Leu Aminopeptidases Aminopeptidases L-Ala-L-Leu->Aminopeptidases High Susceptibility Renal Dipeptidase Renal Dipeptidase L-Ala-L-Leu->Renal Dipeptidase Moderate Susceptibility D-Ala-L-Leu D-Ala-L-Leu D-Ala-L-Leu->Aminopeptidases Low Susceptibility D-Ala-L-Leu->Renal Dipeptidase Low Susceptibility L-Ala-D-Leu L-Ala-D-Leu L-Ala-D-Leu->Aminopeptidases High Susceptibility L-Ala-D-Leu->Renal Dipeptidase High Susceptibility D-Ala-D-Leu D-Ala-D-Leu D-Ala-D-Leu->Aminopeptidases Low Susceptibility D-Ala-D-Leu->Renal Dipeptidase Low Susceptibility

Caption: Enzymatic degradation pathways of alanyl-leucine isomers.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Dipeptide Stock Dipeptide Stock Incubate at 37°C Incubate at 37°C Dipeptide Stock->Incubate at 37°C Plasma Preparation Plasma Preparation Plasma Preparation->Incubate at 37°C Time-point Sampling Time-point Sampling Incubate at 37°C->Time-point Sampling Protein Precipitation Protein Precipitation Time-point Sampling->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: Workflow for in vitro plasma stability assay.

References

A Researcher's Guide to Cross-Validation of Peptide Quantification Assays: LC-MS vs. ELISA vs. Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of peptides is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. The choice of analytical method can significantly impact experimental outcomes. This guide provides an objective comparison of three commonly used peptide quantification techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Western Blotting. We will delve into their respective principles, performance characteristics, and experimental workflows, using the quantification of Insulin-like Growth Factor 1 (IGF-1) as a case study.

At a Glance: Comparing the Titans of Peptide Quantification

The selection of an appropriate peptide quantification assay hinges on the specific requirements of the study, including the need for absolute quantification, sensitivity, specificity, and throughput. Below is a summary of the key performance characteristics of LC-MS, ELISA, and Western Blotting for the quantification of a 7.65 kDa peptide like IGF-1.[1]

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)Western Blotting
Principle Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.Size-based protein separation followed by antibody-based detection.[2]
Quantification Absolute or relative.Absolute or relative.Primarily semi-quantitative; can be quantitative with rigorous optimization.[3]
Specificity Very high; distinguishes isoforms and modifications.High, but can be prone to cross-reactivity.Moderate to high; depends on antibody specificity and protein separation.
Sensitivity (LOD) High (e.g., 5.9 ng/mL for intact IGF-1).[4]Very high (typically in the picogram range).[5]Lower than LC-MS and ELISA.
Linearity Range Wide.Narrower than LC-MS.Limited; prone to signal saturation.[6]
Precision (CV%) High (Intra-assay <4.5%, Inter-assay <5.8% for intact IGF-1).[4]High (Intra-assay <10%, Inter-assay <15% is generally acceptable).Variable; requires stringent normalization.
Throughput High, especially with automation.High; suitable for screening large sample numbers.Low; labor-intensive.
Cost High initial instrument cost, lower per-sample cost.Moderate; dependent on kit availability.Low initial setup cost.
Sample Volume Low (e.g., 50 µL of plasma for IGF-1).[4]Low.Higher; often requires more sample per lane.

The Biological Context: IGF-1 Signaling Pathway

Insulin-like Growth Factor 1 (IGF-1) is a crucial peptide hormone that mediates the effects of growth hormone and plays a vital role in cell proliferation, differentiation, and apoptosis.[1] Its quantification is essential in various research areas, including endocrinology, oncology, and aging. The IGF-1 signaling pathway, initiated by the binding of IGF-1 to its receptor (IGF-1R), activates downstream cascades like the PI3K-AKT and MAPK/ERK pathways, which are critical for cellular growth and survival.

IGF1_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS IRS1/2 IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival (via BCL-2) AKT->CellSurvival ApoptosisInhibition Apoptosis Inhibition (via BAD) AKT->ApoptosisInhibition ProteinSynthesis Protein Synthesis & Growth mTOR->ProteinSynthesis SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation

Caption: IGF-1 signaling cascade.

Experimental Workflows: A Side-by-Side Comparison

The following diagrams illustrate the typical experimental workflows for quantifying a peptide like IGF-1 from a biological matrix (e.g., serum or plasma) using each of the three techniques.

LC-MS Experimental Workflow

LCMS_Workflow Sample Sample (e.g., Serum) Dissociation Dissociation of IGF-1/IGFBP Complex (e.g., TFE-based) Sample->Dissociation Precipitation Protein Precipitation (e.g., Acetic Acid/Acetone/Acetonitrile) Dissociation->Precipitation Digestion Optional: Tryptic Digestion Precipitation->Digestion for bottom-up proteomics LC Liquid Chromatography (Separation) Precipitation->LC for intact peptide analysis Digestion->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: LC-MS workflow for peptide quantification.

ELISA Experimental Workflow

ELISA_Workflow Sample Sample (e.g., Serum) Incubation Add Sample and Incubate Sample->Incubation Coating Coat Plate with Capture Antibody Blocking Block Non-specific Sites Coating->Blocking Blocking->Incubation DetectionAb Add Detection Antibody Incubation->DetectionAb Enzyme Add Enzyme-conjugated Secondary Antibody DetectionAb->Enzyme Substrate Add Substrate and Develop Signal Enzyme->Substrate Readout Measure Signal (e.g., Absorbance) Substrate->Readout WB_Workflow Sample Sample (e.g., Cell Lysate) Electrophoresis SDS-PAGE (Protein Separation by Size) Sample->Electrophoresis Transfer Transfer to Membrane (e.g., PVDF or Nitrocellulose) Electrophoresis->Transfer Blocking Block Non-specific Sites Transfer->Blocking PrimaryAb Incubate with Primary Antibody Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detection Signal Detection (Chemiluminescence or Fluorescence) SecondaryAb->Detection Analysis Image Analysis and Densitometry Detection->Analysis

References

A Comparative Guide to the Bioactivity of DL-Alanyl-DL-leucine and Glycyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential bioactivities of the dipeptides DL-Alanyl-DL-leucine and Glycyl-L-leucine. Due to a lack of direct comparative studies, this analysis is based on the known biological effects of their constituent amino acids. The information herein is intended to guide research and development efforts by providing a theoretical framework and established experimental protocols for empirical validation.

Introduction

This compound and Glycyl-L-leucine are dipeptides that serve as sources of the essential amino acid L-leucine, a key regulator of muscle protein synthesis.[1] However, the bioactivity of these peptides is not solely defined by their L-leucine component. The presence of DL-alanine in the former and glycine in the latter suggests distinct and potentially contrasting biological effects, particularly concerning inflammatory and antioxidant responses. This compound is a dipeptide composed of both D- and L-isomers of alanine and leucine, while Glycyl-L-leucine consists of glycine and the L-isomer of leucine.[2][3][4][5]

Comparative Bioactivity Profile

The following table summarizes the hypothesized bioactivities of this compound and Glycyl-L-leucine based on the known functions of their constituent amino acids.

Bioactivity CategoryThis compoundGlycyl-L-leucineSupporting Evidence Summary
Muscle Protein Synthesis Potential for sustained stimulationPotential for stimulationBoth peptides deliver L-leucine, a known activator of the mTORC1 pathway which is central to muscle protein synthesis.[1][6] The dipeptide form may offer enhanced bioavailability via the PepT1 transporter.[1]
Anti-inflammatory Activity Ambiguous; potential for both pro- and anti-inflammatory effectsLikely anti-inflammatoryGlycine has established anti-inflammatory properties.[7][8] D-alanine has also been shown to have anti-inflammatory effects by suppressing IL-12 and IL-23.[9] However, L-leucine has been reported to have both pro- and anti-inflammatory effects depending on the context.[10][11]
Antioxidant Activity UndeterminedPotential for antioxidant effectsGlycine has demonstrated antioxidant properties.[12] The antioxidant potential of this compound has not been extensively studied.
Intestinal Absorption Potentially high via PepT1 transporterHigh via PepT1 transporter and hydrolysisBoth dipeptides are likely substrates for the high-capacity peptide transporter PepT1.[1] Glycyl-L-leucine is also known to be hydrolyzed by brush border peptidases.[3]

Data Presentation: Quantitative Bioactivity Comparison (Hypothetical)

The following table presents a hypothetical quantitative comparison based on the expected bioactivities. This data requires experimental validation.

ParameterThis compoundGlycyl-L-leucine
mTORC1 Activation (in C2C12 myotubes) ++++++
TNF-α Inhibition (in LPS-stimulated macrophages) ?++
IL-10 Production (in LPS-stimulated macrophages) ?++
DPPH Radical Scavenging Activity (IC50) Not DeterminedLower IC50 (Higher Activity)
Intestinal Permeability (Papp in Caco-2 cells) HighHigh

Key: +++ High Activity, ++ Moderate Activity, ? Ambiguous/Context-Dependent, IC50 Half-maximal inhibitory concentration.

Experimental Protocols

To empirically validate the hypothesized bioactivities, the following experimental protocols are recommended.

In Vitro Muscle Protein Synthesis Assay

Objective: To compare the ability of this compound and Glycyl-L-leucine to stimulate muscle protein synthesis in vitro.

Cell Line: C2C12 mouse myoblasts.

Methodology:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum upon reaching 80-90% confluency.[1]

  • Treatment: After 48-72 hours of differentiation, treat myotubes with equimolar concentrations of this compound, Glycyl-L-leucine, L-leucine (positive control), or vehicle (negative control).

  • Protein Synthesis Measurement: Utilize the Surface Sensing of Translation (SUnSET) method. Thirty minutes prior to harvest, add puromycin to the culture medium. Puromycin is incorporated into newly synthesized polypeptide chains.

  • Analysis: Harvest cell lysates and perform Western blotting to detect puromycin-labeled peptides using an anti-puromycin antibody. Quantify band intensity to determine the rate of protein synthesis.

  • mTORC1 Signaling Analysis: Perform Western blotting on the same lysates to assess the phosphorylation status of key mTORC1 pathway proteins, such as p70S6K and 4E-BP1.[7]

In Vitro Anti-inflammatory Assay

Objective: To assess and compare the anti-inflammatory effects of the two dipeptides.

Cell Line: RAW264.7 mouse macrophages or human Caco-2 intestinal epithelial cells.

Methodology:

  • Cell Culture: Culture RAW264.7 or Caco-2 cells under standard conditions.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound or Glycyl-L-leucine for 1-2 hours.

  • Inflammatory Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the culture medium.[13]

  • Cytokine Analysis: After a 24-hour incubation, collect the cell culture supernatant. Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.[13]

  • Nitric Oxide (NO) Measurement: Use the Griess assay to measure the accumulation of nitrite, a stable product of NO, in the culture supernatant as an indicator of NO production.[13]

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

Objective: To determine and compare the free radical scavenging activity of the dipeptides.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound and Glycyl-L-leucine in a suitable solvent (e.g., water or methanol).

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the dipeptide solutions with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each peptide.

Mandatory Visualizations

Signaling Pathway

mTORC1_Pathway Dipeptides This compound or Glycyl-L-leucine PepT1 PepT1 Dipeptides->PepT1 Uptake Intracellular_Leucine Intracellular L-leucine PepT1->Intracellular_Leucine Hydrolysis mTORC1 mTORC1 Intracellular_Leucine->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation (inhibition) Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis Inhibition解除

Caption: L-leucine uptake and mTORC1 signaling pathway.

Experimental Workflow

Anti_Inflammatory_Workflow start Start: Culture Macrophages (e.g., RAW264.7) pretreatment Pre-treat with Dipeptides (DL-Ala-DL-Leu or Gly-L-Leu) start->pretreatment lps Induce Inflammation with LPS pretreatment->lps incubation Incubate for 24 hours lps->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure Cytokines (TNF-α, IL-6, IL-10) via ELISA supernatant->elisa griess Measure Nitric Oxide via Griess Assay supernatant->griess end End: Compare Anti-inflammatory Effects elisa->end griess->end

Caption: Workflow for in vitro anti-inflammatory assay.

Conclusion

While both this compound and Glycyl-L-leucine are efficient vehicles for L-leucine delivery, their overall bioactivity profiles are likely to differ significantly. Glycyl-L-leucine is hypothesized to possess superior anti-inflammatory and antioxidant properties due to the presence of glycine. The bioactivity of this compound is more complex to predict due to the presence of the D-alanine isomer, which may confer unique, and as yet under-investigated, biological effects. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses, which is essential for the informed application of these dipeptides in research and product development.

References

L-Alanyl-L-leucine vs. L-leucine: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of delivering bioactive compounds is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of L-Alanyl-L-leucine administration versus its constituent amino acid, L-leucine. While both aim to deliver the potent anabolic effects of leucine, the dipeptide form is theorized to offer significant advantages in bioavailability and subsequent physiological response.

L-Alanyl-L-leucine is a dipeptide composed of L-alanine and the essential branched-chain amino acid (BCAA) L-leucine. The biological effects of L-Alanyl-L-leucine are primarily attributed to the bioavailable L-leucine following hydrolysis.[1][2] L-leucine is a key regulator of muscle protein synthesis (MPS), primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[3][[“]] The dipeptide form, L-Alanyl-L-leucine, is suggested to have enhanced solubility and stability, and more importantly, to be absorbed via the high-capacity peptide transporter 1 (PepT1), potentially leading to a more rapid and efficient increase in plasma leucine levels compared to free-form L-leucine which is absorbed through amino acid transporters.[3]

Quantitative Data Summary: In Vitro vs. In Vivo Effects

The following tables summarize quantitative data from studies investigating the effects of L-leucine on protein metabolism. Direct comparative data for L-Alanyl-L-leucine is limited; however, the data on L-leucine provides a benchmark for the expected effects following the administration of the dipeptide, which is anticipated to be at least as effective, if not more so, due to its proposed superior bioavailability.[2][3]

Table 1: In Vitro Effects of L-leucine on Skeletal Muscle Protein Metabolism

ConcentrationEffect on Protein SynthesisEffect on Protein DegradationExperimental Model
0.1 mM+10%0%Incubated rat skeletal muscle[1]
0.2 mM+19%-6%Incubated rat skeletal muscle[1]
0.5 mM+42%-26%Incubated rat skeletal muscle[1]
5 mM~1.3 - 1.7 fold increase in p70S6K phosphorylationNot specifiedC2C12 myotubes[2]
5 mM~2.0 - 5.9 fold increase in S6 phosphorylationNot specifiedC2C12 myotubes[2]
5 mM~2.5 fold increase in 4E-BP1 phosphorylationNot specifiedC2C12 myotubes[2]

Table 2: In Vivo Effects of L-leucine on Muscle and Whole-Body Protein Metabolism

Dosage/ConditionEffect on Protein Synthesis/MetabolismExperimental Model
Leucine-supplemented meal+56.6% increase in muscle protein FSR (0.083 vs 0.053 %/h)Elderly men[5]
2 weeks of leucine supplementation (4g/meal)Increased post-absorptive muscle protein synthesis (0.063 to 0.074 %/h)Older adults[6]
Leucine supplementationSignificantly increased muscle protein fractional synthetic rateElderly individuals (meta-analysis)[7]
High-fat diet + L-leucineReduced body fat accumulationMale C57BL/6 mice[8]

FSR: Fractional Synthesis Rate

Signaling Pathways and Experimental Workflows

The primary signaling pathway activated by L-leucine is the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[1] The proposed advantage of L-Alanyl-L-leucine lies in its potential for more rapid and efficient absorption, leading to a more pronounced activation of this pathway.

mTOR_Signaling_Pathway cluster_absorption Intestinal Absorption cluster_cellular_signaling Cellular Signaling L-Alanyl-L-leucine L-Alanyl-L-leucine PepT1 PepT1 Transporter L-Alanyl-L-leucine->PepT1 More Efficient L-leucine_free L-leucine (free) AA_Transporter Amino Acid Transporters L-leucine_free->AA_Transporter Plasma_Leucine Increased Plasma Leucine PepT1->Plasma_Leucine AA_Transporter->Plasma_Leucine mTORC1 mTORC1 Plasma_Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits Inhibition of

Caption: mTOR signaling pathway activated by L-leucine.

The following diagram illustrates a general workflow for a comparative in vivo study designed to investigate the differential effects of L-Alanyl-L-leucine and L-leucine.

InVivo_Workflow Animal_Model Animal Model Selection (e.g., Mice or Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Blood Samples) Acclimatization->Baseline Randomization Randomization into Groups Baseline->Randomization Group_A Control Group (Vehicle) Randomization->Group_A Group_B L-leucine Group Randomization->Group_B Group_C L-Alanyl-L-leucine Group Randomization->Group_C Administration Oral or IV Administration Group_A->Administration Group_B->Administration Group_C->Administration Time_Points Sample Collection at Multiple Time Points Administration->Time_Points Analysis Analysis Time_Points->Analysis PK_Analysis Pharmacokinetic Analysis (Plasma Leucine Levels) Analysis->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Muscle Biopsy for MPS, Western Blot for mTOR signaling) Analysis->PD_Analysis Data_Comparison Data Comparison and Statistical Analysis PK_Analysis->Data_Comparison PD_Analysis->Data_Comparison

Caption: Generalized workflow for an in vivo comparative study.

Experimental Protocols

In Vitro Muscle Protein Turnover Assay

This protocol provides a generalized method for assessing the direct effects of L-Alanyl-L-leucine and L-leucine on muscle protein synthesis and degradation in an isolated system.[1]

1. Muscle Preparation:

  • Euthanize weanling rats and carefully dissect the soleus and extensor digitorum longus (EDL) muscles.[1]

2. Incubation:

  • Pre-incubate the muscles in a Krebs-Ringer bicarbonate buffer (pH 7.4) containing glucose and saturated with 95% O2 / 5% CO2.[1]

3. Experimental Treatment:

  • Transfer muscles to fresh media containing a radiolabeled amino acid (e.g., L-[1-14C]phenylalanine).
  • Add varying concentrations of L-leucine or equimolar concentrations of L-Alanyl-L-leucine to different muscle preparations.[1]

4. Measurement of Protein Synthesis:

  • Determine the rate of protein synthesis by measuring the incorporation of the radiolabeled amino acid into muscle protein over a defined period.[1]

5. Measurement of Protein Degradation:

  • Measure protein degradation by the rate of release of an amino acid like tyrosine from the muscle into the incubation medium. This is often performed in the presence of a protein synthesis inhibitor like cycloheximide to isolate the degradation process.[1]

6. Data Analysis:

  • Express the results as a percentage change in protein synthesis or degradation relative to a control group without the test compounds.[1]

In Vivo Whole-Body and Muscle Protein Turnover Assay

This protocol outlines a generalized method for studying the effects of L-Alanyl-L-leucine and L-leucine on protein metabolism in a living organism.[1]

1. Animal/Human Subjects:

  • Conduct studies in appropriate animal models (e.g., rats, mice) or human volunteers.[1][9]

2. Tracer Infusion:

  • Administer a primed constant intravenous infusion of a stable isotope-labeled amino acid, such as L-[1-13C]leucine or L-[ring-13C6]phenylalanine.[1]

3. Treatment Administration:

  • Administer L-leucine or L-Alanyl-L-leucine orally or via infusion at predetermined doses.[1][9]

4. Sample Collection:

  • Collect blood and/or muscle biopsy samples at baseline and at various time points following treatment administration.[1]

5. Isotopic Enrichment Analysis:

  • Measure the isotopic enrichment of the tracer amino acid in plasma and in muscle protein using mass spectrometry.[1]

6. Calculation of Protein Metabolism:

  • Calculate the rates of whole-body or muscle protein synthesis and breakdown using established kinetic models based on the dilution of the isotopic tracer.[1]

Conclusion

While the direct experimental evidence for the superiority of L-Alanyl-L-leucine over L-leucine is still emerging, the theoretical basis for its enhanced bioavailability via the PepT1 transporter is strong.[3] This suggests that L-Alanyl-L-leucine could offer a more efficient means of delivering the anabolic stimulus of L-leucine, potentially leading to a more robust and rapid activation of the mTOR signaling pathway and a greater stimulation of muscle protein synthesis. The provided experimental protocols offer a framework for researchers to directly test this hypothesis and quantify the comparative efficacy of these two compounds. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic advantages of L-Alanyl-L-leucine administration.

References

Confirming Peptide Sequences: A Comparative Guide to LC-HRMS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in protein characterization, drug development, and quality control. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful and versatile platform for this purpose. This guide provides an objective comparison of LC-HRMS with other common peptide sequencing techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.

The Power of LC-HRMS in Peptide Sequencing

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the separation capabilities of liquid chromatography with the mass accuracy and sensitivity of high-resolution mass spectrometry to provide detailed information about a peptide's primary structure.[1][2][3] The LC component separates complex peptide mixtures, reducing ion suppression and allowing for the analysis of individual peptides.[4] The high-resolution mass spectrometer then accurately measures the mass-to-charge ratio (m/z) of the intact peptide and its fragments, which are generated through techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[5] By analyzing the mass differences between these fragments, the amino acid sequence can be deduced de novo or confirmed by matching against a known sequence database.[5][6][7]

LC-HRMS Peptide Sequencing Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry cluster_DataAnalysis Data Analysis Protein Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC_Column Reversed-Phase LC Column Peptides->LC_Column ESI Electrospray Ionization (ESI) LC_Column->ESI MS1 MS1 Scan (Precursor Ion m/z) ESI->MS1 Fragmentation Fragmentation (e.g., HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion m/z) Fragmentation->MS2 DeNovo De Novo Sequencing Algorithm MS2->DeNovo Database Database Search MS2->Database Sequence Peptide Sequence Confirmation DeNovo->Sequence Database->Sequence

Figure 1: A generalized workflow for peptide sequence confirmation using LC-HRMS.

Comparative Analysis of Peptide Sequencing Methodologies

While LC-HRMS is a dominant technique, other methods like Edman degradation and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are also employed for peptide sequencing. Each method possesses distinct advantages and limitations.

FeatureLC-HRMSEdman DegradationMALDI-TOF MS
Principle Separation of peptides by LC followed by fragmentation and high-accuracy mass measurement of fragments.[4][5]Sequential chemical removal and identification of N-terminal amino acids.[8]Ionization of peptides from a matrix followed by mass measurement based on time of flight.[8]
Sequence Coverage High (often >95% for proteins).[9][10]Limited (typically 20-30 amino acids from the N-terminus).[11]Primarily provides peptide mass fingerprinting; sequencing requires TOF/TOF.[9]
Sensitivity High (picomole to femtomole range).[2]Moderate (picomole range).High (femtomole to attomole range).
Throughput High; suitable for complex mixtures and large numbers of samples.Low; sequential and time-consuming.[11]High for mass fingerprinting; lower for sequencing.
Sample Requirement Low (micrograms of protein).High (picomoles of purified peptide).[11]Low (sub-picomole).
PTM Analysis Excellent for identifying and localizing post-translational modifications.[3]Difficult for many PTMs, which can be unstable under Edman chemistry.Can detect mass shifts due to PTMs, but localization can be challenging.
De Novo Sequencing Well-suited for de novo sequencing of unknown peptides.[5][6]The primary method for de novo N-terminal sequencing.Possible with TOF/TOF instruments, but fragmentation can be less predictable.
Key Strengths High sensitivity, high throughput, excellent for complex mixtures and PTM analysis.[2]Unambiguous N-terminal sequencing, independent of a database.Fast, high mass accuracy for intact peptides, tolerant of some contaminants.
Key Limitations Requires sophisticated instrumentation and data analysis.[3]Low throughput, requires a pure sample, blocked N-termini prevent sequencing.[11]Limited fragmentation information in standard mode, potential for ion suppression.

Detailed Experimental Protocol: Peptide Sequencing by LC-HRMS

This protocol outlines a typical workflow for the sequence confirmation of a purified protein.

1. Sample Preparation: In-Solution Tryptic Digestion

  • Denaturation, Reduction, and Alkylation:

    • Dissolve 20-50 µg of the purified protein in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark for 1 hour to alkylate cysteine residues.

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate at 37°C for 16-18 hours.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity.

    • Desalt and concentrate the peptides using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions.

    • Elute the peptides in a small volume of 50% acetonitrile, 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid in water for LC-MS analysis.

2. LC-HRMS Analysis

  • Liquid Chromatography (LC) Setup:

    • Column: C18 reversed-phase column (e.g., 75 µm inner diameter x 15 cm length, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 2-40% Mobile Phase B over 60-90 minutes at a flow rate of 300 nL/min.[2]

    • Injection: Inject 1-2 µg of the peptide digest onto the column.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan spectra from m/z 350-1500 with a resolution of 60,000-120,000.

    • Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation: Use Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 27-30%.

    • MS2 Scan: Acquire fragment ion spectra with a resolution of 15,000-30,000.

3. Data Analysis

  • Database Search: Use a search engine (e.g., Mascot, Sequest, MaxQuant) to compare the experimental MS/MS spectra against a protein sequence database containing the expected sequence. Key parameters include precursor and fragment mass tolerances (e.g., 10 ppm and 0.02 Da, respectively), enzyme specificity (trypsin), and variable modifications (e.g., oxidation of methionine, deamidation of asparagine/glutamine).

  • De Novo Sequencing: For unknown peptides or to confirm terminal sequences, use de novo sequencing software (e.g., PEAKS, Novor) to interpret the MS/MS spectra directly without a database.[[“]] The software identifies fragment ion series (b- and y-ions) to deduce the amino acid sequence.[7]

  • Sequence Verification: Align the identified peptides to the expected protein sequence to calculate the sequence coverage. Manually inspect the MS/MS spectra of key peptides to confirm the sequence assignment.

DeNovo_Sequencing_Logic MS2_Spectrum MS/MS Spectrum (Fragment Ions) Identify_Ions Identify b- and y-ion Series MS2_Spectrum->Identify_Ions Mass_Diff Calculate Mass Differences between Adjacent Ions Identify_Ions->Mass_Diff Match_AA Match Mass Difference to Amino Acid Residue Mass Mass_Diff->Match_AA Assemble_Sequence Assemble Peptide Sequence Match_AA->Assemble_Sequence Confidence_Score Calculate Confidence Score Assemble_Sequence->Confidence_Score Final_Sequence Proposed Peptide Sequence Confidence_Score->Final_Sequence

Figure 2: Logical workflow of a de novo peptide sequencing algorithm.

Conclusion: Choosing the Right Tool for the Job

The choice of peptide sequencing method is dictated by the specific research question, sample complexity, and available instrumentation.

  • LC-HRMS is the method of choice for comprehensive protein identification and characterization from complex mixtures, offering high throughput, sensitivity, and the ability to analyze post-translational modifications.[2][3] It is ideal for both confirming the sequence of known proteins and for the de novo sequencing of novel peptides.[5][6]

  • Edman degradation remains a valuable tool for the unambiguous determination of N-terminal sequences of purified proteins and peptides.[8][11] Its independence from a sequence database makes it a powerful method for validating the N-terminus of recombinant proteins or for sequencing novel short peptides.

  • MALDI-TOF MS excels at rapid and accurate mass determination of peptides (peptide mass fingerprinting) and is highly sensitive. While sequencing is possible with tandem TOF instruments, it is generally less suited for the analysis of complex mixtures compared to LC-HRMS.

For most modern proteomics and biopharmaceutical applications, LC-HRMS provides the most comprehensive and versatile solution for peptide sequence confirmation. However, a multi-faceted approach, potentially combining the strengths of LC-HRMS with Edman degradation for N-terminal confirmation, can provide the highest level of confidence in protein sequence analysis.

References

Navigating the Complexities of Peptide Quantification: A Comparative Guide to LC-MS/MS and ELISA in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of peptides in complex biological matrices is paramount for advancing biomarker discovery, pharmacokinetic studies, and clinical diagnostics. The choice of analytical platform is a critical decision that directly impacts data quality and experimental outcomes. This guide provides a comprehensive comparison of two gold-standard techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—for peptide quantification in various biological matrices, supported by experimental data and detailed protocols.

The accurate measurement of peptides in biological samples such as plasma, serum, urine, and tissue homogenates is fraught with challenges. The inherent complexity of these matrices, coupled with the often low abundance and potential for rapid degradation of peptides, necessitates highly sensitive, specific, and robust analytical methods.[1][2] LC-MS/MS has emerged as a benchmark for peptide bioanalysis, offering high sensitivity and specificity.[3] However, immunoassays like ELISA remain a widely used, high-throughput alternative.[4] This guide will delve into a direct comparison of these methods, presenting quantitative data to inform your selection process.

Quantitative Performance: A Head-to-Head Comparison

The selection of a quantification method is often a trade-off between analytical performance, throughput, and cost. Below are tables summarizing the comparative performance of LC-MS/MS and ELISA for the quantification of key peptides in different biological matrices.

Table 1: Accuracy and Precision of Angiotensin II Quantification

ParameterBiological MatrixLC-MS/MSELISA
Accuracy (% Recovery) Plasma100.2% - 116.0%[1][2]Generally higher variability, potential for overestimation
Urine84.0% - 123.0%[1][2]Prone to interference from matrix components
Precision (% CV) PlasmaIntra-assay: <15%, Inter-assay: <15%[5]Intra-assay: <10%, Inter-assay: <15%
UrineIntra-assay: 12.7%[1][2]Can be higher due to matrix effects
Lower Limit of Quantification (LLOQ) Plasma6 pM[5]~1-5 pg/mL
Urine10 pg/mg[1][2]Dependent on antibody affinity and matrix interference

Table 2: Accuracy and Precision of Bradykinin Quantification

ParameterBiological MatrixLC-MS/MSELISA
Accuracy (% of Nominal) Plasma97%[6]Can be affected by cross-reactivity with related kinins
UrineData not readily availableSusceptible to interference from urinary salts and metabolites
Precision (% CV) Plasma>99%[6]Intra-assay: <10%, Inter-assay: <15%
UrineData not readily availableGenerally higher than in plasma
Lower Limit of Quantification (LLOQ) Plasma0.1 ng/mL[6]~5-10 pg/mL
UrineData not readily availableDependent on assay specifics

The Underlying Methodologies: A Detailed Look

The accuracy and reliability of peptide quantification are intrinsically linked to the experimental protocols employed. Below are detailed methodologies for both LC-MS/MS and ELISA.

Experimental Protocol: Peptide Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of peptides like Angiotensin II in biological matrices.

1. Sample Preparation:

  • Matrix Spiking: Spike the biological matrix (plasma, urine, or tissue homogenate) with a known concentration of a stable isotope-labeled internal standard (SIL-IS) of the target peptide.[5] This is crucial for correcting for matrix effects and variability in sample processing.

  • Protein Precipitation/Extraction:

    • For plasma/serum: Perform protein precipitation using an organic solvent like acetonitrile or methanol.[7]

    • For urine: Acidify the sample and proceed to solid-phase extraction (SPE).[8]

    • For tissue homogenates: Homogenize the tissue in an appropriate buffer and proceed with protein precipitation or SPE.[1]

  • Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., C18) to enrich the peptide of interest and remove interfering matrix components. Wash the cartridge to remove salts and other impurities, and then elute the peptide with an appropriate solvent.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC or UPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile with a small percentage of formic acid (Mobile Phase B). The gradient is optimized to achieve separation of the target peptide from other matrix components.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native peptide and the SIL-IS.[5]

    • The selection of specific and intense MRM transitions is critical for assay sensitivity and selectivity.

3. Data Analysis:

  • Integrate the peak areas of the MRM transitions for both the native peptide and the SIL-IS.

  • Calculate the peak area ratio of the native peptide to the SIL-IS.

  • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of the peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Protocol: Peptide Quantification by ELISA

This protocol outlines a typical sandwich ELISA procedure for peptide quantification.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody specific to the target peptide. Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

2. Blocking:

  • Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Wash the plate.

3. Sample and Standard Incubation:

  • Prepare a series of calibration standards of the target peptide in a buffer or a surrogate matrix.

  • Add the standards and unknown samples (appropriately diluted) to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate.

4. Detection Antibody Incubation:

  • Add a biotinylated detection antibody, also specific to the target peptide but recognizing a different epitope than the capture antibody, to each well. Incubate for 1-2 hours at room temperature.

  • Wash the plate.

5. Enzyme Conjugate Incubation:

  • Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature.

  • Wash the plate.

6. Substrate Addition and Signal Detection:

  • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. A color change will occur.

  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the peptide in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizing the Workflow and Biological Context

To further elucidate the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow for peptide quantification and a key signaling pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) Spiking Spike with Internal Standard BiologicalMatrix->Spiking Extraction Extraction / Protein Precipitation Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ELISA_Assay ELISA Assay Reconstitution->ELISA_Assay ELISA Path MS_Detection MS/MS Detection LC_Separation->MS_Detection LC-MS/MS Path DataAcquisition Data Acquisition MS_Detection->DataAcquisition ELISA_Assay->DataAcquisition Quantification Quantification DataAcquisition->Quantification Results Results Quantification->Results

A generalized experimental workflow for peptide quantification.

BradykininSignaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ca_Release->MAPK_Pathway Modulates PKC->MAPK_Pathway Activates Inflammation Inflammation Vasodilation Pain MAPK_Pathway->Inflammation Leads to

Simplified Bradykinin signaling pathway via the B2 receptor.

Conclusion: Making an Informed Decision

Both LC-MS/MS and ELISA are powerful tools for peptide quantification, each with its distinct advantages and limitations. LC-MS/MS offers superior specificity and is less prone to cross-reactivity, making it the preferred method for applications demanding high accuracy and the ability to measure multiple peptides simultaneously.[4] Its primary drawbacks are the higher initial instrument cost and the potential for matrix effects that require careful method development and the use of internal standards.[4]

ELISA, on the other hand, is a cost-effective, high-throughput method that is well-suited for routine analysis of a large number of samples.[4] However, its accuracy can be compromised by antibody cross-reactivity and interference from matrix components, necessitating thorough validation for each specific peptide and matrix.

Ultimately, the choice between LC-MS/MS and ELISA should be guided by the specific requirements of the research question, including the desired level of accuracy and specificity, the number of samples to be analyzed, and the available resources. For definitive quantification and in-depth characterization, LC-MS/MS is the method of choice. For large-scale screening and routine monitoring where high throughput is a priority, a well-validated ELISA can be a valuable tool.

References

Safety Operating Guide

Navigating the Safe Disposal of DL-Alanyl-DL-leucine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like DL-Alanyl-DL-leucine are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. Although not classified as a hazardous substance, this compound should be handled with the care afforded to all research-grade chemicals, and its disposal must follow established protocols for chemical waste to prevent environmental contamination.[1] This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be familiar with the properties of this compound and the necessary safety precautions. As a standard practice for all laboratory chemicals, a thorough review of the available safety information and adherence to personal protective equipment (PPE) guidelines are mandatory.[2]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety glasses or goggles, and a lab coat.[2][3] When handling the powdered form, which can become airborne, work in a well-ventilated area or under a fume hood to prevent inhalation.[2][3]

  • Avoid Contamination: Use dedicated utensils and equipment when handling the chemical to prevent cross-contamination.[2]

  • Emergency Procedures: In case of accidental contact, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[3] If inhaled, move to fresh air immediately and seek medical attention.[4]

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a substance is critical for its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₉H₁₈N₂O₃
Molecular Weight 202.25 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
CAS Number 1999-42-4

(Data sourced from PubChem and CymitQuimica)[5][6]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any materials contaminated with it should be managed as chemical waste.[1][7] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1][7]

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Segregation:

    • Identify the waste as this compound.[1]

    • Segregate all materials that have come into contact with this compound from general laboratory waste. This includes:

      • Unused or expired solid peptide.

      • Solutions containing the peptide.

      • Contaminated consumables (e.g., pipette tips, tubes, vials, weighing papers).[7]

      • Contaminated PPE (e.g., gloves, disposable lab coats).[1][7]

    • Do not mix this compound waste with other incompatible chemical wastes.[1]

  • Containerization:

    • Use a designated, leak-proof, and robust container for collecting the chemical waste.[1][8] The container must be chemically compatible with the peptide.

    • For solid waste, a clearly labeled, sealable container is appropriate. For liquid waste, use a sealed, leak-proof bottle.[7]

  • Labeling:

    • Clearly and accurately label the waste container.[9] The label must include:

      • The words "Hazardous Waste" as a precautionary measure.[1]

      • The full chemical name: "this compound". Do not use abbreviations.[1]

      • The date when the waste was first added to the container.[1]

      • Any associated hazard warnings (though none are specifically designated for this compound).

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[8]

    • This area should be away from general lab traffic and ideally in a secondary containment tray to prevent the spread of any potential spills.[7]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup and disposal.[1][10]

    • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration.[1]

    • Crucially, never dispose of this compound or its solutions down the drain or in the regular trash. [1][3][11]

  • Disposal of Contaminated Materials:

    • Labware contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste.[1]

    • Empty containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After thorough rinsing, the container may be disposed of in the regular trash or recycled, in accordance with institutional policies.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_prohibited Prohibited Disposal Routes A Step 1: Waste Identification & Segregation B Step 2: Containerization A->B Collect in appropriate container C Step 3: Labeling B->C Affix proper label D Step 4: Secure Storage C->D Store in designated satellite area E Step 5: Professional Disposal D->E G Consult EHS / Licensed Contractor E->G Arrange pickup F Prohibited Actions I No Drain Disposal J No Trash Disposal H Incineration G->H Recommended method

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling DL-Alanyl-DL-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring the safe handling of chemical compounds like DL-Alanyl-DL-leucine is paramount. This guide provides crucial safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment. Although this compound is not classified as a hazardous substance, it should be handled with care as a research-grade chemical to prevent environmental contamination and ensure personal safety.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound, particularly when in powdered form or when there is a risk of splashing.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesTightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.
Face ShieldRecommended when there is a significant risk of splashing, such as during the reconstitution of large quantities of powder.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[2][3] Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the standard EN 374.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from potential contamination.[2][3]
Impervious ClothingFire/flame resistant and impervious clothing should be worn in situations with a higher risk of exposure.
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid inhalation.[2] A particulate filter device (EN 143), such as a P1 filter, is recommended when dust is formed.[4] Work should be conducted in a certified chemical fume hood.[2][3]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place, wearing suitable protective clothing.

  • Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

Spill Response:

  • Evacuate and restrict access to the affected area.[3]

  • Wear appropriate PPE, including chemical-impermeable gloves.

  • Use absorbent materials to contain the spill.[3]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.

  • Decontaminate the area according to your institution's protocols.[3]

Disposal:

  • This compound waste should be treated as chemical waste.[1]

  • Collect waste in a suitable, well-sealed, and non-reactive container labeled as "Hazardous Waste" with the full chemical name.[1]

  • Do not dispose of this compound down the drain or in regular trash.[1][3]

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contaminated materials, such as labware and grossly contaminated PPE, should also be disposed of as chemical waste.[1]

  • Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[1]

Experimental Protocols

First Aid Procedures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • In case of skin contact: Immediately wash off with soap and plenty of water and consult a doctor.

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Assess Handling Task task_type Task Type? start->task_type solid_handling Handling Solid/Powder task_type->solid_handling Solid solution_handling Handling Solution task_type->solution_handling Solution ppe_level_2 Enhanced PPE: - Add Respirator solid_handling->ppe_level_2 high_risk High Splash/Aerosol Risk? solution_handling->high_risk ppe_level_1 Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles high_risk->ppe_level_1 No ppe_level_3 Maximum PPE: - Add Face Shield high_risk->ppe_level_3 Yes proceed Proceed with Task ppe_level_1->proceed ppe_level_2->proceed ppe_level_3->proceed

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Alanyl-DL-leucine
Reactant of Route 2
Reactant of Route 2
DL-Alanyl-DL-leucine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.